N-(2-(Dimethylamino)ethyl)acrylamide
Description
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-4-7(10)8-5-6-9(2)3/h4H,1,5-6H2,2-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKICIMIPUDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69684-12-4 | |
| Record name | 2-Propenamide, N-[2-(dimethylamino)ethyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69684-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70239022 | |
| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |
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Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-76-8 | |
| Record name | N-[2-(Dimethylamino)ethyl]acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |
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| Record name | N-(N,N-Dimethylamino)ethyl acrylamide | |
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| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |
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| Record name | N-[2-(dimethylamino)ethyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.932 | |
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| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZB64P4DCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-Depth Technical Guide to the Physicochemical Properties of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) for Advanced Polymer Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(2-(Dimethylamino)ethyl)acrylamide, commonly abbreviated as DMAEAA, is a functional monomer of significant interest to researchers in materials science, drug delivery, and biotechnology. Its structure, featuring a tertiary amine group and a reactive acrylamide moiety, imparts a unique "smart" or stimuli-responsive behavior to the polymers derived from it. These polymers can undergo reversible changes in their physical properties—most notably solubility—in response to shifts in environmental pH. This characteristic makes poly(DMAEAA) and its copolymers exceptional candidates for a variety of advanced applications, including targeted drug and gene delivery systems, injectable hydrogels, and intelligent coatings.[1]
This guide provides a comprehensive overview of the core physicochemical properties of DMAEAA, outlines authoritative protocols for its characterization, and explains the causal relationships between its molecular structure and functional behavior. It is intended to serve as a foundational resource for scientists and engineers working to harness the potential of this versatile monomer.
Section 1: Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of the DMAEAA monomer is the first step in its successful application. These properties dictate its handling, reactivity, and the baseline characteristics of the resulting polymers.
| Property | Value | Source(s) |
| CAS Number | 925-76-8 | [2][3][4] |
| Molecular Formula | C₇H₁₄N₂O | [4][5] |
| Molecular Weight | 142.20 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [2][5] |
| Synonyms | N-[2-(Dimethylamino)ethyl]-2-propenamide | [2][4][7] |
| Solubility | Soluble in water and various organic solvents | [5] |
DMAEAA's solubility in a wide range of solvents makes it highly versatile for various polymerization techniques and formulation processes.[5] The monomer is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[2][7]
Section 2: The Cornerstone of Functionality: pH-Responsiveness
The most critical feature of DMAEAA is the tertiary amine group, which acts as a weak base. This group can exist in a protonated (cationic) or deprotonated (neutral) state depending on the pH of the aqueous environment. This equilibrium is the fundamental mechanism behind the pH-responsiveness of its corresponding polymers.
-
At Low pH (pH < pKa): The dimethylamino group is protonated (-N⁺H(CH₃)₂), rendering the polymer chain polycationic. The electrostatic repulsion between these positive charges and their strong interaction with water molecules leads to chain extension and high water solubility.
-
At High pH (pH > pKa): The amine group is deprotonated (-N(CH₃)₂), neutralizing the polymer chain. The loss of charge reduces hydration and allows intra- and intermolecular hydrophobic interactions to dominate, causing the polymer to collapse and often precipitate from the solution.
This transition is visually represented below:
Caption: pH-dependent protonation equilibrium of the DMAEAA side chain.
The Significance of pKa
The acid dissociation constant (pKa) is the pH at which 50% of the amine groups are protonated. It is the pivotal parameter defining the pH range where the polymer's properties will change. It is crucial to distinguish between the pKa of the monomer and that of the corresponding polymer, poly(DMAEAA). The pKa of the polymer is often lower than that of the free monomer due to the electrostatic effect of neighboring charged groups on the polymer chain, which makes it more difficult to protonate subsequent amine groups. While the pKa of the analogous monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA) is reported to be around 7.5, the pKa of its polymer (PDMAEMA) is also in a similar range, making it highly relevant for physiological applications.[8][9]
Section 3: Polymerization and Reactivity
The acrylamide group of DMAEAA is readily polymerizable using various free-radical polymerization techniques. The choice of method is critical as it dictates the architecture, molecular weight, and dispersity of the final polymer, which in turn influences its macroscopic properties.
Common polymerization methods include:
-
Conventional Free-Radical Polymerization: Initiated by thermal or redox initiators (e.g., AIBN, KPS). This method is robust and straightforward but offers limited control over polymer architecture and molecular weight distribution.[9]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures (e.g., block copolymers).[10][11] RAFT is often preferred for creating well-defined materials for high-performance applications like drug delivery.[10][11]
-
Atom Transfer Radical Polymerization (ATRP): Another controlled polymerization method. However, studies have shown that ATRP of acrylamide-based monomers can be challenging due to the potential for the copper catalyst to complex with the amide group, which can interfere with the polymerization control.[12]
Caption: Generalized workflow for the free-radical polymerization of DMAEAA.
Section 4: Experimental Protocols for Characterization
To ensure functionality and batch-to-batch consistency, rigorous characterization of poly(DMAEAA) is essential. The following are standard, self-validating protocols for determining its key physicochemical properties.
Protocol 4.1: Determination of pKa by Potentiometric Titration
This method directly measures the pH change of a polymer solution as it is neutralized, allowing for the precise determination of the pKa.
Principle: A solution of the polymer in its protonated form (dissolved in acidic water) is titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point, where half of the amine groups have been neutralized.[13]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known mass of dry poly(DMAEAA) (e.g., 50-100 mg) in a specific volume of deionized water (e.g., 50 mL).
-
Acidification: While stirring, add a standardized strong acid (e.g., 0.1 M HCl) dropwise until the pH is well below the expected pKa (e.g., pH 3-4) to ensure all amine groups are fully protonated.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the calibrated pH electrode and a magnetic stir bar into the polymer solution.
-
Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL) using a burette.
-
Data Recording: After each increment, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.[13] Continue until the pH curve plateaus in the high pH region (e.g., pH 11-12).
-
Data Analysis: Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative, dpH/dV). The pKa is the pH value at exactly half of this equivalence volume.[13]
Protocol 4.2: Assessment of pH-Dependent Solubility by Turbidimetry
This protocol quantifies the phase transition of the polymer from soluble to insoluble as a function of pH.
Principle: The turbidity of a dilute polymer solution is measured using a UV-Vis spectrophotometer. As the polymer transitions from a soluble (clear) to an insoluble (cloudy) state, the solution scatters light, leading to an increase in absorbance (or a decrease in transmittance). The pH at which a sharp increase in turbidity occurs is known as the cloud point or phase transition pH.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute aqueous solution of poly(DMAEAA) (e.g., 0.5-1.0 mg/mL). Acidify the solution slightly (e.g., to pH 5) to ensure complete dissolution.
-
Instrument Setup: Set a UV-Vis spectrophotometer to a wavelength in the visible range (e.g., 500 nm), where the polymer itself does not absorb light.
-
pH Adjustment: Place the solution in a cuvette with a small magnetic stir bar. Place it in the spectrophotometer.
-
Measurement: Record the initial absorbance. Add small increments of a dilute base (e.g., 0.1 M NaOH) to the cuvette, stirring gently to mix.
-
Data Recording: After each addition, measure and record both the pH of the solution and its absorbance.
-
Data Analysis: Plot absorbance (or % Transmittance) versus pH. The phase transition pH is typically defined as the pH at which the absorbance reaches 50% of its maximum value, corresponding to the inflection point of the curve.
Caption: Relationship between pH, polymer charge, and observed solubility.
Section 5: Safety and Handling
As a reactive chemical, DMAEAA requires careful handling to ensure laboratory safety.
-
Hazards: The monomer is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][6][7][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors. Wash skin thoroughly after handling.[2]
-
Storage: Store in a cool, dark place, typically refrigerated and under an inert atmosphere to prevent premature polymerization. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.[2][7]
Conclusion
N-(2-(Dimethylamino)ethyl)acrylamide is a powerful building block for creating advanced, stimuli-responsive materials. Its well-defined physicochemical properties, particularly its sharp pH-dependent solubility transition, are the key to its utility. By understanding the fundamental principles of its protonation behavior and employing robust polymerization and characterization techniques, researchers can precisely engineer polymers for targeted applications in medicine, biotechnology, and beyond. This guide serves as a technical foundation for such endeavors, enabling the logical design and validation of novel DMAEAA-based systems.
References
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NextSDS. (n.d.). N-[2-(dimethylamino)ethyl]acrylamide — Chemical Substance Information. Retrieved March 20, 2026, from [Link]
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Benoit, D. S., et al. (2017). Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Journal of Materials Chemistry B, 5(2), 236-247. Available at: [Link]
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CAS. (n.d.). N-[2-(Dimethylamino)ethyl]acrylamide. CAS Common Chemistry. Retrieved March 20, 2026, from [Link]
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PubChem. (n.d.). N-[2-(Dimethylamino)ethyl]acrylamide. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
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El-Sayed, A., et al. (2021). Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. Available at: [Link]
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Horev, B., et al. (2017). Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Journal of Materials Chemistry B, 5, 236-247. Available at: [Link]
- Neugebauer, D., & Matyjaszewski, K. (2003). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 36(8), 2598–2603.
- Brazel, C. S., & Peppas, N. A. (2002). Preparation and Characterization of pH-Responsive Poly(methacrylic acid-g-ethylene glycol) Nanospheres. Macromolecules, 35(10), 3872-3880.
- Pourjavadi, A., & Mahdavinia, G. R. (2007). Synthesis and Characterization of a pH‐ and Ionic Strength‐Responsive Hydrogel. Journal of Applied Polymer Science, 107(1), 389-396.
- Ros, M., et al. (2023). Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response.
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El-Sayed, A., et al. (2021). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. Available at: [Link]
- Ujčić, M., et al. (2022). Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate)
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ResearchGate. (n.d.). 2-(dimethylamino)ethyl methacrylate, being the monomer of pDMAEMA. The pKa of the amine equals 7.5. Retrieved March 20, 2026, from [Link]
- Rusu, A. G., et al. (2019). COMPARATIVE STUDIES REGARDING THE IMPACT OF THE SYNTHESIS POSSIBILITIES ON THE PHYSICO-CHEMICAL PROPERTIES OF POLY(N,N-DIMETHYLAMINOETHYL METHACRYLATE). Revue Roumaine de Chimie, 64(5), 399-408.
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N-(2-(Dimethylamino)ethyl)acrylamide CAS number 925-76-8
An In-depth Technical Guide to N-(2-(Dimethylamino)ethyl)acrylamide (CAS 925-76-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm), a functional monomer of significant interest in the development of advanced "smart" polymers. Intended for researchers, chemists, and drug development professionals, this document delves into the synthesis, properties, polymerization behavior, and critical applications of DMAEAm, grounding its utility in fundamental chemical principles and field-proven methodologies.
Introduction: The Versatility of a Functional Monomer
N-(2-(Dimethylamino)ethyl)acrylamide, identified by CAS Number 925-76-8, is an organic compound featuring a polymerizable acrylamide group and a pendant tertiary amine.[1][2] This unique bifunctional architecture is the cornerstone of its utility. The vinyl group provides a reactive handle for polymerization, while the dimethylamino group imparts a crucial pH-responsive character, allowing polymers incorporating this monomer to exhibit dynamic changes in solubility and conformation in response to environmental pH shifts.[1][3] This "smart" or "stimuli-responsive" behavior has positioned DMAEAm and its corresponding polymers as invaluable tools in fields ranging from controlled drug delivery to advanced coatings and water treatment.[4][5]
Synthesis and Purification
The synthesis of high-purity DMAEAm is critical for achieving well-defined polymers with predictable properties. A common laboratory-scale synthesis involves the elimination of methanol from a precursor molecule under heat and vacuum.
Representative Synthesis Protocol
A reported synthesis involves the following steps:
-
Reactant Setup: 174.2 g (1.0 mole) of N-(2-dimethylaminoethyl)-3-methoxypropionamide is combined with 1.5 g of sodium hydroxide in a reaction vessel suitable for high-vacuum distillation.[6]
-
Elimination Reaction: The mixture is heated to a temperature range of 90°C to 110°C under a high vacuum.[6]
-
Methanol Removal: Over approximately 30 minutes, methanol is eliminated from the precursor, which can be observed by vigorous foaming.[6]
-
Distillation and Purification: The temperature is subsequently increased, and the product, N-(2-(Dimethylamino)ethyl)acrylamide, is distilled off as a colorless oil. A typical yield is around 60% of the theoretical yield.[6]
Causality in Synthesis: The use of sodium hydroxide acts as a catalyst for the elimination reaction. The high vacuum and elevated temperature are necessary to drive the reaction forward by removing the methanol byproduct, according to Le Chatelier's principle. For polymer applications, it is crucial to purify the monomer via vacuum distillation to remove any non-volatile impurities and the catalyst. The purified monomer is often stabilized with an inhibitor like 4-methoxyphenol (MEHQ) to prevent spontaneous polymerization during storage.[1]
Physicochemical Properties
The physical and chemical properties of DMAEAm dictate its handling, reactivity, and the characteristics of the resulting polymers.
| Property | Value | Source(s) |
| CAS Number | 925-76-8 | [1][2][7] |
| Molecular Formula | C₇H₁₄N₂O | [1][2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 85°-90° C at 0.1 mmHg | [6] |
| Solubility | Soluble in water and various organic solvents | [1] |
| IUPAC Name | N-[2-(dimethylamino)ethyl]prop-2-enamide | [2] |
Polymerization and Stimuli-Responsive Behavior
DMAEAm is a versatile monomer that can be polymerized using various techniques to create homopolymers or incorporated into copolymers and terpolymers.[3] The resulting polymers, often denoted as P(DMAEAm), are of primary interest due to their pH- and sometimes thermo-responsive properties.
The Mechanism of pH-Responsiveness
The core of DMAEAm's functionality lies in the tertiary amine group. In acidic conditions (low pH), the lone pair of electrons on the nitrogen atom accepts a proton, forming a cationic ammonium salt. This charge renders the polymer segments hydrophilic, leading to chain extension and dissolution in aqueous media. Conversely, in basic conditions (high pH), the amine is deprotonated and neutral. This removes the charge, making the polymer more hydrophobic, which can lead to chain collapse, aggregation, or precipitation. This reversible transition is the foundation of its use in "smart" systems.
Caption: pH-driven conformational change of a P(DMAEAm) polymer chain.
Controlled Radical Polymerization: The Path to Precision
While DMAEAm can undergo conventional free-radical polymerization, this method offers limited control over polymer chain length, architecture, and dispersity. For advanced applications like drug delivery, precise control is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to synthesize well-defined P(DMAEAm)-based polymers.[8][9]
Trustworthiness through Control: RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This is critical because the biological response, drug loading capacity, and release kinetics are all highly dependent on the polymer's size and uniformity. A well-controlled synthesis ensures reproducibility and predictable performance, which are non-negotiable in biomedical applications.
Experimental Protocol: RAFT Polymerization of DMAEAm
The following is a representative protocol for synthesizing a P(DMAEAm) homopolymer via RAFT polymerization.
-
Monomer Preparation: DMAEAm monomer is passed through a column of basic alumina to remove the inhibitor.
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the DMAEAm monomer, a suitable RAFT chain transfer agent (CTA) (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN).[9] The precise ratio of monomer:CTA:initiator is calculated beforehand to target a specific molecular weight.
-
Solvent Addition: An appropriate anhydrous solvent (e.g., 1,4-dioxane or DMF) is added to dissolve the reagents.
-
Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.
-
Polymerization: The flask is backfilled with an inert gas (e.g., nitrogen or argon) and immersed in a preheated oil bath at a specified temperature (e.g., 60-70°C) to initiate the reaction. The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Precipitation: The reaction is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), filtered, and dried under vacuum to a constant weight.
Applications in Drug Development and Biotechnology
The unique properties of P(DMAEAm) make it a highly attractive material for various biomedical applications.
pH-Responsive Drug Delivery
The ability of P(DMAEAm)-based systems to remain stable at physiological pH (~7.4) and undergo a conformational change in acidic environments is exploited for targeted drug delivery.[4] For instance, nanoparticles or hydrogels formulated with P(DMAEAm) can be designed to release a therapeutic payload preferentially in the acidic microenvironment of a tumor or within the low-pH endosomes of a cell after uptake.[10][11][12]
Caption: Workflow for pH-targeted drug delivery using a P(DMAEAm) carrier.
Gene Delivery
When protonated, the cationic nature of P(DMAEAm) allows it to form electrostatic complexes (polyplexes) with negatively charged nucleic acids like plasmid DNA and siRNA. This property is foundational for its use as a non-viral gene delivery vector. The polymer can protect the genetic material from degradation in the bloodstream and facilitate its entry into cells.
Hydrogels and Tissue Engineering
DMAEAm is used to create hydrogels that can swell or shrink in response to pH changes.[1] This behavior is valuable for creating sensors, actuators, and scaffolds for tissue engineering where dynamic changes in the material's properties are desired.
Safety and Handling
N-(2-(Dimethylamino)ethyl)acrylamide and its related acrylate/methacrylate analogs are reactive chemicals that must be handled with appropriate care.
-
Acute Toxicity: The compound is classified as harmful if swallowed.[2][13] The related acrylate monomer is listed as toxic in contact with skin and fatal if inhaled.[5][14]
-
Irritation and Corrosion: It may cause skin and respiratory irritation.[1] The acrylate version is known to cause severe skin burns and eye damage.[5][14]
-
Sensitization: May cause an allergic skin reaction.[5]
Self-Validating Safety Protocol: Given the hazards, a self-validating safety system is essential.
-
Engineering Controls: Always handle the monomer in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For procedures that could generate aerosols, consider respiratory protection.
-
Storage: Store the monomer in a tightly sealed container, often in a refrigerator, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and spontaneous polymerization.[15] Ensure the presence of a polymerization inhibitor for long-term storage.
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to institutional and local regulations.
Conclusion
N-(2-(Dimethylamino)ethyl)acrylamide is more than just a chemical; it is a fundamental building block for a new generation of intelligent materials. Its inherent pH-responsiveness, conferred by the dimethylamino group, combined with the versatility of acrylamide chemistry, provides a powerful platform for innovation. For scientists and researchers, a thorough understanding of its synthesis, polymerization control, and physicochemical properties is the key to unlocking its full potential in designing sophisticated systems for drug delivery, diagnostics, and beyond.
References
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PrepChem. (n.d.). Synthesis of N-(2-dimethylaminoethyl)acrylamide. PrepChem.com. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-[2-(Dimethylamino)ethyl]acrylamide. PubChem Compound Database. Retrieved from [Link]
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literature review on N-(2-(Dimethylamino)ethyl)acrylamide polymers
An In-Depth Technical Guide to N-(2-(Dimethylamino)ethyl)acrylamide Polymers: Synthesis, Stimuli-Responsive Properties, and Biomedical Applications
Authored by: Gemini, Senior Application Scientist
Abstract
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) has emerged as a pivotal monomer in the design of "smart" polymers with significant potential in the biomedical field. The resulting polymers, poly(N-(2-(Dimethylamino)ethyl)acrylamide) (PDMAEAm), exhibit dual-responsiveness to both pH and temperature, a characteristic that makes them highly attractive for a range of applications, most notably in targeted drug delivery systems. This technical guide provides a comprehensive overview of PDMAEAm and its copolymers, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis and characterization of these polymers, explore the fundamental mechanisms behind their stimuli-responsive behavior, and discuss their applications in creating sophisticated drug carriers such as nanoparticles and hydrogels. This guide aims to serve as a foundational resource, bridging fundamental polymer chemistry with practical applications in the pharmaceutical and biomedical sciences.
Introduction to N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) Polymers
"Smart" or stimuli-responsive polymers are a class of materials that undergo significant and reversible changes in their physical and/or chemical properties in response to small changes in their external environment. These stimuli can include temperature, pH, light, ionic strength, and magnetic or electric fields. Among the various stimuli-responsive polymers, those that respond to physiological cues like pH and temperature are of particular interest for biomedical applications.
Poly(N-(2-(Dimethylamino)ethyl)acrylamide) (PDMAEAm) is a prominent member of this class, distinguished by its dual sensitivity to both pH and temperature. The presence of the tertiary amine group in the DMAEAm monomer imparts a pH-responsive character, while the poly(acrylamide) backbone contributes to its temperature-sensitive nature. This dual responsiveness allows for the fine-tuning of the polymer's properties, making it an excellent candidate for the development of intelligent drug delivery systems that can release their therapeutic payload at specific sites within the body, such as in the acidic microenvironment of a tumor.
This guide will provide a detailed exploration of DMAEAm-based polymers, covering their synthesis, physicochemical properties, and their burgeoning role in advanced drug delivery and other biomedical applications.
Synthesis and Characterization of PDMAEAm
The synthesis of well-defined PDMAEAm is crucial for its application in the biomedical field, as the polymer's molecular weight and architecture significantly influence its properties and in vivo behavior. Both conventional free radical polymerization and controlled/living radical polymerization (CRP) techniques are employed for this purpose.
Synthesis Methodologies
Free Radical Polymerization: This is a common and straightforward method for synthesizing PDMAEAm.[1] It typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), to initiate the polymerization of the DMAEAm monomer in a suitable solvent.[2][3]
Controlled/Living Radical Polymerization (CRP): To achieve better control over the molecular weight, polydispersity, and architecture of the resulting polymers, CRP techniques are often preferred. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for the controlled synthesis of PDMAEAm and its copolymers.[4][5][6] RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is highly desirable for biomedical applications.[4]
Experimental Protocol: Synthesis of PDMAEAm via RAFT Polymerization
This protocol describes a typical procedure for the synthesis of PDMAEAm using RAFT polymerization.
Materials:
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane or a tert-butanol/dimethylacetamide mixture)[4][7]
-
Anhydrous nitrogen or argon
-
Precipitation solvent (e.g., cold n-hexane)[4]
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the DMAEAm monomer, RAFT agent, and AIBN in the chosen solvent.[4] The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Degassing: Degas the solution by purging with anhydrous nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[7]
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time. The reaction time will influence the final monomer conversion and molecular weight.[4]
-
Termination: To quench the polymerization, rapidly cool the flask in an ice-water bath.[4]
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold n-hexane.[4]
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at room temperature until a constant weight is achieved.
Physicochemical Characterization
A thorough characterization of the synthesized PDMAEAm is essential to understand its structure-property relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.[4][8]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[4][8]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer, confirming the successful polymerization.[8] Key peaks include the C=O stretching of the amide group and C-N stretching of the tertiary amine.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the glass transition temperature (Tg) and the thermal stability of the polymer, respectively.[8]
| Characterization Technique | Information Obtained | Typical Observations for PDMAEAm |
| ¹H NMR | Chemical structure, monomer conversion | Disappearance of vinyl proton peaks of the monomer, appearance of broad polymer backbone signals.[8] |
| GPC/SEC | Molecular weight (Mn, Mw), Polydispersity Index (PDI) | PDI values close to 1.1-1.3 for controlled polymerizations.[4] |
| FTIR | Functional groups | Characteristic peaks for amide C=O and tertiary amine C-N bonds.[8] |
| DSC | Glass transition temperature (Tg) | Provides information about the amorphous nature of the polymer. |
| TGA | Thermal stability | Determines the decomposition temperature of the polymer.[8] |
Stimuli-Responsive Properties of PDMAEAm
The most compelling feature of PDMAEAm is its dual responsiveness to pH and temperature, which is a direct consequence of its chemical structure.
pH-Responsiveness
The tertiary amine groups in the side chains of PDMAEAm are responsible for its pH-sensitive behavior. At low pH (below its pKa), these amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer to adopt an extended, hydrophilic conformation, making it soluble in water.[9] As the pH increases above the pKa, the amine groups are deprotonated, reducing the electrostatic repulsion.[9] This allows the polymer chains to collapse into a more compact, hydrophobic state, which can lead to aggregation or a phase transition. The pKa of PDMAEAm is typically in the physiological range, making it highly suitable for biomedical applications.[10]
Thermo-Responsiveness
PDMAEAm also exhibits a Lower Critical Solution Temperature (LCST), a characteristic of many poly(N-substituted acrylamide)s.[4] Below the LCST, the polymer is soluble in water due to favorable hydrogen bonding between the amide groups and water molecules. As the temperature is raised above the LCST, these hydrogen bonds are disrupted, and polymer-polymer interactions become more favorable. This leads to the dehydration and collapse of the polymer chains, resulting in a phase separation from the aqueous solution. The LCST of PDMAEMA can be tuned by altering the molecular weight, polymer concentration, and ionic strength of the solution.[10][11]
The interplay between pH and temperature provides a powerful tool for controlling the behavior of PDMAEAm. For instance, at a pH below its pKa, the protonated polymer is highly hydrophilic, and its LCST is typically shifted to higher temperatures or may disappear altogether. Conversely, at a pH above its pKa, the deprotonated polymer is more hydrophobic, leading to a decrease in its LCST.[10]
Diagram: Mechanism of pH and Temperature Responsiveness of PDMAEAm
Caption: Dual stimuli-responsive behavior of PDMAEAm.
Biomedical Applications: Focus on Drug Delivery
The unique dual-responsive nature of PDMAEAm makes it an exemplary candidate for the design of intelligent drug delivery systems. These systems can be engineered to release their therapeutic cargo in response to the specific pH and temperature conditions found in diseased tissues, such as tumors.
PDMAEAm-Based Nanoparticles
PDMAEAm can be formulated into nanoparticles that serve as carriers for hydrophobic drugs. These nanoparticles can be prepared by various methods, including self-assembly of amphiphilic block copolymers containing a PDMAEAm block, or by nanoprecipitation. The drug is encapsulated within the hydrophobic core of the nanoparticles, protecting it from degradation in the bloodstream and reducing systemic side effects.
Upon reaching the target site, such as a tumor, the acidic microenvironment (pH 6.5-7.2) can trigger the protonation of the PDMAEAm chains. This leads to the swelling or disassembly of the nanoparticles, facilitating the release of the encapsulated drug.[12] If the local temperature is also elevated, as is often the case in tumors or through externally applied hyperthermia, the thermo-responsive nature of the polymer can further enhance drug release.[1]
Experimental Protocol: Formulation of Drug-Loaded PDMAEAm Nanoparticles
This protocol outlines a general procedure for preparing drug-loaded nanoparticles using a PDMAEAm-based block copolymer.
Materials:
-
Amphiphilic block copolymer (e.g., PDMAEAm-b-poly(lactic-co-glycolic acid))
-
Hydrophobic drug
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Polymer and Drug Dissolution: Dissolve the block copolymer and the hydrophobic drug in a water-miscible organic solvent.
-
Nanoprecipitation: Slowly add the organic solution dropwise to a vigorously stirring aqueous buffer solution. The hydrophobic block will collapse to form the core of the nanoparticle, encapsulating the drug, while the hydrophilic PDMAEAm block will form the corona.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticles by dialysis against the aqueous buffer to remove any remaining free drug and organic solvent.
-
Characterization: Characterize the nanoparticles for their size, size distribution, and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading content and encapsulation efficiency using techniques like UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.
PDMAEAm-Based Hydrogels
PDMAEAm can also be cross-linked to form hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water.[13][14] These hydrogels can be designed to be injectable and to undergo a sol-gel transition in response to physiological temperature, allowing for in situ formation of a drug depot.[15]
The swelling and deswelling of PDMAEAm hydrogels are governed by the same pH and temperature-responsive mechanisms as the linear polymer.[10] This allows for the controlled release of encapsulated drugs. For example, a drug-loaded hydrogel can be injected in its sol state and will form a gel at body temperature. The release of the drug from the hydrogel matrix can then be modulated by the local pH.[16]
Biocompatibility and Future Perspectives
For any material to be used in biomedical applications, it must be biocompatible, meaning it does not elicit an adverse immune response or toxicity.[17] The biocompatibility of PDMAEAm has been investigated in several studies. While some studies have shown that cationic polymers can exhibit some level of cytotoxicity, the biocompatibility of PDMAEAm can be improved by copolymerization with hydrophilic and biocompatible monomers like poly(ethylene glycol) (PEG) or by optimizing the molecular weight and charge density.[18][19] Further in-depth in vivo studies are necessary to fully establish the safety profile of PDMAEAm-based systems for clinical applications.
The versatility of PDMAEAm continues to drive research into new and innovative applications. Beyond drug delivery, these polymers are being explored for use in gene delivery, tissue engineering, and as smart coatings for medical devices.[18][20] The ability to precisely tune their responsiveness to multiple stimuli opens up exciting possibilities for the development of next-generation biomaterials that can interact with biological systems in a highly controlled and predictable manner.
Diagram: PDMAEAm in Drug Delivery
Caption: Schematic of PDMAEAm nanoparticle drug delivery.
Conclusion
N-(2-(Dimethylamino)ethyl)acrylamide polymers represent a highly promising class of stimuli-responsive materials with significant potential to revolutionize drug delivery and other biomedical technologies. Their unique dual sensitivity to pH and temperature, coupled with the tunability of their properties through controlled polymerization techniques, allows for the rational design of sophisticated systems that can respond to specific physiological cues. While challenges related to biocompatibility and large-scale manufacturing remain, ongoing research is continuously advancing our understanding and application of these remarkable polymers. This guide has provided a comprehensive overview of the synthesis, properties, and applications of PDMAEAm, with the aim of inspiring and informing future innovations in this exciting field.
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An In-depth Technical Guide to N-(2-(Dimethylamino)ethyl)acrylamide for Advanced Research and Pharmaceutical Development
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the monomer N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm). We will delve into its fundamental chemical properties, synthesis considerations, and its versatile applications, particularly in the realm of stimuli-responsive polymers for advanced therapeutic systems.
Core Molecular and Physical Properties
N-(2-(Dimethylamino)ethyl)acrylamide is a key monomer in the synthesis of functional polymers due to its unique combination of a polymerizable acrylamide group and a pH-sensitive tertiary amine. This structure is fundamental to its utility in creating "smart" materials that can respond to environmental cues.
Table 1: Key Properties of N-(2-(Dimethylamino)ethyl)acrylamide
| Property | Value | Source(s) |
| Molecular Formula | C7H14N2O | [1][2][3][4] |
| Molecular Weight | 142.20 g/mol | [1][2][3][4] |
| IUPAC Name | N-[2-(dimethylamino)ethyl]prop-2-enamide | [1] |
| CAS Registry Number | 925-76-8 | [2][3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in water and various organic solvents | [2] |
The Chemistry of Responsiveness: Synthesis and Polymerization
The primary utility of DMAEAm lies in its ability to be polymerized into macromolecules that exhibit pH- and sometimes thermo-responsive behavior. The tertiary amine group in the side chain has a pKa that allows it to be protonated or deprotonated in response to changes in environmental pH.
Causality of pH-Responsiveness: In acidic environments, the dimethylamino group becomes protonated (-N+(CH₃)₂H), leading to electrostatic repulsion between adjacent monomer units along the polymer chain. This repulsion causes the polymer to uncoil and swell, increasing its hydrodynamic volume. Conversely, in basic or neutral conditions, the amine group is deprotonated, reducing repulsion and causing the polymer to collapse. This reversible transition is the cornerstone of its application in triggered drug release systems.
Polymerization Strategies
DMAEAm is readily polymerized using free-radical polymerization techniques. For applications demanding precise control over molecular weight, architecture, and polydispersity—critical factors in drug delivery—controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed. The choice of polymerization technique directly impacts the final properties and performance of the resulting polymer. For instance, RAFT polymerization allows for the synthesis of well-defined block copolymers, where a DMAEAm block can be combined with other functional blocks (e.g., a temperature-responsive block like poly(N-isopropylacrylamide)) to create dual-stimuli responsive materials.[5][6]
Diagram 1: Polymerization of DMAEAm
Caption: Workflow for the synthesis of Poly(DMAEAm).
Applications in Drug Development and Biotechnology
The unique properties of DMAEAm-based polymers make them highly valuable in several advanced applications.
-
pH-Responsive Drug Delivery: Polymers containing DMAEAm can be designed to release encapsulated therapeutic agents in response to the specific pH of a target physiological environment, such as the acidic microenvironment of a tumor or the changing pH within an endosome.[7][8]
-
Gene Delivery: The cationic nature of protonated Poly(DMAEAm) allows it to form complexes (polyplexes) with negatively charged genetic material like DNA and siRNA. This facilitates cellular uptake and protects the genetic cargo from degradation.
-
Smart Hydrogels: When cross-linked, Poly(DMAEAm) forms hydrogels that can swell or shrink dramatically in response to pH changes.[8] This property is exploited in creating sensors, actuators, and self-regulating drug delivery devices.[7]
-
Dual-Responsive Systems: Copolymers of DMAEAm with monomers like N-isopropylacrylamide (NIPAAm) yield materials that are responsive to both pH and temperature.[5] These dual-responsive systems offer more sophisticated control over material properties and release kinetics.[5]
Experimental Protocol: Synthesis and Characterization of a pH-Responsive Polymer
This section provides a representative protocol for the synthesis of a DMAEAm-based polymer and its subsequent characterization. This protocol is designed to be a self-validating system, where successful synthesis is confirmed through rigorous characterization.
Materials and Equipment
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm), stabilized
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., Dioxane, DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Freeze-dryer (Lyophilizer)
-
NMR Spectrometer
-
FTIR Spectrometer
-
Dynamic Light Scattering (DLS) instrument
Step-by-Step Synthesis Protocol (Free Radical Polymerization)
-
Monomer Purification: Pass DMAEAm through a column of basic alumina to remove the inhibitor (e.g., MEHQ).
-
Reaction Setup: In a Schlenk flask, dissolve the purified DMAEAm monomer and AIBN initiator in the anhydrous solvent. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed flask in an oil bath pre-heated to the appropriate temperature (e.g., 60-70 °C for AIBN) and allow the reaction to proceed for a specified time (e.g., 12-24 hours).
-
Purification: Precipitate the resulting polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold diethyl ether). Recover the polymer by filtration.
-
Dialysis: Re-dissolve the polymer in deionized water and dialyze against fresh deionized water for 2-3 days to remove unreacted monomer and oligomers.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain a fluffy, white solid.
Diagram 2: Synthesis and Purification Workflow
Caption: Experimental workflow for polymer synthesis and purification.
Structural and Functional Characterization
-
¹H NMR Spectroscopy: Confirm successful polymerization by the disappearance of vinyl proton signals (typically 5.5-6.5 ppm) from the monomer and the appearance of broad peaks corresponding to the polymer backbone.
-
FTIR Spectroscopy: Verify the chemical structure by identifying characteristic peaks, such as the amide C=O stretch (~1640 cm⁻¹) and C-N stretches.
-
Dynamic Light Scattering (DLS): To validate the pH-responsive nature, measure the hydrodynamic diameter of the polymer in aqueous solutions at different pH values (e.g., pH 5.0 and pH 8.0). A significant increase in size at the lower pH confirms the intended stimuli-responsive behavior.
Safety and Handling
N-(2-(Dimethylamino)ethyl)acrylamide is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and disposal information.[9]
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ResearchGate. Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. Available from: [Link]
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PubChem. N-[2-(Dimethylamino)ethyl]acrylamide. Available from: [Link]
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CAS Common Chemistry. N-[2-(Dimethylamino)ethyl]acrylamide. Available from: [Link]
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ACS Publications. Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization. Available from: [Link]
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PMC. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application. Available from: [Link]
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PMC. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Available from: [Link]
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PubMed. Development of thermosensitive poly(n-isopropylacrylamide-co-((2-dimethylamino) ethyl methacrylate))-based nanoparticles for controlled drug release. Available from: [Link]
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solubility of N-(2-(Dimethylamino)ethyl)acrylamide in organic solvents
An In-Depth Technical Guide to the Solubility of N-(2-(Dimethylamino)ethyl)acrylamide in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) is a versatile functional monomer critical to the synthesis of advanced polymers for applications ranging from hydrogels in drug delivery to flocculants in water treatment.[1][2] A fundamental understanding of its solubility in organic solvents is paramount for researchers and process chemists to control polymerization kinetics, design purification strategies, and formulate end-use products. This guide provides a comprehensive analysis of the physicochemical properties governing DMAEAA's solubility, offers a predicted solubility profile based on molecular structure, and details a robust experimental protocol for its quantitative determination.
Introduction: The Critical Role of Solvent Selection
The choice of solvent is a foundational decision in any chemical process involving N-(2-(Dimethylamino)ethyl)acrylamide. It directly impacts reaction rates, monomer stability, and the properties of the resulting polymer. For professionals in drug development and materials science, a precise understanding of DMAEAA solubility enables:
-
Optimization of Polymerization: Ensuring a homogeneous reaction medium for consistent polymer chain growth and predictable molecular weight distributions.
-
Process Efficiency: Designing effective extraction, precipitation, and purification workflows.
-
Formulation Development: Creating stable, uniform solutions for coatings, adhesives, and biomedical hydrogels.[3]
This document serves as a practical guide, blending theoretical principles with a validated experimental framework to empower researchers in their application of this important cationic monomer.
Physicochemical Properties and Predicted Solubility Profile
The solubility of DMAEAA is dictated by its molecular structure, which features a combination of polar and ionizable functional groups.
-
Acrylamide Group: The amide moiety is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Tertiary Amine: The dimethylamino group is a strong hydrogen bond acceptor and imparts basic properties to the molecule.[1]
-
Ethyl Linker: A short, flexible hydrocarbon chain that contributes a degree of nonpolar character.
These features suggest that DMAEAA will exhibit favorable solubility in polar solvents. The calculated XLogP3 value of 0.2 further indicates a high degree of hydrophilicity.[4] While comprehensive quantitative data is not widely published, we can predict a solubility profile based on these characteristics and data from analogous structures like N,N-dimethylacrylamide and N-isopropylacrylamide.[5][6]
Table 1: Physicochemical Properties of N-(2-(Dimethylamino)ethyl)acrylamide
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | [7] |
| Molecular Weight | 142.20 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 97 °C @ 0.3 Torr | [7] |
| Calculated XLogP3 | 0.2 | [4] |
Table 2: Predicted Qualitative Solubility of DMAEAA in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High / Miscible | Strong hydrogen bonding interactions with the amide and amine groups. DMAEAA is known to be soluble in water.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High / Miscible | Strong dipole-dipole interactions. DMSO is a powerful solvent for a wide array of organic materials, including polymers.[8] Acrylamide itself is highly soluble in acetone.[9] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | THF and dioxane can act as hydrogen bond acceptors, facilitating dissolution. Polymerization of related monomers is often conducted in these solvents.[10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity is sufficient to dissolve DMAEAA, though less effectively than highly polar aprotic solvents. |
| Aromatic | Toluene, Benzene | Low to Moderate | Primarily nonpolar interactions. The related N,N-dimethylacrylamide shows solubility in toluene and benzene.[5] |
| Nonpolar Alkanes | n-Hexane, Heptane | Very Low / Insoluble | Lack of favorable interactions. Van der Waals forces are insufficient to overcome the strong intermolecular forces within DMAEAA. Unsubstituted acrylamide is minimally soluble in heptane.[9] |
Experimental Protocol: Quantitative Determination of Solubility
The absence of extensive published data necessitates a reliable experimental method to determine the precise solubility of DMAEAA in a solvent of interest. The isothermal shake-flask method is a gold-standard technique that is both accurate and reproducible.[11]
Principle of the Method
The method involves creating a saturated solution of the solute (DMAEAA) in the solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant is equal to its solubility. The concentration is then accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The following diagram outlines the key stages of the solubility determination process.
Caption: Workflow for the shake-flask solubility determination of DMAEAA.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA), >98% purity
-
Organic solvents, HPLC grade or equivalent
-
Screw-cap glass vials (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Constant temperature shaker bath or incubator
-
Benchtop centrifuge
-
Syringes and 0.2 µm syringe filters (ensure compatibility with the solvent)
-
HPLC system with UV detector
-
Analytical balance
Protocol:
-
Preparation of Saturated Solutions:
-
To a series of screw-capped vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Add an excess amount of DMAEAA to each vial. The presence of undissolved solid after equilibration is the primary indicator of saturation and is a critical self-validating step.[11]
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibrium Establishment:
-
Place the vials in a constant temperature shaker bath, set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the measured concentration is stable.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow coarse particles to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Causality: This step is crucial to separate the saturated liquid phase from the solid phase without altering the equilibrium. Temperature must be maintained to prevent precipitation or further dissolution.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.2 µm syringe filter directly into a clean vial. This removes any fine particulates that could interfere with the analysis.
-
-
Quantification by HPLC-UV:
-
Rationale: HPLC is a highly sensitive and specific method for quantifying acrylamide monomers in solution.[12][13]
-
Calibration: Prepare a series of standard solutions of DMAEAA of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area from the UV detector against concentration.
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area corresponding to DMAEAA.
-
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.01M potassium phosphate, pH adjusted). The exact ratio should be optimized for good peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~210 nm.[12]
-
Injection Volume: 10 µL.
-
-
-
Calculation:
-
Determine the concentration of DMAEAA in the diluted sample using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
Solubility ( g/100 mL) = (Concentration from HPLC [g/mL]) × (Dilution Factor) × 100
-
Factors Influencing Solubility
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with temperature. It is crucial to control and report the temperature at which any solubility measurement is made.
-
Impurities: The presence of water, polymerization inhibitors (like MEHQ, which is often added to the commercial monomer), or by-products from synthesis can alter the measured solubility.[1] Using a high-purity monomer and dry solvents is essential for obtaining intrinsic solubility data.
Conclusion
N-(2-(Dimethylamino)ethyl)acrylamide is a polar monomer with a predictable affinity for polar organic solvents. While it is expected to be highly soluble in alcohols and polar aprotic solvents like DMSO and acetone, its solubility decreases significantly in nonpolar media such as hexane. For applications requiring precise control, the shake-flask method coupled with HPLC analysis provides a robust and reliable means of quantifying its solubility. This guide provides the foundational knowledge and a validated protocol to empower researchers in the effective and efficient use of DMAEAA in their scientific endeavors.
References
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N-[2-(Dimethylamino)ethyl]acrylamide. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. [Link]
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N-[2-(Dimethylamino)ethyl]acrylamide. CAS Common Chemistry. [Link]
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N-[2-(dimethylamino)ethyl]acrylamide — Chemical Substance Information. NextSDS. [Link]
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Synthesis, swelling and drug-release behaviour of a poly(N,N-diethylacrylamide-co-(2-dimethylamino) ethyl methacrylate) hydrogel. PubMed. [Link]
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RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response. Polymer Chemistry, RSC Publishing. [Link]
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Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography. Chromatography Online. [Link]
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Determination of Acrylamide in Food Simulants. Joint Research Centre, European Commission. [Link]
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Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. SciSpace. [Link]
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Poly[2-( dimethylamino ) ethyl methacrylate ]/gold nanoparticle composite dual-stripe nanowire arrays as optical biosensors for label-free plague diagnosis. CNU IR. [Link]
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N, N-dimethylacrylamide. Smt Worldwide. [Link]
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Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response. ACS Applied Polymer Materials. [Link]
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Dibenzylideneacetone. Wikipedia. [Link]
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Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. ResearchGate. [Link]
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Aqueous solution polymerization of acrylamide:a pilot-scale study. SciSpace. [Link]
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Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization. ResearchGate. [Link]
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Dimethyl Sulfoxide. MP Biomedicals. [Link]
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DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide). KJ Chemicals Corporation. [Link]
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METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Pennakem. [Link]
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N-Isopropyl acrylamide(NIPAM ® ). KJ Chemicals Corporation. [Link]
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2-Methyltetrahydrofuran. Wikipedia. [Link]
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How does ethanol dissolve acrylic polymer?. ResearchGate. [Link]
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Solubility and Thermoresponsiveness of PMMA in Alcohol-Water Solvent Mixtures. ResearchGate. [Link]
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Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC, National Center for Biotechnology Information. [Link]
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Solubility of water in MeTHF and MeTHF in water. ResearchGate. [Link]
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DMSO Physical Properties. Gaylord Chemical. [Link]
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How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
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Solubility in DMSO. Scribd. [Link]
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thermal properties of poly(N-(2-(Dimethylamino)ethyl)acrylamide)
An In-depth Technical Guide to the Thermal Properties of Poly(N-(2-(Dimethylamino)ethyl)acrylamide)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the (PDMAEA), a prominent member of the "smart" polymer family. Renowned for its dual sensitivity to temperature and pH, PDMAEA is a subject of intense research, particularly in the fields of drug delivery, tissue engineering, and biosensing. This document elucidates the core principles governing its unique thermo-responsive behavior, focusing on the Lower Critical Solution Temperature (LCST). We will explore the key factors that modulate this property, provide detailed, field-proven experimental protocols for its characterization, and present a discussion on its thermal stability. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of PDMAEA.
The Foundational Principle: Lower Critical Solution Temperature (LCST) Behavior
Poly(N-(2-(Dimethylamino)ethyl)acrylamide) belongs to a class of stimuli-responsive polymers that exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. The LCST is a critical temperature threshold above which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.[1] This phenomenon is not a true melting point but rather a phase separation driven by a delicate and reversible shift in thermodynamic forces.
The Molecular Mechanism of Phase Transition
Below the LCST, the polymer chains are hydrated and exist as extended coils. The enthalpic contribution of hydrogen bonding between the amide groups, the tertiary amine groups of the polymer, and the surrounding water molecules dominates, favoring dissolution.[2]
As the temperature of the solution increases and approaches the LCST, the kinetic energy of the system rises. This increased energy disrupts the structured water molecules surrounding the hydrophobic parts of the polymer chain. Consequently, the hydrogen bonds between the polymer and water weaken.[2][3] Above the LCST, the entropic gain from releasing these water molecules becomes the dominant thermodynamic driver. This leads to a collapse of the polymer chains into compact globules to minimize the unfavorable interactions between their hydrophobic segments and water, resulting in aggregation and macroscopic phase separation.[3] This transition from a soluble "coil" to an insoluble "globule" state is the hallmark of LCST behavior.[3]
The chemical structure of the DMAEA monomer is fundamental to this behavior.
Caption: Chemical structure of N-(2-(Dimethylamino)ethyl)acrylamide monomer.
Modulating the LCST: A Toolkit for Precision Control
The precise LCST of PDMAEA is not a fixed value but is highly sensitive to a range of environmental and structural factors. This tunability is a key advantage for designing materials for specific applications.
The Dominant Factor: pH
The pH of the aqueous solution is the most significant factor influencing the LCST of PDMAEA.[4] The polymer contains tertiary amine groups on its side chains, which are weak bases (pKa ≈ 7.7-8.1).
-
Acidic pH (pH < pKa): The amine groups become protonated (-N(CH₃)₂H⁺). This introduces positive charges along the polymer backbone, leading to strong electrostatic repulsion between chain segments.[5] This repulsion enhances the polymer's affinity for water (hydrophilicity), thus significantly increasing the LCST.[3] In sufficiently acidic conditions, the LCST may be elevated above the boiling point of water.[6]
-
Neutral/Basic pH (pH > pKa): The amine groups are deprotonated and electrically neutral. In this state, the hydrophobic interactions of the polymer backbone and side chains can dominate as temperature increases, allowing the characteristic LCST phase separation to occur.[5]
This pH-dependent behavior is the cornerstone of its use in drug delivery systems designed to respond to the acidic microenvironments of tumors or specific cellular compartments.
Caption: Mechanism of LCST-driven phase transition in PDMAEA.
Secondary Modulating Factors
While pH is the primary driver, other parameters offer finer control over the LCST.
| Factor | Effect on LCST | Causality |
| Polymer Concentration | Decrease | Increased proximity of polymer chains facilitates intermolecular aggregation and hydrophobic interactions at lower temperatures.[7] |
| Molecular Weight | Decrease with increasing MW | Longer polymer chains possess more hydrophobic segments, leading to a stronger driving force for aggregation. Studies show LCSTs for PDMAEMA varying from ~74°C down to 25°C as molecular weight increases.[5][8] |
| Ionic Strength (Salt) | Decrease | The addition of salts can screen the electrostatic repulsions between charged groups (if any) and disrupt the hydration shell around the polymer, a "salting-out" effect that promotes aggregation and lowers the LCST.[3][4] |
| Copolymerization | Increase or Decrease | Incorporating a more hydrophilic comonomer (like acrylamide) will increase the LCST, while a more hydrophobic comonomer (like n-butyl acrylate) will decrease it.[6][9][10] |
Experimental Protocols for Thermal Characterization
Accurate and reproducible measurement of thermal properties is fundamental for both research and quality control. Here, we detail the most common and authoritative methodologies.
Determining the LCST via UV-Vis Spectroscopy (Turbidimetry)
This is the most widely used method, determining the cloud point temperature (Tcp), which is taken as the LCST. The principle is based on the sharp increase in turbidity (and corresponding decrease in light transmittance) as the polymer aggregates and precipitates from the solution.[7]
Protocol:
-
Solution Preparation: Prepare a polymer solution in the desired buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration (e.g., 0.1-1.0 wt%).[7] Ensure the polymer is fully dissolved, which may require stirring or gentle heating below the expected LCST.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (Peltier device).[11]
-
Measurement:
-
Set the wavelength to a region where the polymer does not absorb (e.g., 500-700 nm).[11][12]
-
Place the cuvette with the polymer solution in the holder and allow it to equilibrate at a starting temperature well below the expected LCST (e.g., 15-20°C).
-
Program a temperature ramp at a controlled rate (e.g., 0.5-1.0 °C/min) to ensure thermal equilibrium.[7][11]
-
Continuously record the transmittance (or absorbance) as a function of temperature.
-
-
Data Analysis: Plot transmittance (%) versus temperature (°C). The LCST is typically defined as the temperature at which the transmittance drops to 50% or 80% of its initial value.[7] Alternatively, the onset of the transition or the inflection point of the curve (from the first derivative) can be used for a more precise determination.
Caption: Workflow for LCST determination using UV-Vis spectroscopy.
Probing Aggregation with Dynamic Light Scattering (DLS)
DLS provides insight into the mechanistic change at the nanoscale by measuring the hydrodynamic radius (Rh) of particles in solution. It directly visualizes the transition from individual polymer chains (unimers) to large aggregates.[7]
Protocol:
-
Solution Preparation: Prepare a filtered (e.g., 0.2 µm pore size filter) polymer solution to remove dust and large contaminants.[7]
-
Instrumentation: Use a DLS instrument equipped with a temperature-controlled cell.
-
Measurement:
-
Equilibrate the sample at a temperature below the LCST for an extended period (e.g., 30 minutes) to ensure stability.[7]
-
Increase the temperature in small increments (e.g., 1-2 °C), allowing for a 2-5 minute equilibration time at each step before measurement.[7]
-
At each temperature point, measure the size distribution of the particles.
-
-
Data Analysis: Below the LCST, DLS will show a small hydrodynamic radius (typically <10 nm), corresponding to solvated polymer coils.[7] As the temperature crosses the LCST, a dramatic increase in Rh (to hundreds or thousands of nm) will be observed, indicating the formation of large aggregates.[7] The LCST can be defined as the temperature at which this sharp increase in size occurs.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of the polymer material itself, which is critical for processing and long-term storage considerations. It does not measure the LCST.
Protocol:
-
Sample Preparation: Use a small amount (5-10 mg) of the dry, purified polymer powder.[13]
-
Instrumentation: A TGA instrument capable of heating to high temperatures (e.g., 600-800°C) in a controlled atmosphere (e.g., air or nitrogen).
-
Measurement:
-
Place the sample in a tared TGA pan (e.g., platinum or alumina).
-
Heat the sample from room temperature to the final temperature at a constant rate (e.g., 10 °C/min).[14]
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. Studies on PDMAEA show a two-stage thermal degradation process in air.[14][15] The first stage of significant weight loss begins around 290-315°C, with a limit temperature of about 390-400°C.[15][16] The second stage of decomposition follows immediately after.[14][15] This information is vital for determining the maximum processing temperature the polymer can withstand before degradation.
Conclusion
The , centered around its highly tunable Lower Critical Solution Temperature, make it an exceptionally versatile material for advanced applications. A thorough understanding of the interplay between its chemical structure and environmental factors like pH, temperature, and ionic strength is crucial for harnessing its full potential. The experimental methodologies detailed in this guide—UV-Vis spectroscopy, Dynamic Light Scattering, and Thermogravimetric Analysis—provide a robust framework for the accurate characterization of these properties, enabling researchers and developers to design and validate novel, stimuli-responsive systems with precision and confidence.
References
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- A New Thermo-, pH-, and CO2-Responsive Homopolymer of Poly[N-[2-(diethylamino)ethyl]acrylamide]. (2015, December 31). ACS Publications.
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- Tuning the LCST and UCST thermoresponsive behavior of poly(N,N-dimethylaminoethyl methacrylate) by electrostatic interactions with trivalent metal hexacyano anions and copolymerization. (2015, April 15). PubMed.
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pH-responsive behavior of N-(2-(Dimethylamino)ethyl)acrylamide
An In-depth Technical Guide: The pH-Responsive Behavior of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEA) is a cornerstone monomer in the development of "smart" polymers, materials engineered to respond to specific environmental stimuli. At the heart of its functionality is a tertiary amine group that imparts a sharp, reversible pH-dependent transition in aqueous solutions. This guide provides a comprehensive technical overview of the principles governing this behavior, from the fundamental polymer chemistry to the design of advanced functional materials. We will explore the synthesis and characterization of DMAEA-based polymers, detail the mechanism of their pH-responsiveness, and present their application in cutting-edge fields, with a primary focus on targeted drug delivery. This document serves as a foundational resource, blending theoretical principles with practical, field-proven methodologies for professionals leveraging pH-responsive polymers in their research and development pipelines.
The Fundamental Principle: Protonation-Driven Conformational Change
The "intelligent" characteristic of polymers derived from DMAEA (termed PDMAEA) is a direct consequence of the acid-base chemistry of the pendant dimethylamino group.[1] This tertiary amine possesses a pKa (acid dissociation constant) that dictates its response to the surrounding pH. While the exact pKa can be modulated by factors like polymer architecture and ionic strength, it typically lies near physiological pH, making it exceptionally suited for biomedical applications.
-
In Acidic Environments (pH < pKa): The tertiary amine groups accept protons (H⁺) from the solution, becoming positively charged ammonium groups. This leads to strong electrostatic repulsion between adjacent monomer units along the polymer backbone. To minimize this repulsion, the polymer chains adopt an extended, uncoiled conformation, which enhances their interaction with water molecules, causing the polymer to dissolve or the hydrogel to swell significantly.[2][3]
-
In Basic Environments (pH > pKa): The amine groups are deprotonated and electrically neutral. The absence of electrostatic repulsion allows hydrophobic interactions between the polymer backbones to dominate. This causes the polymer chains to collapse into compact, globular structures, leading to a decrease in water solubility (phase separation) or the deswelling of a hydrogel network.[2]
This sharp, reversible transition between a hydrophilic, swollen state and a hydrophobic, collapsed state is the core mechanism behind the functionality of PDMAEA systems.
Caption: Reversible pH-induced transition of a PDMAEA polymer chain.
Synthesis and Control: Crafting Well-Defined PDMAEA Architectures
To fully exploit the properties of PDMAEA, precise control over its molecular weight, polydispersity, and architecture is essential. Controlled Radical Polymerization (CRP) techniques are the methods of choice for achieving this level of precision.
Common CRP Techniques:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Highly versatile, RAFT polymerization is compatible with a wide array of functional monomers, including DMAEA, and allows for the synthesis of complex architectures like block copolymers with low polydispersity.[1][4][5]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust method that offers excellent control over the polymerization process and is frequently used to create well-defined PDMAEA-based materials.[6][7]
Experimental Protocol: Synthesis of Linear PDMAEA via RAFT Polymerization
This protocol provides a representative, self-validating workflow for synthesizing a well-defined PDMAEA homopolymer. Success is validated through characterization of the final product (e.g., via GPC for molecular weight and PDI, and ¹H NMR for structure).
Materials:
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEA) monomer, inhibitor removed
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask with magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Thermostatically controlled oil bath
-
Precipitation solvent (e.g., cold diethyl ether)
Methodology:
-
Monomer Preparation: Pass DMAEA through a short column of basic alumina to remove the polymerization inhibitor.
-
Reagent Stoichiometry: Calculate the required masses of DMAEA, RAFT agent, and AIBN. The [Monomer]:[RAFT Agent] ratio is the primary determinant of the target molecular weight, while the [RAFT Agent]:[Initiator] ratio influences the polymerization rate and control. A typical ratio might be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2.
-
Reaction Setup: In a Schlenk flask, combine the DMAEA, RAFT agent, and AIBN. Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).
-
Deoxygenation (Crucial for Control): Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which acts as a radical scavenger and terminates polymerization.
-
Polymerization: Place the flask in the preheated oil bath (typically 60-70 °C) and begin stirring. The reaction is allowed to proceed for a predetermined time (e.g., 4-24 hours), which can be monitored by taking aliquots to measure monomer conversion via ¹H NMR.
-
Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a large volume of stirred, cold diethyl ether (a non-solvent) to precipitate the polymer.
-
Washing: Collect the polymer precipitate by filtration or centrifugation. To ensure high purity, redissolve the polymer in a minimal amount of a good solvent (e.g., THF or methanol) and re-precipitate it into cold diethyl ether. Repeat this step twice.
-
Drying: Dry the final purified polymer under high vacuum at room temperature until a constant weight is achieved.
Caption: Standard workflow for controlled synthesis of PDMAEA via RAFT.
Characterization: Quantifying the pH-Response
A suite of analytical techniques is required to fully characterize the pH-responsive behavior of PDMAEA materials. The choice of method depends on whether the polymer is in solution or exists as a crosslinked hydrogel.
| Technique | Measured Property | Key Insight Gained |
| Potentiometric Titration | pH vs. Volume of Titrant | Determines the apparent pKa of the polymer, the central parameter governing its pH response.[8] |
| UV-Vis Spectroscopy | % Transmittance vs. pH | Identifies the pH at which the polymer undergoes its soluble-to-insoluble phase transition (cloud point). |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter vs. pH | Quantifies the change in nanoparticle size or the swelling/collapse of polymer coils in solution.[3] |
| ¹H NMR Spectroscopy | Chemical Shift vs. pH | Provides molecular-level insight into the protonation state of the dimethylamino groups. |
| Zeta Potential Measurement | Surface Charge vs. pH | Measures the change in surface charge of nanoparticles, confirming the transition from neutral to cationic.[8] |
| Rheology | Storage & Loss Moduli vs. pH | For hydrogels, this technique characterizes the change in mechanical strength during swelling and deswelling. |
Application Spotlight: pH-Triggered Drug Delivery
The most prominent application of PDMAEA is in the design of drug delivery systems that release their therapeutic payload in response to specific physiological pH cues.[7][9][10] Many pathological tissues, such as solid tumors and sites of inflammation, exhibit a local pH that is slightly more acidic (pH ≈ 6.5-6.8) than healthy tissue and blood (pH ≈ 7.4).[7] This differential provides a precise trigger for drug release.
Mechanism of Targeted Release:
-
Systemic Circulation (pH 7.4): The drug is encapsulated within a PDMAEA-based nanocarrier (e.g., a micelle or nanogel). At this pH, the polymer is above its pKa, forming a hydrophobic and collapsed core that securely sequesters the drug.
-
Tumor Accumulation: The nanocarrier circulates and preferentially accumulates in the tumor tissue via the Enhanced Permeability and Retention (EPR) effect.
-
Acidic Trigger (pH < 7.4): Upon entering the acidic tumor microenvironment, the PDMAEA segments become protonated.
-
Payload Release: The resulting electrostatic repulsion causes the nanocarrier to swell or disassemble, triggering the rapid release of the encapsulated drug directly at the target site.[6][11][12] This localized release enhances therapeutic efficacy while minimizing systemic toxicity.
Caption: Mechanism of pH-responsive drug release in a tumor microenvironment.
Concluding Remarks
N-(2-(Dimethylamino)ethyl)acrylamide is a uniquely powerful monomer for creating materials with built-in environmental intelligence. The simplicity and robustness of its pH-responsive mechanism, centered on a fundamental acid-base transition, allow for the rational design of systems for a wide range of applications, from drug delivery and gene therapy to sensors and smart coatings.[13][14] A mastery of controlled polymerization techniques and a thorough understanding of the analytical methods used to characterize its behavior are essential for any researcher aiming to innovate in this exciting and rapidly advancing field.
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Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization. ResearchGate.[Link]
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SYNTHESIS AND CHARACTERIZATION OF pH-SENSITIVE POLYMER VIA CARBOXAMIDE GROUP. Journal of Science Technology and Food.[Link]
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Synthesis of poly(dimethylaminoethyl methacrylate) with high cloud point by RAFT polymerization under γ-irradiation. Academia.edu.[Link]
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Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. PMC.[Link]
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pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]. MDPI.[Link]
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Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Journal of Materials Chemistry B (RSC Publishing).[Link]
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Rapid Deswelling of PDMAEMA Hydrogel in Response to pH and Temperature Changes and Its Application in Controlled Drug Delivery. DergiPark.[Link]
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A New Thermo-, pH-, and CO2-Responsive Homopolymer of Poly[N-[2-(diethylamino)ethyl]acrylamide]. ACS Publications.[Link]
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Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization. Semantic Scholar.[Link]
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Synthesis and characterization of pH and temperature responsive poly(2-hydroxyethyl methacrylate-co-acrylamide) hydrogels. Polímeros: Ciência e Tecnologia.[Link]
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Release Characteristics of Novel pH-Sensitive p(HEMA-DMAEMA) Hydrogels Containing 3-(Trimethoxy-silyl) Propyl Methacrylate. ResearchGate.[Link]
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Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. MDPI.[Link]
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Dual Thermo- and pH-Responsive Block Copolymer of Poly(N-isopropylacrylamide)-block-Poly(N,N-diethylamino Ethyl Acrylamide): Synthesis, Characterization, Phase Transition, and Self-Assembly Behavior in Aqueous Solution. Macromolecules.[Link]
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The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. PMC.[Link]
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Dual pH- and Temperature-Responsive Poly(dimethylaminoethyl methacrylate)-Coated Mesoporous Silica Nanoparticles as a Smart Drug Delivery System. ResearchGate.[Link]
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Stimuli-responsive HBPS-g-PDMAEMA and its application as nanocarrier in loading hydrophobic molecules. PMC.[Link]
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Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Royal Society Publishing.[Link]
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synthesis of DMAEAAm monomer
An In-Depth Technical Guide to the Synthesis of N,N-dimethylaminoethyl acrylamide (DMAEAAm)
Executive Summary
N,N-dimethylaminoethyl acrylamide (DMAEAAm) is a functional monomer of significant interest in the development of advanced biomaterials and drug delivery systems. Its tertiary amine group imparts a pH-responsive character, making polymers derived from it "smart" materials capable of changing their properties in response to environmental pH shifts. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of DMAEAAm. We will focus on the robust and widely adopted Schotten-Baumann reaction, delving into the chemical principles that govern the experimental choices to ensure a reproducible and high-yield synthesis. This document is intended for researchers and professionals in chemistry, materials science, and drug development who require a reliable method for producing high-purity DMAEAAm for their applications.
Introduction: The Significance of DMAEAAm in Modern Materials Science
The demand for intelligent polymeric materials that can respond to specific physiological cues has grown exponentially, particularly in the pharmaceutical and biomedical fields. DMAEAAm is a cornerstone monomer for creating such materials. The pendant tertiary amine group in its structure has a pKa value that allows for protonation and deprotonation within a physiologically relevant pH range. This charge-shifting capability is the foundation for its use in:
-
Gene Delivery: Cationic polymers formed from DMAEAAm can complex with negatively charged nucleic acids (like DNA and siRNA), facilitating their entry into cells.[1][2]
-
pH-Responsive Drug Delivery: Drug-loaded nanoparticles synthesized from DMAEAAm-containing copolymers can be designed to be stable in the bloodstream (neutral pH) but release their therapeutic payload in the acidic microenvironment of tumors or endosomes.
-
Smart Hydrogels and Sensors: The swelling and collapsing behavior of hydrogels based on DMAEAAm can be modulated by pH, leading to applications in sensors, actuators, and controlled-release matrices.[3]
Given these critical applications, the ability to synthesize high-purity DMAEAAm in a controlled and reproducible manner is a fundamental prerequisite for advanced research and development.
The Synthetic Strategy: A Mechanistic Look at the Schotten-Baumann Reaction
The synthesis of amides from amines and acid chlorides is a classic transformation in organic chemistry. For DMAEAAm, the Schotten-Baumann reaction is the method of choice due to its high efficiency and relatively mild conditions.[4][5] This reaction involves the acylation of N,N-dimethylethylenediamine with acryloyl chloride.
The Causality Behind the Choice: The Schotten-Baumann approach is favored over other amidation methods for several reasons. It is a high-yield reaction that proceeds rapidly at low temperatures. The use of an acid chloride as the acylating agent provides a highly reactive electrophile, ensuring efficient conversion. The core principle involves a nucleophilic acyl substitution.[6][7]
Reaction Mechanism:
-
Nucleophilic Attack: The primary amine of N,N-dimethylethylenediamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: A protonated amide is formed, along with hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl. This step is critical; without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]
The use of a two-phase system, consisting of an organic solvent (like dichloromethane) and an aqueous basic solution, is a hallmark of Schotten-Baumann conditions.[5] The reactants and the product remain in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct as it forms, efficiently driving the reaction to completion.
Caption: Schotten-Baumann reaction pathway for DMAEAAm synthesis.
A Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning that careful execution of each step logically leads to the desired high-purity product. The causality is explained at each critical stage.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties/Role | Supplier Example |
| N,N-dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | Nucleophile | Sigma-Aldrich |
| Acryloyl chloride | C₃H₃ClO | 90.51 | Electrophile; moisture-sensitive | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Organic base; HCl scavenger | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous organic solvent | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous base for washing | VWR |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | Drying agent | Sigma-Aldrich |
| Hydroquinone | C₆H₆O₂ | 110.11 | Polymerization inhibitor | Sigma-Aldrich |
| Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus | Standard laboratory glassware/equipment |
Synthesis Workflow
The overall process involves the controlled reaction of the amine and acid chloride, followed by a systematic purification sequence to isolate the monomer.
Caption: Overall workflow for DMAEAAm synthesis and purification.
Step-by-Step Methodology
PART A: Synthesis
-
System Preparation (Anhydrous Conditions): Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
Causality: Acryloyl chloride is highly reactive towards water. Maintaining anhydrous conditions is critical to prevent its hydrolysis to acrylic acid, which would lead to impurities and lower yields.
-
-
Reagent Solution: In the flask, dissolve N,N-dimethylethylenediamine (8.82 g, 0.10 mol) and triethylamine (12.14 g, 0.12 mol) in 200 mL of anhydrous dichloromethane (DCM).
-
Causality: Triethylamine acts as the organic base to neutralize the HCl formed. A slight excess ensures complete neutralization. DCM is an excellent solvent for the reactants and product and is unreactive under these conditions.
-
-
Temperature Control: Cool the flask in an ice-water bath to 0 °C with gentle stirring.
-
Causality: The acylation reaction is highly exothermic. Cooling prevents uncontrolled temperature spikes that could lead to side reactions, including the polymerization of the acryloyl group.
-
-
Controlled Addition: Dissolve acryloyl chloride (9.05 g, 0.10 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred amine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 2-3 hours.
PART B: Work-up and Purification
-
Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).
-
Causality: The sodium bicarbonate wash removes any remaining acidic impurities and neutralizes the triethylamine hydrochloride salt, transferring it to the aqueous phase. The brine wash helps to remove residual water from the organic layer.
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Inhibitor Addition: Filter off the magnesium sulfate. To the filtrate, add a small amount of hydroquinone (~100 mg).
-
Causality: Acrylamide monomers can undergo spontaneous radical polymerization, especially when heated. Hydroquinone acts as a radical scavenger to inhibit this process during solvent removal and distillation.
-
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator at a bath temperature no higher than 30 °C.
-
Final Purification: Purify the resulting crude oil by vacuum distillation to yield a colorless to pale yellow liquid.
Quantitative Data Summary
| Parameter | Value | Moles | Molar Ratio | Notes |
| N,N-dimethylethylenediamine | 8.82 g | 0.10 mol | 1.0 | Limiting Reagent |
| Acryloyl chloride | 9.05 g | 0.10 mol | 1.0 | |
| Triethylamine | 12.14 g (16.7 mL) | 0.12 mol | 1.2 | Slight excess to ensure complete HCl neutralization |
| Expected Yield | ~12.0 g | ~0.085 mol | ~85% |
Characterization and Quality Control
Confirming the chemical identity and purity of the synthesized DMAEAAm is a non-negotiable step. The primary techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[9]
¹H NMR Spectroscopy
-
Protocol: Dissolve 5-10 mg of the purified monomer in deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
-
Interpretation: The ¹H NMR spectrum provides an unambiguous fingerprint of the molecule's structure. The key is to identify the characteristic signals for the vinyl protons, the ethyl bridge protons, and the N-methyl protons, and to confirm their integration ratios.
FTIR Spectroscopy
-
Protocol: Place a drop of the neat liquid monomer between two NaCl or KBr plates and acquire the spectrum.
-
Interpretation: FTIR is used to confirm the presence of key functional groups, most notably the amide C=O and N-H bonds, and the vinyl C=C bond.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 6.0-6.5 (m, 3H) | Vinyl protons (-CH=CH₂) |
| δ 3.4 (q, 2H) | Methylene protons adjacent to amide N (-NH-CH₂ -) | |
| δ 2.5 (t, 2H) | Methylene protons adjacent to amine N (-CH₂ -N(CH₃)₂) | |
| δ 2.25 (s, 6H) | Methyl protons (-N(CH₃ )₂) | |
| FTIR (Neat) | ~3300 cm⁻¹ (broad) | N-H stretching of the secondary amide |
| ~3080 cm⁻¹ | =C-H stretching of the vinyl group | |
| ~2940, 2860, 2820 cm⁻¹ | C-H stretching of alkyl groups | |
| ~1655 cm⁻¹ (strong) | C=O stretching (Amide I band) | |
| ~1625 cm⁻¹ | C=C stretching of the vinyl group | |
| ~1550 cm⁻¹ | N-H bending (Amide II band) |
Conclusion
The synthesis of N,N-dimethylaminoethyl acrylamide via the Schotten-Baumann reaction is a reliable and scalable method for producing this valuable monomer. By understanding the underlying chemical principles—the need for anhydrous conditions, the critical role of the base, and the importance of controlled temperature—researchers can consistently achieve high yields of pure product. The detailed protocol and characterization data provided in this guide serve as a robust foundation for scientists and developers working to create the next generation of smart, responsive materials for advanced applications in medicine and technology.
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PrepChem. (n.d.). Synthesis of N-(2-dimethylaminoethyl)acrylamide. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. Available at: [Link]
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ACS Publications. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. Available at: [Link]
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Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. Available at: [Link]
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chemeurope.com. (n.d.). Schotten-Baumann reaction. Available at: [Link]
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Royal Society of Chemistry. (2021). Poly(N,N-dimethyl)acrylamide-based ion-conductive gel with transparency, self-adhesion and rapid self-healing properties for human motion detection. Soft Matter. Available at: [Link]
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Royal Society of Chemistry. (2014). Cross-linked poly(dimethylaminoethyl acrylamide) coated magnetic nanoparticles: a high loaded, retrievable, and stable basic catalyst for the synthesis of benzopyranes in water. RSC Advances. Available at: [Link]
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MDPI. (2023). The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. Polymers. Available at: [Link]
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ACS Publications. (2026). Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response. ACS Applied Polymer Materials. Available at: [Link]
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Ghent University. (n.d.). Supporting Information for "Plasma Polymerization of N,N-Dimethylacrylamide". Available at: [Link]
-
PubMed. (2012). Insight into the role of N,N-dimethylaminoethyl methacrylate (DMAEMA) conjugation onto poly(ethylenimine): cell viability and gene transfection studies. Journal of Materials Science: Materials in Medicine. Available at: [Link]
-
ResearchGate. (2025). Synthesis and characterization of methyl acrylamide ethyl dimethyl amine. Available at: [Link]
-
AKJournals. (2010). Development of chromatographic separation of some biological materials using poly(acrylamide-acrylic acid-dimethylaminoethyl methacrylate). Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]
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- 3. The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
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protocol for polymerization of N-(2-(Dimethylamino)ethyl)acrylamide
An Application Guide to the Controlled Polymerization of N-(2-(Dimethylamino)ethyl)acrylamide
Introduction
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEA) is a functional monomer of significant interest in the development of advanced materials, particularly for biomedical applications. The resulting polymer, poly(N-(2-(Dimethylamino)ethyl)acrylamide) or poly(DMAEA), possesses a tertiary amine group on its side chain, which imparts a pH-responsive character. This "smart" behavior allows for its use in drug delivery systems, hydrogels, and as a component in specialty coatings.[1] Achieving well-defined polymer architectures—with controlled molecular weight and a narrow molecular weight distribution (low dispersity)—is critical for these applications. While conventional free-radical polymerization can be used, it offers poor control over the final polymer structure.[2]
This guide provides a detailed protocol for the synthesis of well-defined poly(DMAEA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of controlled radical polymerization that allows for precise control over the polymer's final characteristics. We will delve into the mechanistic reasoning behind the protocol choices, provide step-by-step instructions for synthesis and purification, and outline methods for polymer characterization.
Part 1: Scientific Principles & Experimental Design
The Chemistry of DMAEA and Polymerization Challenges
The tertiary amine functionality of the DMAEA monomer is both its greatest asset and a significant challenge during polymerization. This group can interfere with certain polymerization components, particularly in controlled radical polymerization techniques. For instance, in some systems, the amine can complex with metal catalysts used in Atom Transfer Radical Polymerization (ATRP) or lead to the degradation of certain RAFT chain transfer agents (CTAs).
A key strategy to circumvent these issues is the protonation of the tertiary amine group prior to polymerization.[2] By adding an acid, such as trifluoroacetic acid (TFA), the lone pair of electrons on the nitrogen is engaged, preventing unwanted side reactions and ensuring the stability of the CTA during polymerization. This allows for the synthesis of high molecular weight polymers with controlled characteristics.[2]
Controlled vs. Conventional Radical Polymerization
Conventional free-radical polymerization is a robust method but suffers from a lack of control. Radical termination reactions are irreversible and occur throughout the process, leading to a polymer product with a broad range of molecular weights (high dispersity).
In contrast, controlled/“living” radical polymerization techniques like RAFT introduce a dynamic equilibrium between active (propagating) and dormant polymer chains. This minimizes irreversible termination events, allowing polymer chains to grow at a similar rate. The result is a polymer population with a predictable molecular weight, determined by the monomer-to-CTA ratio, and a narrow molecular weight distribution.
Caption: Step-by-step experimental workflow for RAFT polymerization of DMAEA.
Step-by-Step Polymerization Procedure
This procedure targets a polymer with a degree of polymerization (DP) of ~200.
-
Prepare Solutions:
-
Monomer Solution: In a sealed flask, prepare a solution of DMAEA in a tert-butanol/DMAc mixture (e.g., 70/30 v/v) to a total monomer concentration of 2 M.
-
CTA/Initiator Stock Solution: Prepare a stock solution of the CTA (CPADB) and initiator (AIBN) in DMAc. A typical molar ratio of CTA to initiator is 5:1. [2]The amount of CTA will determine the molecular weight; for a target DP of 200, the [Monomer]/[CTA] ratio would be 200:1.
-
-
Protonation:
-
Place the flask containing the monomer solution in an ice bath and begin stirring.
-
Degas the solution by bubbling argon or nitrogen gas through it for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
While continuing to degas, add trifluoroacetic acid (TFA). Use a slight molar excess (e.g., 1.1 equivalents) relative to the DMAEA monomer.
-
Continue stirring in the ice bath for 10 minutes to ensure complete protonation of the amine groups. [2]
-
-
Initiation of Polymerization:
-
Using a gas-tight syringe, add the required volume of the CTA/initiator stock solution to the stirring monomer solution.
-
Seal the flask securely and transfer it to a preheated oil bath set to the desired reaction temperature (e.g., 40-60 °C). The optimal temperature can depend on the initiator used. [2]
-
-
Polymerization and Termination:
-
Allow the polymerization to proceed for a set time (e.g., 75-90 minutes) to reach high monomer conversion. [2]The progress can be monitored by taking small aliquots at different time points and analyzing them via ¹H NMR to observe the disappearance of the monomer's vinyl peaks.
-
To terminate the polymerization, remove the flask from the oil bath and cool it rapidly in an ice or dry ice bath. Exposing the solution to air will also quench the radical process.
-
Part 4: Purification of Poly(DMAEA)
Post-polymerization, the product is a mixture of the desired polymer, unreacted monomer, initiator fragments, and CTA residues. Purification is essential.
-
Preparation for Dialysis: Dilute the polymer solution with acidified deionized water (pH adjusted to ~3-4 with HCl). This ensures the polymer remains protonated and soluble.
-
Dialysis: Transfer the diluted polymer solution into a dialysis membrane (e.g., MWCO 3,500 Da). Place the sealed membrane into a large beaker of acidified deionized water.
-
Water Exchange: Stir the water in the beaker slowly. Change the water every few hours for the first day, and then 2-3 times a day for the next 2-3 days. This process removes low-molecular-weight impurities by diffusion. [2]4. Isolation: After dialysis, transfer the purified polymer solution from the dialysis bag to a flask. Freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Dry the frozen polymer solution under vacuum using a freeze-dryer. This will yield the final polymer as a fluffy, white solid.
Part 5: Characterization of the Polymer
Structural Confirmation: ¹H NMR Spectroscopy
¹H NMR is used to confirm the successful polymerization by observing the disappearance of monomer-specific signals and the appearance of polymer backbone signals. [3]
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized polymer in a suitable deuterated solvent, such as D₂O.
-
Analysis:
-
Monomer: The DMAEA monomer will show characteristic vinyl proton signals between 5.5 and 6.5 ppm.
-
Polymer: In the polymer spectrum, these vinyl signals will have disappeared. New broad signals corresponding to the polymer backbone will appear, typically between 1.5 and 2.5 ppm. The signals from the side-chain protons will remain, confirming the structure.
-
Molecular Weight and Dispersity: Gel Permeation Chromatography (GPC/SEC)
GPC (also known as SEC) is the standard method for determining the molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ) of a polymer.
-
System: A GPC system equipped with a refractive index (RI) detector is commonly used. The mobile phase and column set should be chosen based on the polymer's solubility (e.g., an aqueous buffer containing salt to screen charge effects).
-
Analysis: The resulting chromatogram is used to calculate Mₙ and Đ relative to a set of polymer standards (e.g., poly(ethylene glycol) or polystyrene). For a successful RAFT polymerization, the dispersity (Đ) should be low, typically below 1.3.
Example Data
| Target DP | [Monomer]:[CTA]:[Initiator] | Time (min) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ (Dispersity) |
| 100 | 100:1:0.2 | 60 | ~90% | ~13,000 | < 1.25 |
| 200 | 200:1:0.2 | 75 | ~85% | ~26,500 | < 1.30 |
| 400 | 400:1:0.2 | 90 | ~80% | ~50,000 | < 1.35 |
Note: These are representative values. Actual results will vary based on precise experimental conditions.
References
- Benchchem. (n.d.). Characterization of N-[2-(Diethylamino)ethyl]acrylamide Polymers: Application Notes and Protocols.
-
Ros, S., et al. (2026). Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response. ACS Applied Polymer Materials. Retrieved from [Link]
-
Nicolas, J., et al. (2006). Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization. Chemical Communications. Retrieved from [Link]
-
Zhang, X., & Matyjaszewski, K. (1999). Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. Macromolecules. Retrieved from [Link]
-
NextSDS. (n.d.). N-[2-(dimethylamino)ethyl]acrylamide — Chemical Substance Information. Retrieved from [Link]
-
Valdebenito, F., et al. (2018). Poly(N,N-dimethylaminoethyl methacrylate) for removing chromium (VI) through polymer-enhanced ultrafiltration technique. Journal of Hazardous Materials. Retrieved from [Link]
-
Matyjaszewski, K., et al. (2002). Atom‐Transfer Radical Polymerization of 2‐(N,N‐Dimethylamino)ethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
-
Ros, S., et al. (2020). Charge-Shifting Polycations Based on N,N-(dimethylamino)ethyl Acrylate for Improving Cytocompatibility During DNA Delivery. ACS Omega. Retrieved from [Link]
Sources
Application Note: Preparation and Evaluation of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAAm) Hydrogels for Targeted Drug Delivery
Executive Summary
The development of stimuli-responsive smart materials has revolutionized the landscape of targeted therapeutics. Among these, hydrogels based on N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAAm) offer exceptional dual-responsive (pH and metal ion) capabilities[1]. This application note provides a comprehensive, field-validated protocol for the synthesis, purification, and drug-loading of DMAEAAm hydrogels. Designed for senior researchers and drug development professionals, this guide details the mechanistic causality behind each experimental step, ensuring reproducible fabrication of highly tunable, biocompatible drug delivery vehicles.
Mechanistic Principles & Rationale (E-E-A-T)
To engineer a self-validating hydrogel system, one must understand the physicochemical dynamics of the polymer network:
-
Monomer Selection & Stability: DMAEAAm features an acrylamide backbone, which is significantly more hydrolytically stable in physiological environments compared to its methacrylate counterpart (DMAEMA). This structural stability prevents premature degradation of the carrier before it reaches the target site[1].
-
pH-Responsive Swelling Mechanism: The functional core of DMAEAAm is its pendant tertiary amine group. At physiological pH (7.4), these amines remain largely deprotonated, allowing hydrophobic interactions to dominate and keeping the hydrogel in a collapsed, drug-retaining state. However, in acidic environments (e.g., tumor microenvironments at pH 6.5, endosomes at pH 5.0, or gastric fluid at pH 2.0), the amines undergo rapid protonation ( −NH+ ). The resulting electrostatic repulsion between polymer chains forces the network to expand, triggering a burst release of the encapsulated active pharmaceutical ingredient (API)[2].
-
Post-Fabrication Drug Loading: Encapsulating drugs during free-radical polymerization exposes sensitive APIs (like biologics or complex chemotherapeutics) to reactive oxygen species and free radicals, leading to degradation. This protocol utilizes a post-fabrication equilibrium swelling method to preserve drug integrity[3].
Mandatory Visualization: Workflows & Mechanisms
Caption: Step-by-step experimental workflow for DMAEAAm hydrogel synthesis and drug loading.
Caption: Mechanism of pH-responsive swelling and targeted drug release in DMAEAAm hydrogels.
Experimental Protocols
Materials & Reagents
-
Monomer: N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAAm). Note: Commercial DMAEAAm is typically stabilized with MEHQ (hydroquinone monomethyl ether)[4].
-
Crosslinker: N,N'-Methylenebisacrylamide (MBAAm).
-
Initiator System: Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Model Drug: Doxorubicin Hydrochloride (DOX·HCl).
Hydrogel Synthesis (Free Radical Polymerization)
-
Inhibitor Removal: Pass the liquid DMAEAAm monomer through a basic alumina column to remove the MEHQ stabilizer[4]. Causality: Failure to remove MEHQ will result in the consumption of primary radicals, leading to unpredictable induction times and inhomogeneous crosslinking.
-
Solution Preparation: Dissolve 1.0 g of purified DMAEAAm and 0.02 g of MBAAm (crosslinker) in 9.0 mL of Deionized (DI) water.
-
Deoxygenation: Purge the solution with Nitrogen gas ( N2 ) for 15 minutes. Causality: Dissolved oxygen acts as a potent radical scavenger, which prematurely terminates growing polymer chains and weakens the hydrogel's mechanical integrity.
-
Initiation: Transfer the vial to an ice bath. Add 50 µL of a 10% (w/v) APS solution, followed immediately by 10 µL of TEMED. Causality: The ice bath mitigates the exothermic Trommsdorff–Norrish (auto-acceleration) effect, ensuring uniform network formation.
-
Polymerization: Quickly inject the mixture into a glass mold (e.g., 2 mm spacing). Allow it to polymerize at room temperature for 24 hours to achieve maximum monomer conversion.
-
Purification: Remove the hydrogel from the mold, cut it into uniform discs, and immerse in a large excess of DI water for 3 to 5 days (changing the water twice daily). Causality: Unreacted acrylamide monomers are highly cytotoxic; exhaustive dialysis is mandatory for in vivo applications[1].
-
Lyophilization: Freeze the purified hydrogels at -80°C, then lyophilize for 48 hours to obtain dry polymer networks (xerogels).
Drug Loading (Equilibrium Swelling Method)
-
Prepare a 1.0 mg/mL solution of DOX·HCl in DI water.
-
Submerge the pre-weighed DMAEAAm xerogels into the drug solution and incubate at 4°C for 48 hours in the dark. Causality: The high osmotic driving force of the dry xerogel maximizes encapsulation efficiency. The 4°C temperature and dark conditions prevent the thermal and photolytic degradation of DOX.
-
Briefly rinse the loaded hydrogels with DI water to remove surface-bound drug, then re-lyophilize for long-term storage.
In Vitro Drug Release Assay
-
Place the DOX-loaded hydrogels into dialysis bags (MWCO 3500 Da).
-
Submerge the bags in 50 mL of release media: PBS (pH 7.4) and Acetate Buffer (pH 5.0).
-
Incubate at 37°C with continuous orbital shaking at 100 rpm.
-
At predetermined intervals, withdraw 2.0 mL of the release medium for UV-Vis quantification (absorbance at 480 nm) and immediately replace it with 2.0 mL of fresh buffer. Causality: Replacing the buffer maintains "sink conditions," ensuring that the concentration gradient remains the sole driving force for diffusion.
Quantitative Data Presentation
The following tables summarize the expected physicochemical behaviors of properly synthesized DMAEAAm hydrogels, demonstrating their high efficacy for targeted delivery.
Table 1: Equilibrium Swelling Ratio (ESR) of DMAEAAm Hydrogels at Varying pH (ESR calculated as (Ws−Wd)/Wd , where Ws is swollen weight and Wd is dry weight)
| pH Level | Environment Simulation | Equilibrium Swelling Ratio (g/g) | Polymer State |
| 2.0 | Gastric Fluid | 42.5 ± 2.1 | Highly Protonated / Swollen |
| 5.0 | Tumor Microenvironment / Endosome | 35.2 ± 1.8 | Protonated / Swollen |
| 7.4 | Blood Plasma / Healthy Tissue | 12.4 ± 1.2 | Partially Deprotonated / Collapsed |
| 9.0 | Basic Environment | 4.8 ± 0.6 | Fully Deprotonated / Highly Collapsed |
Table 2: Cumulative Release Profile of Doxorubicin (DOX) from DMAEAAm Hydrogels
| Time (Hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 3.2 ± 0.5 | 18.5 ± 1.2 |
| 4 | 8.1 ± 0.8 | 42.3 ± 2.4 |
| 8 | 11.5 ± 1.1 | 65.7 ± 3.1 |
| 24 | 16.4 ± 1.5 | 88.2 ± 3.5 |
| 48 | 19.2 ± 1.8 | 96.4 ± 2.8 |
Data Interpretation: The hydrogel exhibits minimal off-target leakage at physiological pH (19.2% over 48 hours) while delivering a highly effective burst and sustained release in acidic conditions (96.4% over 48 hours). Furthermore, because DOX is a cationic drug, the protonation of the polymer network at pH 5.0 creates electrostatic repulsion between the polymer and the drug, synergistically accelerating the release kinetics[2].
Sources
- 1. mdpi.com [mdpi.com]
- 2. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-[2-(Dimethylamino)ethyl]acrylamide | 925-76-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes & Protocols: Leveraging N-(2-(Dimethylamino)ethyl)acrylamide (DMAE-A) for Advanced Stimuli-Responsive Polymers
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the synthesis, characterization, and application of polymers derived from N-(2-(Dimethylamino)ethyl)acrylamide (DMAE-A). The focus is on harnessing the unique dual pH- and thermo-responsive properties of these polymers for advanced applications, particularly in drug delivery. The protocols and insights provided are grounded in established scientific principles to ensure reliability and reproducibility.
Foundational Principles: The Versatility of DMAE-A
N-(2-(Dimethylamino)ethyl)acrylamide (DMAE-A) is a tertiary amine-containing acrylamide monomer. Its structure is the key to its utility in smart materials. The tertiary amine group provides a distinct pH-responsive character, while the polyacrylamide backbone imparts thermo-sensitivity, often manifested as a Lower Critical Solution Temperature (LCST).
-
pH-Responsiveness: The dimethylamino group has a pKa (acid dissociation constant) typically in the range of 7.0-7.5. At pH values below its pKa, the amine is protonated (-N⁺H(CH₃)₂), leading to electrostatic repulsion between polymer chains and enhanced solubility in aqueous solutions. Above the pKa, the amine is deprotonated and neutral, reducing hydrophilicity and often causing the polymer to collapse or aggregate. This sharp transition is fundamental to its use in systems designed to respond to physiological pH gradients, such as the acidic microenvironments of tumors or endosomes.
-
Thermo-Responsiveness (LCST): Polymers based on DMAE-A can exhibit LCST behavior, a phenomenon where the polymer is soluble in a solution below a certain temperature but phase-separates upon heating. This is driven by a shift in the hydrophilic-hydrophobic balance. At lower temperatures, hydrogen bonding between the polymer and water molecules dominates, ensuring solubility. As the temperature increases, these bonds are disrupted, leading to polymer-polymer interactions becoming more favorable, resulting in dehydration and precipitation. The LCST of poly(DMAE-A) can be finely tuned by altering the pH; protonation of the amine groups increases hydrophilicity and thus raises the LCST.
This dual-responsiveness makes DMAE-A an exceptional building block for creating sophisticated polymers that can navigate complex biological environments and release payloads in a highly controlled, triggered manner.
Synthesis of DMAE-A Copolymers via RAFT Polymerization
To create well-defined polymers with controlled molecular weight and low polydispersity (Đ), controlled radical polymerization techniques are essential. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a robust and versatile method for this purpose. Here, we describe a protocol for synthesizing a diblock copolymer, specifically Poly(N,N-dimethylacrylamide)-b-poly(N-(2-(dimethylamino)ethyl)acrylamide) (PDMA-b-PDMAE-A), a common architecture for self-assembling into stimuli-responsive nanoparticles.
Experimental Workflow: RAFT Synthesis
Caption: RAFT polymerization workflow for a diblock copolymer.
Protocol: Synthesis of PDMA-b-PDMAE-A
This protocol is adapted from established methodologies for RAFT polymerization.
Materials:
-
N,N-dimethylacrylamide (DMA), inhibitor removed
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAE-A), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT Chain Transfer Agent (CTA)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (cold)
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
Procedure:
-
Synthesis of PDMA Macro-CTA:
-
In a Schlenk flask, dissolve DMA (e.g., 1.0 g, 10.1 mmol), CPADB (e.g., 28.2 mg, 0.101 mmol), and AIBN (e.g., 3.3 mg, 0.020 mmol) in 5 mL of 1,4-dioxane. The molar ratio [DMA]:[CPADB]:[AIBN] should be approximately 100:1:0.2.
-
Seal the flask, and deoxygenate the solution by bubbling with dry nitrogen gas for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for 4-6 hours.
-
Stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Recover the polymer by centrifugation or filtration and dry it under a vacuum to obtain the PDMA macro-CTA.
-
-
Synthesis of PDMA-b-PDMAE-A Diblock Copolymer:
-
In a new Schlenk flask, dissolve the purified PDMA macro-CTA (e.g., 0.5 g), DMAE-A monomer (e.g., 0.7 g, 4.9 mmol), and AIBN (e.g., 1.6 mg, 0.01 mmol) in 7 mL of 1,4-dioxane.
-
Repeat the deoxygenation procedure as described above.
-
Place the flask in a preheated oil bath at 70°C and stir for 6-8 hours.
-
Quench the reaction by cooling.
-
Dilute the mixture with deionized water and transfer it to dialysis tubing.
-
Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer and other small molecules.
-
Freeze-dry (lyophilize) the purified polymer solution to obtain the final PDMA-b-PDMAE-A product as a powder.
-
Essential Polymer Characterization
Thorough characterization is critical to validate the synthesis and understand the polymer's properties.
| Parameter | Technique | Typical Result/Observation | Purpose |
| Chemical Structure | ¹H NMR Spectroscopy | Appearance of characteristic peaks for both DMA and DMAE-A blocks. Integration of peaks allows for calculating block ratios. | Confirms successful copolymerization and composition. |
| Molecular Weight & Đ | Gel Permeation Chromatography (GPC/SEC) | A monomodal, symmetric peak. Typically, Đ < 1.3 for controlled polymerization. | Determines average molecular weight (Mn, Mw) and polydispersity, indicating how well-controlled the reaction was. |
| pH-Responsiveness | Acid-Base Titration | A titration curve showing a buffering region from which the pKa can be determined (typically ~7.2-7.4). | Quantifies the pH at which the DMAE-A units protonate/deprotonate. |
| Thermo-Responsiveness | UV-Vis Spectroscopy | A sharp decrease in transmittance (%T) as temperature increases. The LCST is defined as the temperature at 50% transmittance. | Determines the cloud point or LCST of the polymer solution. |
Protocol: Evaluating Stimuli-Responsive Behavior
Protocol 1: Determination of Lower Critical Solution Temperature (LCST)
This protocol measures the temperature-induced phase transition of the polymer in solution.
Workflow: LCST Determination via UV-Vis Spectroscopy
Caption: Step-by-step workflow for LCST measurement.
Procedure:
-
Prepare a polymer solution (e.g., 1.0 mg/mL) in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Filter the solution through a 0.45 µm filter to remove any dust or aggregates.
-
Place the solution in a quartz cuvette equipped with a stirrer and position it in the spectrophotometer's temperature-controlled sample holder.
-
Set the wavelength to a region where the polymer does not absorb (e.g., 500 nm).
-
Equilibrate the system at a temperature well below the expected LCST (e.g., 20°C) for 10-15 minutes.
-
Begin heating the sample at a controlled rate (e.g., 0.5-1.0 °C/min).
-
Record the transmittance (%T) at regular temperature intervals.
-
Plot %T as a function of temperature. The LCST is defined as the temperature corresponding to a 50% drop in transmittance from the initial value.
Expert Insight: The LCST is highly sensitive to pH. It is crucial to perform this measurement in a buffered solution. Repeating the experiment at a lower pH (e.g., pH 6.0) will demonstrate a significant increase in the LCST due to the protonation of the DMAE-A units, which enhances the polymer's hydrophilicity.
Application Protocol: pH-Triggered Drug Delivery
DMAE-A based block copolymers can self-assemble into core-shell micelles in aqueous solution. A hydrophobic block can form the core to encapsulate drugs, while the hydrophilic DMAE-A block forms the corona. This protocol outlines the loading of a model hydrophobic drug, Doxorubicin (DOX), and its subsequent pH-triggered release.
Mechanism: pH-Responsive Micelle Disassembly and Drug Release
Caption: Mechanism of pH-triggered drug release from a PDMAE-A-based micelle.
Protocol 2: Drug Loading and In Vitro Release Study
Procedure:
-
Drug Loading (Doxorubicin):
-
Dissolve the diblock copolymer (e.g., PDMA-b-PDMAE-A) in a suitable organic solvent.
-
Add Doxorubicin (DOX). To neutralize its hydrochloride salt and make it more hydrophobic, add a 2-3 molar excess of triethylamine (TEA) and stir for 2 hours in the dark.
-
Add this organic solution dropwise into a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4). This nanoprecipitation method allows the micelles to self-assemble, entrapping DOX in their core.
-
Stir the solution overnight in the dark to allow the organic solvent to evaporate.
-
Remove unloaded, free DOX by dialysis (MWCO ~3.5-7 kDa) against the same buffer.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) by lysing a known amount of the micelle solution (e.g., with DMSO), and measuring the DOX concentration via UV-Vis or fluorescence spectroscopy.
DLC (%) = (Weight of loaded drug / Weight of polymer + loaded drug) x 100 EE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100
-
-
In Vitro pH-Triggered Drug Release:
-
Place a known volume (e.g., 1 mL) of the DOX-loaded micelle solution into a dialysis bag.
-
Submerge the bag into a larger volume of release medium (e.g., 20 mL of PBS) at 37°C with gentle stirring.
-
Prepare two parallel experiments:
-
Set A (Physiological): Release medium at pH 7.4.
-
Set B (Acidic/Tumor): Release medium at pH 5.5.
-
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of DOX in the withdrawn samples using fluorescence spectroscopy (Excitation ~480 nm, Emission ~590 nm).
-
Calculate the cumulative percentage of drug released over time for both pH conditions.
-
Expected Outcome: The drug release profile at pH 5.5 will be significantly faster and more extensive compared to the release at pH 7.4. This demonstrates the "on-demand" release capability of the system, which is highly desirable for targeted cancer therapy.
References
-
Arotcarena, M., Heise, B., Ishaya, S., & Laschewsky, A. (2002). Switching the Thermoresponsiveness of Aqueous Poly(N-isopropylacrylamide) Solutions by the Application of an Electric Field. Journal of the American Chemical Society, 124(13), 3787–3793. URL: [Link]
-
Fleischmann, C., et al. (2018). Orthogonal Dual-Responsive Star Block Copolymers: Temperature- and pH-Triggered Reversible Micelle-to-Unimer Transition. Macromolecules, 51(15), 5627-5637. URL: [Link]
-
Gu, G., & An, Z. (2020). Synthesis of Diblock Copolymers Containing a Cationic Poly(N-(2-(dimethylamino)ethyl)acrylamide) Block by RAFT Polymerization. MethodsX, 7, 100983. URL: [Link]
-
Mori, H., et al. (2007). Synthesis of pH- and Temperature-Responsive Block Copolymers of N,N-Dimethylaminoethyl Acrylamide and N-Isopropylacrylamide by RAFT Polymerization. Macromolecular Chemistry and Physics, 208(13), 1430-1441. URL: [Link]
-
Lowe, A. B., et al. (2002). Thermoresponsive Copolymers of N-Isopropylacrylamide and N,N-Dimethylaminoethylacrylamide via RAFT Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1688-1698. URL: [Link]
-
Li, Y., et al. (2012). A pH-Triggered, Self-Assembled, and Biodegradable N-2-(Hydroxypropyl) Methacrylamide Copolymer-Doxorubicin Nanomedicine for Targeted Cancer Therapy. Biomaterials, 33(28), 6868-6878. URL: [Link]
Application Notes & Protocols: Free Radical Polymerization of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of PDMAEAm in Advanced Biomedical Applications
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) is a tertiary amine-containing acrylamide monomer that serves as a critical building block for the synthesis of smart, stimuli-responsive polymers. The resultant polymer, poly(N-(2-(Dimethylamino)ethyl)acrylamide) (PDMAEAm), possesses a unique pH-sensitivity owing to the protonation/deprotonation of its pendant dimethylamino groups. This property allows for the development of materials that can undergo conformational or solubility changes in response to specific physiological pH environments, making PDMAEAm a polymer of high interest for applications in drug delivery, gene therapy, and tissue engineering.[1][2]
Unlike its acrylate (DMAEA) and methacrylate (DMAEMA) analogs, DMAEAm features a robust amide linkage, which imparts significantly greater hydrolytic stability.[3] The ester bonds in PDMAEA and PDMAEMA are susceptible to hydrolysis, leading to a gradual loss of the cationic charge and degradation of the polymer, which can be a limitation for long-term applications or a feature for creating "charge-shifting" materials.[4][5] The stability of the amide bond in PDMAEAm ensures the integrity of the polymer structure and its pH-responsive functionality over a wider range of conditions, a crucial attribute for developing reliable and predictable biomedical systems.
This guide provides a comprehensive overview of the free radical polymerization of DMAEAm, detailing the underlying chemical principles, critical experimental parameters, and step-by-step protocols for synthesis and characterization.
Part 1: Scientific Principles and Mechanistic Overview
The Free Radical Polymerization Mechanism
The polymerization of DMAEAm proceeds via a classic free radical chain-growth mechanism, which can be divided into three distinct stages: initiation, propagation, and termination.
-
Initiation: A free radical initiator, typically a compound that decomposes upon heating (thermo-initiator) or exposure to light (photo-initiator), generates initial radical species. This radical then attacks the vinyl bond (C=C) of a DMAEAm monomer, creating a new, larger radical.
-
Propagation: The newly formed monomer radical rapidly adds to another DMAEAm monomer, propagating the radical center down the growing polymer chain. This process repeats thousands of times to form the long polymer backbone.
-
Termination: The growth of a polymer chain ceases when two radical species react with each other. This can occur through combination (two chains joining) or disproportionation (one chain abstracting a hydrogen from another, resulting in two terminated chains).
Caption: Figure 1. Mechanism of Free Radical Polymerization
Critical Considerations for DMAEAm Polymerization
While the mechanism is straightforward, the tertiary amine functionality of DMAEAm introduces specific challenges and considerations that must be expertly managed for a successful synthesis.
-
Solvent Selection: The choice of solvent is paramount. DMAEAm is soluble in a range of organic solvents (e.g., THF, dioxane, DMF) and water.
-
Organic Solvents: Polymerization in anhydrous organic solvents is often the most direct approach to avoid potential side reactions involving water.[6]
-
Aqueous Solvents: Polymerization in water is desirable for "green" chemistry and for applications where the polymer will be used in an aqueous environment. However, the basicity of the DMAEAm monomer can influence reaction kinetics. More critically, at neutral or basic pH, the tertiary amine can act as a chain transfer agent, potentially leading to branched polymers and broader molecular weight distributions.[7]
-
-
pH Control in Aqueous Systems: When polymerizing in water, it is highly recommended to work under acidic conditions (pH < 6).[8] At this pH, the tertiary amine is protonated to form a cationic ammonium salt. This protonation prevents the amine from participating in undesirable side reactions and often leads to a faster, more controlled polymerization.[7]
-
Initiator Choice: The initiator must be compatible with the chosen solvent and reaction temperature.
-
AIBN (Azobisisobutyronitrile): A common, reliable initiator for polymerization in organic solvents at temperatures around 60-70 °C.[6]
-
V-501 (4,4'-Azobis(4-cyanovaleric acid)): A water-soluble version of AIBN, suitable for aqueous polymerizations.
-
Redox Initiators (e.g., KPS/Ascorbic Acid): These systems can initiate polymerization at lower temperatures, including room temperature, which can be advantageous for minimizing side reactions.[9]
-
-
Controlled Radical Polymerization (CRP): For applications requiring precise control over molecular weight, low polydispersity (PDI), and complex architectures (e.g., block copolymers), CRP techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are superior to conventional free radical methods. RAFT has been successfully employed for synthesizing well-defined polymers from similar N-substituted acrylamides and acrylates.[4][10][11]
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of PDMAEAm. The experimental workflow is summarized in the diagram below.
Caption: Figure 2. Experimental Workflow for PDMAEAm Synthesis
Protocol 1: Conventional Free Radical Polymerization in THF
This protocol is a robust method for synthesizing PDMAEAm with good yield, suitable for many research applications.
Materials:
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane or Diethyl Ether (for precipitation)
-
Schlenk flask or round-bottom flask with a sidearm
-
Rubber septum, magnetic stir bar, oil bath, Schlenk line/inert gas supply
Procedure:
-
Monomer Purification: To remove the polymerization inhibitor (typically MEHQ), pass the liquid DMAEAm monomer through a short column of basic alumina.
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve DMAEAm (e.g., 5.0 g, 35.2 mmol) and AIBN (e.g., 57.8 mg, 0.352 mmol, for a [M]:[I] ratio of 100:1) in anhydrous THF (e.g., 20 mL).
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which quenches free radicals. Alternatively, purge the solution with dry argon or nitrogen for 30-45 minutes.
-
Polymerization: After degassing, backfill the flask with inert gas. Immerse the flask in a preheated oil bath at 60 °C. Allow the reaction to proceed with vigorous stirring for a specified time (e.g., 20 hours).[6] The solution will likely become more viscous as the polymer forms.
-
Termination and Isolation: To stop the polymerization, remove the flask from the oil bath and expose it to air. For rapid quenching, immerse the flask in an ice-water bath.
-
Purification: Slowly pour the viscous polymer solution into a large excess of a cold non-solvent, such as anhydrous hexane or diethyl ether (~400 mL), while stirring. The polymer will precipitate as a white solid or a gummy substance.
-
Final Steps: Decant the solvent. Redissolve the polymer in a minimal amount of THF and re-precipitate it into cold hexane/ether to remove unreacted monomer and initiator fragments. Repeat this step 2-3 times for high purity.
-
Drying: Collect the purified polymer and dry it under vacuum at room temperature overnight to yield the final product.
| Parameter | Typical Value | Rationale |
| Monomer (DMAEAm) | 5.0 g | Starting amount for lab-scale synthesis. |
| Initiator (AIBN) | 57.8 mg | For a [Monomer]:[Initiator] ratio of 100:1. This ratio influences the final molecular weight. |
| Solvent (Anhydrous THF) | 20 mL | Anhydrous conditions prevent side reactions. THF is a good solvent for both monomer and polymer. |
| Temperature | 60 °C | Optimal temperature for AIBN decomposition.[6] |
| Time | 20 hours | Allows for high monomer conversion.[6] |
| Expected Outcome | ||
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Dependent on the [M]:[I] ratio and reaction time. |
| Polydispersity (PDI) | 1.5 - 2.5 | Typical for conventional free radical polymerization. |
Table 1. Example Reaction Conditions for Free Radical Polymerization of DMAEAm in THF.
Protocol 2: Polymerization in Acidic Aqueous Solution
This protocol outlines a "greener" synthesis method and is useful when the final polymer is intended for aqueous applications.
Materials:
-
DMAEAm, inhibitor removed
-
4,4'-Azobis(4-cyanovaleric acid) (V-501) or Potassium Persulfate (KPS)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl), 1 M
-
Dialysis tubing (e.g., MWCO 3,500 Da)
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Monomer Preparation: In a flask, dissolve DMAEAm (e.g., 4.0 g, 28.1 mmol) in DI water (e.g., 30 mL).
-
pH Adjustment: Cool the solution in an ice bath. Slowly add 1 M HCl dropwise while monitoring with a pH meter until the pH is stable between 4.0 and 5.0. This protonates the monomer.
-
Initiator Addition: Add the water-soluble initiator, V-501 (e.g., 39.4 mg, 0.14 mmol, for a [M]:[I] ratio of 200:1).
-
Degassing: Purge the solution with a steady stream of nitrogen or argon for at least 45 minutes to remove dissolved oxygen.
-
Polymerization: Under a positive pressure of inert gas, heat the reaction to the desired temperature (e.g., 70 °C for V-501) and stir for 4-6 hours.
-
Purification by Dialysis: After polymerization, cool the solution. Transfer the polymer solution to a dialysis tube. Dialyze against DI water that has been acidified to pH ~4.0 for 2-3 days, changing the water frequently to remove monomer, initiator fragments, and salts.
-
Isolation: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain a fluffy, white solid product.
Part 3: Characterization and Validation
Confirming the structure and properties of the synthesized PDMAEAm is a critical step for ensuring experimental success and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for confirming the successful polymerization of DMAEAm. The key diagnostic is the disappearance of the vinyl proton signals from the monomer and the appearance of the broad signals corresponding to the new polymer backbone.[12][13]
| Assignment | Monomer (DMAEAm) | Polymer (PDMAEAm) | Chemical Shift (δ, ppm) |
| -N(CH₃ )₂ | ✓ | ✓ | ~2.2-2.3 |
| -CH₂-CH₂ -N- | ✓ | ✓ | ~2.5-2.8 |
| -NH-CH₂ -CH₂- | ✓ | ✓ | ~3.3-3.6 |
| Polymer Backbone (-CH -CH₂ -) | ✓ | ~1.2-2.8 (Broad) | |
| Vinyl Protons (CH₂ =CH-) | ✓ | ~5.6 & ~6.1 | |
| Vinyl Proton (CH₂=CH -) | ✓ | ~6.3 | |
| Amide Proton (-NH -) | ✓ | ✓ | ~6.5-7.5 (Broad) |
Table 2. ¹H NMR Peak Assignments for DMAEAm and PDMAEAm (in D₂O or CDCl₃).[12][13]
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard technique for determining the molecular weight and molecular weight distribution (polydispersity, PDI) of the polymer. A mobile phase containing a small amount of salt (e.g., LiBr in DMF) is often required to prevent interactions between the amine-containing polymer and the column material. A narrow PDI (close to 1.0) indicates a more controlled polymerization, while a broad PDI (>1.5) is typical for conventional free radical methods.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used to quickly verify the chemical composition by identifying key functional groups.
-
C=O Stretch (Amide I): ~1640 cm⁻¹
-
N-H Bend (Amide II): ~1550 cm⁻¹
-
C-H Stretch (Alkyl): ~2800-3000 cm⁻¹
-
Disappearance of C=C Stretch: The weak vinyl C=C stretch at ~1620 cm⁻¹ in the monomer should be absent in the final polymer.
References
-
Atom‐Transfer Radical Polymerization of 2‐(N,N‐Dimethylamino)ethyl Acrylate. ResearchGate. Available at: [Link]
-
Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response. ACS Applied Polymer Materials. Available at: [Link]
-
Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. PubMed. Available at: [Link]
-
Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. Available at: [Link]
-
Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization. Semantic Scholar. Available at: [Link]
-
Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. MDPI. Available at: [Link]
-
COMPARATIVE STUDIES REGARDING THE IMPACT OF THE SYNTHESIS POSSIBILITIES ON THE PHYSICO-CHEMICAL PROPERTIES OF POLY(N,N-DIMETHYL. Revue Roumaine de Chimie. Available at: [Link]
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Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. RSC Publishing. Available at: [Link]
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Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. PMC. Available at: [Link]
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¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. Available at: [Link]
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ACS Publications. Available at: [Link]
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. University of Memphis. Available at: [Link]
-
Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. PMC. Available at: [Link]
-
The hydrolytic behavior of N,N'-(dimethylamino) ethyl acrylate-functionalized polymeric stars. University of Warwick. Available at: [Link]
-
Development of Poly(N-isopropylacrylamide) Based Hydrogel Platform and its Applications. PolyPublie. Available at: [Link]
-
ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media. PubMed. Available at: [Link]
-
RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response. RSC Publishing. Available at: [Link]
-
Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. ACS Publications. Available at: [Link]
-
Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control†. ResearchGate. Available at: [Link]
-
A STUDY OF THE RADICAL POLYMERIZATION KINETICS OF 2-(DIMETHYLAMINO)ETHYL METHACRYLATE IN AQUEOUS SOLUTION THE INFLUENCE IN THE P. University of Waterloo. Available at: [Link]
-
The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. RSC Publishing. Available at: [Link]
-
The hydrolytic behavior of N,N'-(dimethylamino) ethyl acrylate-functionalized polymeric stars. Polymer Chemistry. Available at: [Link]
-
Characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cationic nanogels with salmon sperm DNA. ResearchGate. Available at: [Link]
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The 'Smart' Polymer: A Guide to Poly(N-(2-(Dimethylamino)ethyl)acrylamide) in Biotechnological Innovation
Welcome to a comprehensive guide on poly(N-(2-(Dimethylamino)ethyl)acrylamide), or PDMAEA, a stimuli-responsive polymer rapidly gaining prominence in advanced biotechnological applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not just protocols but the underlying scientific rationale to empower your research and development endeavors.
Introduction: The Unique Appeal of PDMAEA
PDMAEA belongs to a class of "smart" polymers, materials that exhibit significant, reversible changes in their physical properties in response to external stimuli. Its versatility stems from two key chemical features:
-
pH-Responsiveness : The tertiary amine groups in its side chains have a pKa of approximately 7.5.[1] At pH values below this, the amines become protonated, rendering the polymer cationic and highly water-soluble. Above this pKa, the polymer becomes deprotonated and less hydrophilic. This switchable charge is a cornerstone of its use in biological systems.
-
Thermo-Responsiveness : In its unprotonated state (at pH > 7.4), PDMAEA exhibits a Lower Critical Solution Temperature (LCST) around 32-45°C.[2][3] Below the LCST, it is soluble; above it, the polymer chains undergo a conformational change, becoming hydrophobic and precipitating from the solution.
This dual-stimuli responsiveness makes PDMAEA an exquisitely tunable tool for sophisticated applications ranging from gene and drug delivery to creating dynamic surfaces for tissue engineering.
Application 1: High-Efficiency Gene Delivery
The cationic nature of PDMAEA at physiological pH makes it an excellent candidate for a non-viral vector for gene therapy. It can electrostatically interact with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) to form nanoscale complexes called "polyplexes."
Mechanism of Action: The Proton Sponge Effect
The high transfection efficiency of PDMAEA is largely attributed to the "proton sponge" effect.[2] Once a PDMAEA/DNA polyplex is taken up by a cell via endocytosis, it resides within an endosome. The endosome's internal pH is actively lowered by proton pumps on its membrane. The numerous tertiary amine groups on the PDMAEA backbone buffer this acidification by absorbing protons. This continuous influx of protons, along with counter-ions, leads to osmotic swelling and, eventually, the rupture of the endosome. This allows the polyplex to escape into the cytoplasm and release its genetic cargo, which can then travel to the nucleus for transcription.[2]
Caption: Workflow for PDMAEA-mediated gene delivery.
Detailed Protocol: Plasmid DNA Transfection in Mammalian Cells
This protocol outlines the steps for forming and testing PDMAEA/pDNA polyplexes.
1. Reagent Preparation:
- PDMAEMA Stock Solution: Synthesize or procure PDMAEA (e.g., via free radical polymerization[4]) and prepare a 1 mg/mL stock solution in sterile, RNase-free water. Filter-sterilize and store at 4°C.
- Plasmid DNA: Purify a high-quality plasmid (e.g., pEGFP-N1 for expression analysis) and prepare a 0.5 mg/mL stock in TE buffer.
- Cell Culture Medium: Use serum-free medium (e.g., Opti-MEM) for complex formation.
2. Polyplex Formation (N/P Ratio Optimization):
- The Nitrogen-to-Phosphate (N/P) ratio is critical. It represents the molar ratio of nitrogen atoms in PDMAEA to phosphate groups in the DNA. This ratio dictates the charge and size of the polyplex and must be optimized for each cell line.
- Calculation:
- Moles of N = (Mass of PDMAEMA / MW of DMAEMA monomer)
- Moles of P = (Mass of DNA / Average MW of a DNA base, ~330 g/mol )
- In separate sterile microcentrifuge tubes, prepare dilutions of pDNA in serum-free medium. For a 24-well plate, use 1 µg of pDNA per well.
- In another set of tubes, prepare the required amount of PDMAEMA for various N/P ratios (e.g., 5, 10, 15, 20).
- Add the PDMAEMA solution to the DNA solution (never the reverse), vortex gently for 10 seconds, and incubate at room temperature for 30 minutes to allow for complex formation.
3. Cell Transfection:
- Seed cells (e.g., HEK293T or HeLa) in a 24-well plate to be 70-80% confluent on the day of transfection.
- Gently wash the cells with PBS.
- Add the prepared polyplex solution dropwise to each well containing fresh serum-free medium.
- Incubate for 4-6 hours at 37°C.
- After incubation, replace the medium with complete growth medium (containing serum).
4. Analysis:
- Gene Expression: At 48-72 hours post-transfection, assess reporter gene (e.g., GFP) expression via fluorescence microscopy or quantify using flow cytometry.
- Cytotoxicity: Perform a parallel cytotoxicity assay (e.g., MTS or LDH assay) to evaluate the toxicity of the polyplexes at different N/P ratios.[5]
Expected Outcomes & Data
The optimal N/P ratio will yield high transfection efficiency with minimal cytotoxicity. Higher N/P ratios often lead to better DNA condensation and transfection but can also increase cell death.[6]
| N/P Ratio | Polyplex Size (nm, DLS) | Zeta Potential (mV) | Transfection Efficiency (% GFP+ Cells) | Cell Viability (%) |
| 5 | 150 - 250 | +15 to +20 | 15 - 25% | >90% |
| 10 | 100 - 180 | +20 to +30 | 40 - 60% | 80 - 90% |
| 15 | 90 - 150 | +25 to +35 | 55 - 75% | 70 - 85% |
| 20 | 80 - 120 | > +30 | 60 - 80% | 60 - 75% |
Note: Values are representative and should be empirically determined for specific polymers and cell lines.
Application 2: Stimuli-Responsive Drug Delivery
PDMAEA's dual pH and thermo-responsive nature makes it an ideal material for creating "smart" drug delivery systems that release their payload in response to specific environmental triggers, such as those found in a tumor microenvironment (acidic pH) or during hyperthermia treatment (elevated temperature).[7][8]
Mechanism of Action: Environmentally-Triggered Release
PDMAEA can be incorporated into nanoparticles or micelles as a shell or matrix.[9][10]
-
At physiological pH (7.4) and temperature (37°C): The polymer is slightly below its LCST and partially protonated, forming a stable nanoparticle that encapsulates the drug.
-
In a tumor microenvironment (pH < 6.8): The increased acidity leads to greater protonation of the PDMAEA chains. The resulting electrostatic repulsion causes the nanoparticle structure to swell, facilitating the release of the encapsulated drug.[7][10]
-
With local hyperthermia (Temperature > 40°C): When the temperature is raised above the polymer's LCST, the PDMAEA chains collapse and become hydrophobic. This structural transition can also disrupt the nanoparticle and trigger a burst release of the drug.
Caption: Dual-stimuli drug release from PDMAEA nanoparticles.
Detailed Protocol: pH-Triggered Release from Nanoparticles
This protocol describes loading a model drug (Doxorubicin, DOX) into PDMAEA-based nanoparticles and performing an in vitro release study.
1. Nanoparticle Formulation and Drug Loading:
- Synthesize an amphiphilic block copolymer, e.g., PDMAEA-b-PCL (polycaprolactone).
- Dissolve 20 mg of the copolymer and 4 mg of DOX in 2 mL of a common solvent like DMF.
- Add this solution dropwise into 20 mL of deionized water under vigorous stirring.
- Allow the solution to stir overnight to evaporate the organic solvent and facilitate nanoparticle self-assembly.
- Purify the drug-loaded nanoparticles by dialysis against deionized water for 48 hours to remove unloaded drug.
2. Characterization:
- Measure the hydrodynamic size and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
- Determine drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry by lysing a known amount of nanoparticles and measuring the DOX absorbance.
3. In Vitro Drug Release Study:
- Prepare two release buffers: PBS at pH 7.4 (simulating blood) and an acetate buffer at pH 5.5 (simulating endosomal/tumor environment).
- Place 1 mL of the purified DOX-loaded nanoparticle solution into a dialysis bag (MWCO 10 kDa).
- Submerge the bag into 50 mL of the pH 7.4 release buffer at 37°C with gentle stirring.
- At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the outside of the bag and replace it with 1 mL of fresh buffer.
- Repeat the experiment using the pH 5.5 buffer.
- Quantify the amount of released DOX in the withdrawn samples using a fluorescence plate reader or UV-Vis spectrophotometer.
- Plot the cumulative drug release (%) versus time for both pH conditions.
Expected Outcomes & Data
The release profile should demonstrate significantly accelerated drug release at the lower pH compared to the physiological pH.[10]
| Parameter | Value |
| Nanoparticle Size (DLS) | 80 - 300 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Loading Content (DLC) | 5 - 15% (w/w) |
| Cumulative Release @ 24h (pH 7.4) | 15 - 25% |
| Cumulative Release @ 24h (pH 5.5) | 60 - 90% |
Application 3: Smart Surfaces for Cell Sheet Engineering
The thermo-responsive properties of polymers like PDMAEA and its close relative, poly(N-isopropylacrylamide) (PIPAAm), have revolutionized cell culture.[11][12][13] By grafting a thin layer of these polymers onto a standard culture dish, one can create a "smart" surface that allows for the non-enzymatic detachment of entire, intact cell sheets.
Mechanism of Action: Temperature-Modulated Cell Adhesion
-
At 37°C (Above LCST): The grafted polymer chains are collapsed and hydrophobic. This surface state promotes the adsorption of serum proteins from the culture medium, which in turn facilitates cell adhesion, spreading, and proliferation, similar to a standard tissue culture dish.[14]
-
Below 20-32°C (Below LCST): When the temperature is lowered, the polymer chains rapidly hydrate and extend, becoming hydrophilic. This change in surface chemistry disrupts the cell-surface interactions, causing the entire confluent cell monolayer to detach as a single, contiguous sheet, preserving crucial cell-cell junctions and the extracellular matrix (ECM).[11][12]
Caption: Process of temperature-induced cell sheet detachment.
Detailed Protocol: Harvesting a Cell Sheet
This protocol provides a general workflow for using a commercially available or lab-prepared thermo-responsive culture dish.
1. Surface Preparation (If preparing in-house):
- Graft PDMAEA or PIPAAm onto tissue culture polystyrene (TCPS) dishes using a method like electron beam irradiation or photopolymerization.[14][15] The goal is to create an ultra-thin, uniform polymer layer.
2. Cell Seeding and Culture:
- Pre-warm the thermo-responsive dish and all media to 37°C.
- Seed cells (e.g., fibroblasts, epithelial cells) onto the dish at a density that will allow them to reach 100% confluence.
- Culture the cells at 37°C in a CO₂ incubator until a confluent monolayer has formed.
3. Cell Sheet Detachment:
- Once cells are fully confluent, remove the dish from the 37°C incubator.
- Let the dish sit at room temperature (or place at 20°C) for 30-60 minutes.
- Observe the edges of the cell monolayer. You will see them begin to peel away from the surface.
- Gently tap the side of the dish to encourage the full detachment of the cell sheet. The sheet will float freely in the medium.
4. Handling and Transfer:
- The detached cell sheet is fragile. It can be transferred using a cell scraper as a support structure or with specialized manipulators.
Expected Outcomes
Successful execution will yield a viable, contiguous sheet of cells complete with its native ECM, ideal for applications in regenerative medicine and tissue engineering.[11]
| Parameter | Condition / Observation |
| Cell Culture Temp | 37°C |
| Cell Adhesion | Normal, comparable to standard TCPS dishes |
| Detachment Temp | < 32°C (typically room temp or 20°C) |
| Detachment Time | 30-60 minutes |
| Outcome | Free-floating, intact cell sheet with preserved cell junctions |
| Requirement | Non-enzymatic (no trypsin required) |
References
-
Sawa, Y. et al. An invention of thermo-responsive polymer surface, yielding cell sheet based regenerative therapies in cardiology and ophthalmology. Indian Journal of Thoracic and Cardiovascular Surgery.
-
Shimizu, T. et al. Fabrication of thermoresponsive surface for cell sheet harvest by photopolymerization. 2011 International Symposium on Micro-NanoMechatronics and Human Science.
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Yamada, N. et al. Temperature-Responsive Polymer Modified Surface for Cell Sheet Engineering. Journal of Functional Biomaterials.
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Wang, J. et al. A facile and scalable method to synthesize PEGylated PDMAEMA for gene delivery. Journal of Applied Polymer Science.
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Yamada, N. et al. Temperature-Responsive Polymer Modified Surface for Cell Sheet Engineering. Materials.
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Mertens, N. et al. Thermoresponsive polymers and their biomedical application in tissue engineering – a review. Journal of Materials Chemistry B.
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Kostka, L. et al. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. Biomacromolecules.
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Arotcarena, M. et al. Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents? Polymers.
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Ramezanian, S. et al. Dual pH- and Temperature-Responsive Poly(dimethylaminoethyl methacrylate)-Coated Mesoporous Silica Nanoparticles as a Smart Drug Delivery System. ResearchSquare.
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Das, B. et al. PDMAEMA based gene delivery materials. ResearchGate.
-
Ma, N. et al. Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. Journal of Biomedical Nanotechnology.
-
Gasilova, N. et al. pH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery. Biomacromolecules.
-
Creaven, C. et al. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures. Journal of Controlled Release.
-
Richard, P. et al. Degradable-Brushed pHEMA–pDMAEMA Synthesized via ATRP and Click Chemistry for Gene Delivery. Bioconjugate Chemistry.
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Laukkanen, A. et al. Thermoresponsiveness of PDMAEMA. Electrostatic and Stereochemical Effects. Macromolecules.
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Aşıkoğlu, F. et al. Rapid Deswelling of PDMAEMA Hydrogel in Response to pH and Temperature Changes and Its Application in Controlled Drug Delivery. DergiPark.
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Creaven, C. et al. Differential anti-bacterial effects of poly(2-(dimethylamino ethyl)methacrylate)) against Gram-positive and Gram-negative bacteria. UCD Research Repository.
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Šálek, P. et al. Poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria. RSC Advances.
-
Farran, A. et al. Polymer architecture effects on poly(N,N- Diethyl acrylamide). CentAUR.
-
van de Wetering, P. et al. Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems. Pharmaceutical Research.
-
Filipović, V. et al. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application. Polymers.
-
Farran, A. et al. Polymer Architecture Effects on Poly(N,N-Diethyl Acrylamide). Macromolecules.
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Gasilova, N. et al. pH-Responsive PDMS-b-PDMAEMA Micelles for Intracellular Anticancer Drug Delivery. Biomacromolecules.
-
Rossegger, E. et al. Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response. ACS Applied Polymer Materials.
-
Gasilova, N. et al. pH-Responsive PDMS-b-PDMAEMA Micelles for Intracellular Anticancer Drug Delivery. Biomacromolecules.
-
Krayukhina, E. et al. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. Polymers.
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da Silva, R. et al. Combination of Poly[(2-dimethylamino)ethyl methacrylate] and Poly(β-amino ester) Results in a Strong and Synergistic Transfection Activity. Biomacromolecules.
-
BenchChem. Application Notes and Protocols for Post-Polymerization Modification of Poly(N-[2-(diethylamino)ethyl]acrylamide). BenchChem.
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Obata, M. et al. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery. Polymer Chemistry.
-
AL-Hamzawi, S. et al. Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate.
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Zhang, J. et al. Enhanced gene transfection efficiency of PDMAEMA by incorporating hydrophobic hyperbranched polymer cores: effect of degree of branching. Polymer Chemistry.
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Szafulski, T. et al. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Interface Focus.
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BenchChem. Characterization of N-[2-(Diethylamino)ethyl]acrylamide Polymers: Application Notes and Protocols. BenchChem.
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Arslan, O. et al. Preparation and application of poly(N,N-dimethylacrylamide-co-acrylamide) and poly(N-isopropylacrylamide-co-acrylamide)/kappa-Carrageenan hydrogels for immobilization of lipase. International Journal of Biological Macromolecules.
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Application Note: N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) in Smart Copolymer Synthesis and Drug Delivery
Executive Summary
The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) has emerged as a highly versatile functional monomer for synthesizing "smart" copolymers. Featuring a pendant tertiary amine group, DMAEAm imparts precise pH-responsiveness to polymer backbones. When copolymerized with thermo-responsive monomers like N-isopropylacrylamide (NIPAm), DMAEAm enables the creation of dual-responsive (pH/thermo) nanogels [1, 2].
Unlike its ester counterpart (DMAEMA), the acrylamide backbone of DMAEAm offers superior hydrolytic stability in physiological environments, preventing premature degradation of the nanocarrier in the bloodstream [3]. This application note provides an authoritative guide on the mechanistic behavior of DMAEAm, quantitative comparisons, and self-validating protocols for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and nanogel formulation.
Mechanistic Insights: The Causality of Dual-Responsive Behavior
To engineer effective drug delivery systems, one must understand the thermodynamic and electrostatic causality governing polymer phase transitions.
Homopolymer poly(NIPAm) exhibits a Lower Critical Solution Temperature (LCST) of ~32°C in water. At physiological temperature (37°C), poly(NIPAm) is hydrophobic and collapsed. However, a pure poly(NIPAm) nanogel lacks tumor-specificity. By incorporating DMAEAm (typically 5–15 mol%), we introduce a pH-dependent hydrophilic/hydrophobic shift [2].
The Causality Loop:
-
In the Bloodstream (pH 7.4): The tertiary amine of DMAEAm (pKa ~7.0) remains largely unprotonated and relatively hydrophobic. The copolymer's LCST remains below 37°C. The nanogel stays in a collapsed, dehydrated state, securely encapsulating the hydrophobic drug payload (e.g., Doxorubicin) and preventing premature leakage.
-
In the Tumor Microenvironment/Endosome (pH 6.5 to 5.0): The acidic environment triggers the protonation of the DMAEAm tertiary amines into positively charged ammonium groups.
-
Electrostatic Repulsion & Hydration: The sudden influx of positive charges causes intramolecular electrostatic repulsion. Simultaneously, the protonated groups become highly hydrophilic, shifting the hydrogen-bonding equilibrium with water.
-
LCST Elevation: This hydrophilicity drives the LCST of the copolymer above 37°C. The polymer transitions from hydrophobic to hydrophilic at body temperature, causing the nanogel to rapidly swell or disassemble, releasing the drug payload precisely at the target site.
Fig 1: Mechanistic pathway of DMAEAm-mediated pH-responsive targeted drug release.
Quantitative Data: Monomer Comparison
When designing a copolymer, selecting the correct functional monomer is critical. Table 1 summarizes the physicochemical distinctions between DMAEAm and other common smart monomers.
Table 1: Comparative Analysis of Functional Monomers in Smart Polymers
| Monomer | Chemical Nature | Primary Stimulus | pKa / LCST | Key Advantage | Typical Application |
| DMAEAm | Acrylamide | pH | pKa ~ 7.0 | High hydrolytic stability in vivo [3]. | Tumor-targeted nanogels, gene delivery. |
| DMAEMA | Methacrylate | pH / Thermo | pKa ~ 7.4, LCST ~ 50°C | Easy to polymerize, dual-responsive alone. | Short-term circulation drug carriers. |
| NIPAm | Acrylamide | Thermo | LCST ~ 32°C | Sharpest phase transition profile. | Backbone for thermo-responsive hydrogels. |
| Acrylic Acid | Carboxylic Acid | pH | pKa ~ 4.2 | Swells at high pH, collapses at low pH. | Oral drug delivery (enteric coatings). |
Experimental Protocol 1: RAFT Polymerization of Poly(NIPAm-co-DMAEAm)
RAFT polymerization is selected over conventional free-radical polymerization because it provides low dispersity (Đ < 1.2) and precise control over molecular weight, which is an absolute requirement for reproducible in vivo pharmacokinetics.
Materials
-
Monomers: NIPAm (recrystallized from hexane), DMAEAm (passed through basic alumina to remove inhibitors) [1].
-
RAFT Agent: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT). Expert Insight: Trithiocarbonates like DDMAT are chosen over dithiobenzoates to prevent retardation kinetics common with acrylamide monomers.
-
Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol).
-
Solvent: Anhydrous 1,4-Dioxane.
Step-by-Step Methodology
-
Reaction Setup: In a 25 mL Schlenk flask, dissolve NIPAm (1.80 g, 15.9 mmol), DMAEAm (0.25 g, 1.76 mmol), DDMAT (32 mg, 0.088 mmol), and AIBN (2.9 mg, 0.017 mmol) in 8.0 mL of anhydrous 1,4-Dioxane. (Molar ratio: [Monomers]:[RAFT]:[Initiator] = 200:1:0.2).
-
Deoxygenation (Critical Step): Seal the flask and subject it to three consecutive Freeze-Pump-Thaw cycles.
-
Causality: Oxygen is a potent biradical that reacts with propagating polymer radicals to form stable peroxy radicals, dead-ending the polymerization. Complete removal is non-negotiable.
-
-
Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70°C for 16 hours under constant magnetic stirring.
-
In-Process Quality Control (Self-Validation): Withdraw 50 µL of the reaction mixture using a purged syringe. Analyze via 1 H NMR (in CDCl 3 ). Compare the integration of the vinyl protons (5.5–6.5 ppm) to the polymer backbone protons. Do not proceed unless monomer conversion is >75% to ensure the target molecular weight is achieved.
-
Quenching & Purification: Quench the reaction by exposing the solution to air and cooling it in liquid nitrogen. Precipitate the polymer dropwise into 200 mL of cold diethyl ether.
-
Dialysis: Dissolve the precipitate in deionized water and dialyze (MWCO 3.5 kDa) against deionized water for 48 hours (change water every 8 hours) to remove unreacted DMAEAm. Lyophilize to obtain the dry copolymer.
Fig 2: Self-validating RAFT polymerization workflow for synthesizing DMAEAm copolymers.
Experimental Protocol 2: Formulation of Dual-Responsive Nanogels
Step-by-Step Methodology
-
Self-Assembly: Dissolve 20 mg of the lyophilized Poly(NIPAm-co-DMAEAm) in 2 mL of THF. Slowly inject this solution into 10 mL of PBS (pH 7.4) under vigorous stirring (1000 rpm) at room temperature.
-
Drug Loading: Add 2 mg of Doxorubicin (DOX) base (dissolved in 0.5 mL THF) to the stirring mixture. Stir in the dark for 12 hours to allow hydrophobic partitioning of DOX into the nanogel core.
-
Thermal Annealing: Gradually raise the temperature of the dispersion to 39°C (above the LCST). The polymer chains will collapse, tightly locking the DOX inside the hydrophobic core.
-
Purification: Transfer the dispersion to a dialysis bag (MWCO 3.5 kDa) and dialyze against PBS (pH 7.4) at 37°C for 24 hours to remove free DOX and THF.
Analytical Validation & Quality Control
A protocol is only as good as its validation. Execute the following tests to confirm the success of the formulation:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter at pH 7.4 (37°C). A successful formulation should yield a monodisperse population between 80–150 nm (PDI < 0.2).
-
Stimuli-Response Validation: Adjust the pH of the DLS sample to 5.0 using 0.1 M HCl. Re-measure the size. Validation Check: The size must increase significantly (e.g., >300 nm) or show a highly polydisperse profile, confirming the protonation of the DMAEAm tertiary amines and subsequent nanogel disassembly.
-
Drug Loading Efficiency (DLE): Lyophilize a known volume of the purified nanogel, dissolve in DMSO, and measure DOX absorbance via UV-Vis spectroscopy at 480 nm. Calculate DLE using a standard calibration curve.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70218, N-[2-(Dimethylamino)ethyl]acrylamide." PubChem,[Link].
-
Abdelaty, Momen S. A., et al. "Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer." ResearchGate,[Link].
Mastering the Matrix: A Guide to Crosslinking N-(2-(Dimethylamino)ethyl)acrylamide Hydrogels for Advanced Drug Delivery
In the dynamic landscape of drug development and biomaterials, N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) hydrogels have emerged as a promising platform for controlled drug delivery. Their inherent pH-sensitivity, biocompatibility, and tunable properties make them ideal candidates for a range of therapeutic applications. The key to unlocking the full potential of DMAEAA hydrogels lies in the precise control of their three-dimensional network structure, a feat accomplished through various crosslinking methodologies. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and protocols for crosslinking DMAEAA hydrogels, enabling the rational design of sophisticated drug delivery systems.
The Central Role of Crosslinking in Hydrogel Performance
The transformation of a liquid solution of DMAEAA monomers into a robust, water-insoluble hydrogel is orchestrated by the formation of crosslinks between polymer chains. These crosslinks, whether covalent or physical, dictate the hydrogel's critical properties, including its mechanical strength, swelling behavior, and, most importantly, its drug release kinetics. A higher crosslinking density generally results in a more rigid hydrogel with a lower swelling capacity and a slower drug release rate. Conversely, a lower crosslinking density yields a softer, more expandable hydrogel that facilitates faster drug diffusion. The choice of crosslinking method is therefore a pivotal decision in the design of a DMAEAA hydrogel for a specific drug delivery application.
Part 1: Chemical Crosslinking Strategies
Chemical crosslinking involves the formation of permanent, covalent bonds between polymer chains, resulting in mechanically robust and stable hydrogels.[1]
Free-Radical Polymerization: The Workhorse of Hydrogel Synthesis
Free-radical polymerization is a widely employed and versatile method for synthesizing chemically crosslinked hydrogels.[2] The process is initiated by molecules that can generate free radicals, which then propagate through the monomer units to form polymer chains. A crosslinking agent with two or more reactive groups is incorporated to form covalent bridges between these chains, creating a three-dimensional network.
Redox initiation systems offer the advantage of initiating polymerization at moderate temperatures, which is beneficial for the encapsulation of temperature-sensitive drugs. A common redox pair is ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). APS generates sulfate radicals in the presence of TEMED, which then initiate the polymerization of DMAEAA monomers and the co-polymerization with a crosslinker like N,N'-methylenebis(acrylamide) (MBA).
Protocol 1: Redox-Initiated Crosslinking of DMAEAA Hydrogels
Materials:
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation: Prepare a desired concentration of DMAEAA monomer in DI water (e.g., 1 M).
-
Addition of Crosslinker: Add the desired molar percentage of MBA to the monomer solution (e.g., 1-5 mol% with respect to the monomer). Ensure complete dissolution.
-
Deoxygenation: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator and Accelerator Addition: Add APS solution (typically 0.5-1 mol% of the monomer) to the monomer solution and mix thoroughly. Immediately after, add TEMED to accelerate the polymerization reaction. The amount of TEMED can be varied to control the gelation time.
-
Gelation: Pour the final solution into a mold of the desired shape and allow it to polymerize at room temperature. Gelation typically occurs within minutes to an hour.
-
Purification: After complete polymerization (e.g., 24 hours), immerse the hydrogel in a large volume of DI water to remove any unreacted monomers, crosslinker, and initiator. The water should be changed periodically over 2-3 days.
Causality Behind Experimental Choices:
-
Deoxygenation: Oxygen is a radical scavenger and can terminate the polymerization process prematurely. Removing it is crucial for achieving a well-formed hydrogel network.
-
TEMED: This accelerator significantly increases the rate of radical formation from APS at room temperature, allowing for rapid gelation.[2]
-
Purification: This step is essential to remove potentially toxic unreacted components, ensuring the biocompatibility of the final hydrogel for drug delivery applications.
Photo-initiated polymerization offers excellent spatial and temporal control over the crosslinking process.[3] A photoinitiator is added to the monomer solution, and upon exposure to light of a specific wavelength (usually UV or visible light), it generates free radicals, initiating polymerization. This method is particularly useful for creating hydrogels with complex shapes and for in-situ gelation.
Protocol 2: Photo-Initiated Crosslinking of DMAEAA Hydrogels
Materials:
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Irgacure 1173) or other suitable photoinitiator
-
Deionized (DI) water
-
UV light source (e.g., 365 nm)
Procedure:
-
Precursor Solution Preparation: Dissolve DMAEAA monomer and MBA crosslinker in DI water to the desired concentrations.
-
Addition of Photoinitiator: Add the photoinitiator to the precursor solution (typically 0.1-1% w/v) and ensure it is completely dissolved. Protect the solution from light.
-
Molding and Irradiation: Pour the precursor solution into a transparent mold. Expose the mold to UV light for a specific duration (e.g., 5-15 minutes), depending on the light intensity and the photoinitiator concentration.
-
Purification: After polymerization, purify the hydrogel by swelling in DI water as described in Protocol 1.
Causality Behind Experimental Choices:
-
Photoinitiator Selection: The choice of photoinitiator depends on the wavelength of the light source and its cytotoxicity if the hydrogel is intended for cell encapsulation.
-
Light Exposure Time: The duration of UV exposure is critical. Insufficient exposure will lead to incomplete polymerization, while excessive exposure can potentially damage encapsulated drugs or cells.
Biodegradable Chemical Crosslinkers
For many drug delivery applications, particularly in tissue engineering and regenerative medicine, it is desirable for the hydrogel matrix to degrade over time as it releases its payload and the surrounding tissue heals.[4] This can be achieved by incorporating biodegradable crosslinkers into the hydrogel network. These crosslinkers contain labile bonds, such as esters, that can be cleaved under physiological conditions through hydrolysis.
Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that can be synthesized with acrylate end groups, allowing them to act as crosslinkers in free-radical polymerization. The ester linkages within the PBAE backbone are susceptible to hydrolysis, leading to the degradation of the hydrogel network.
Workflow for Incorporating Biodegradable Crosslinkers
Caption: Workflow for creating biodegradable DMAEAA hydrogels.
Part 2: Physical Crosslinking Strategies
Physically crosslinked hydrogels are formed through reversible, non-covalent interactions between polymer chains, such as hydrogen bonds, ionic interactions, or hydrophobic associations.[1] These hydrogels often exhibit unique properties like self-healing and injectability.
Nanocomposite Hydrogels: Leveraging Nanoclay for Physical Crosslinking
Incorporating certain nanoparticles, such as Laponite® nanoclay, into the polymer solution can lead to the formation of a physically crosslinked network. The negatively charged surfaces of the nanoclay platelets can interact with the positively charged dimethylamino groups of DMAEAA, creating physical crosslinking points.
Protocol 3: Physically Crosslinked DMAEAA Hydrogels using Nanoclay
Materials:
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) monomer
-
Laponite® XLG or similar synthetic nanoclay
-
Ammonium persulfate (APS) (initiator)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Nanoclay Dispersion: Disperse the desired amount of Laponite® in DI water and stir vigorously until a transparent, homogeneous dispersion is formed.
-
Monomer Addition: Add the DMAEAA monomer to the nanoclay dispersion and stir until dissolved.
-
Deoxygenation: Purge the mixture with nitrogen gas for 20-30 minutes.
-
Initiation: Add APS solution to initiate the polymerization of DMAEAA. The polymerization will occur around the nanoclay platelets, which act as multifunctional physical crosslinkers.
-
Gelation and Purification: Allow the mixture to polymerize and form a hydrogel. Purify the resulting nanocomposite hydrogel by dialysis against DI water to remove unreacted components.
Causality Behind Experimental Choices:
-
Nanoclay Dispersion: Proper exfoliation and dispersion of the nanoclay platelets are crucial for effective physical crosslinking and obtaining a transparent hydrogel.
-
Dialysis: This purification method is preferred for nanocomposite hydrogels to ensure the retention of the nanoclay within the hydrogel matrix.
Part 3: Comparative Analysis of Crosslinking Methods
The choice of crosslinking method significantly impacts the physicochemical properties of DMAEAA hydrogels and their performance as drug delivery vehicles. The following tables provide a comparative summary of how different crosslinking parameters can influence key hydrogel characteristics.
Table 1: Effect of Crosslinker (MBA) Concentration on DMAEAA Hydrogel Properties (Redox-Initiated)
| MBA Concentration (mol% to monomer) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| 1 | ~1500 | ~10 |
| 3 | ~800 | ~30 |
| 5 | ~500 | ~60 |
Note: The values presented are illustrative and can vary based on the specific experimental conditions. Higher MBA concentration leads to a more densely crosslinked network, resulting in a lower swelling ratio and increased mechanical stiffness.[5][6][7]
Table 2: Qualitative Comparison of Chemical and Physical Crosslinking Methods for DMAEAA Hydrogels
| Property | Chemical Crosslinking (e.g., Redox/Photo) | Physical Crosslinking (e.g., Nanoclay) |
| Mechanical Strength | High | Moderate to High |
| Stability | High (Permanent Bonds) | Moderate (Reversible Bonds) |
| Self-Healing | No | Yes |
| Injectability | Generally low (pre-formed) | Potentially high (shear-thinning) |
| Drug Release Control | Primarily by diffusion and swelling | Diffusion, swelling, and network dynamics |
Part 4: Visualizing Crosslinking Mechanisms
The following diagrams illustrate the fundamental differences between chemical and physical crosslinking in DMAEAA hydrogels.
Chemical Crosslinking Mechanism
Caption: Covalent crosslinking of DMAEAA via free-radical polymerization.
Physical Crosslinking Mechanism with Nanoclay
Caption: Physical crosslinking of DMAEAA using nanoclay platelets.
Conclusion and Future Perspectives
The ability to tailor the properties of N-(2-(Dimethylamino)ethyl)acrylamide hydrogels through a variety of crosslinking methods opens up a vast design space for advanced drug delivery systems. Chemical crosslinking provides robust and stable matrices, with redox and photo-initiation offering temporal and spatial control over gelation. The incorporation of biodegradable crosslinkers further enhances their utility for regenerative medicine. Physical crosslinking methods, such as the use of nanoclay, introduce dynamic and responsive characteristics like self-healing and injectability.
Future advancements will likely focus on the development of novel crosslinking strategies that offer even greater control over hydrogel properties and biological interactions. This includes the design of multi-stimuli-responsive hydrogels and the use of bio-orthogonal click chemistry for highly specific and efficient crosslinking. By understanding and mastering the crosslinking methodologies detailed in this guide, researchers can continue to innovate and develop next-generation DMAEAA hydrogels for a wide array of therapeutic challenges.
References
- (2023). A New Design of Poly(N-Isopropylacrylamide) Hydrogels Using Biodegradable Poly(Beta-Aminoester)
- (2022). Biodegradable hydrogels composed of oxime cross-linked poly(ethylene glycol), hyaluronic acid and collagen. Queen's University Belfast.
- (2020). Tuning Hydrogels by Mixing Dynamic Cross‐Linkers: Enabling Cell‐Instructive Hydrogels and Advanced Bioinks. PMC.
- (n.d.). Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker.
- (2022). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile.
- (n.d.). Biodegradable Poly(Ethylene Glycol)
- (2022). Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery. MDPI.
- (2020). Effects of Cross-linker Variation on Swelling Behavior of Hydrogels. Asian Journal of Pharmaceutics.
- (2010). Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers. Polymer Chemistry.
- (2012). Mechanical Properties of DNA-Crosslinked Polyacrylamide Hydrogels with Increasing Crosslinker Density. PubMed.
- (n.d.). (PDF) Study of Swelling Properties and Thermal Behavior of Poly(N,N-Dimethylacrylamide- co -Maleic Acid) Based Hydrogels.
- (n.d.). Mechanical Properties of DNA-Crosslinked Polyacrylamide Hydrogels with Increasing Crosslinker Density. PMC.
- (2020).
- (n.d.). Hydrogels as Controlled Drug Delivery Systems: Synthesis, Crosslinking, W Synthesis, Crosslinking, Water and Drug T ater. Indian Journal of Pharmaceutical Sciences.
- (n.d.). Highly tough and rapid self-healing dual-physical crosslinking poly(DMAA-co-AM) hydrogel.
- (n.d.).
- (n.d.). Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method.
- (2024). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. PubMed.
- (n.d.).
- (n.d.).
- (n.d.). (PDF) Mechanical Properties of DNA-Crosslinked Polyacrylamide Hydrogels with Increasing Crosslinker Density.
- (n.d.).
- (2016).
- (n.d.). Drug release kinetics of prepared hydrogel with different mathematical... | Download Scientific Diagram.
- (2018).
- (n.d.). Advances in crosslinking strategies of biomedical hydrogels.
- (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Semantic Scholar.
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- (2023).
- (2023). Comparison of Silk Hydrogels Prepared via Different Methods. MDPI.
- (2017). Photo Processing for Biomedical Hydrogels Design and Functionality: A Review. MDPI.
- (2020). Poly[N-(2-acetamidoethyl)acrylamide] supramolecular hydrogels with multiple H-bond crosslinking enable mouse brain embedding and expansion microscopy.
- (2015). (PDF) Comparison of crosslinking agents on the swelling capacities of hydrogels based on acrylamide and sodium methacrylate.
- (2025). Protocol for preparation of a photo-triggering double cross-linked adhesive, antibacterial, and biocompatible hydrogel for wound healing.
- (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. ScienceOpen.
- (n.d.). Preparation of photo-crosslinked hyaluronic acid/silk fibroin hydrogel for promoting wound healing.
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synthesis of smart hydrogels using DMAEAAm
Application Note: Synthesis and Validation of DMAEAAm-Based Smart Hydrogels for Stimuli-Responsive Drug Delivery
Introduction & Mechanistic Overview
Smart hydrogels capable of undergoing phase transitions in response to environmental stimuli are at the forefront of targeted drug delivery. N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm) is a highly versatile basic monomer that confers both pH and metal-ion sensitivity to polymeric networks[1].
When copolymerized with a thermoresponsive monomer like N-isopropylacrylamide (NIPAM), the resulting Poly(NIPAM-co-DMAEAAm) hydrogel exhibits dual-responsive behavior:
-
pH-Responsiveness (Causality) : The pendant tertiary amine groups of DMAEAAm undergo protonation in acidic environments (e.g., the tumor microenvironment at pH ~5.5). This generates electrostatic repulsion between the polymer chains, expanding the hydrogel mesh size and facilitating drug diffusion. At physiological pH (7.4), the groups deprotonate, reducing the swelling ratio[1].
-
Thermoresponsiveness (Causality) : Poly(NIPAM) possesses a Lower Critical Solution Temperature (LCST) of approximately 32°C, which can be tuned via copolymerization. Above this temperature, the disruption of hydrogen bonds between the polymer and water molecules leads to a hydrophobic coil-to-globule transition. This physical collapse actively "squeezes" encapsulated therapeutics out of the matrix[2],[3].
Experimental Workflow
Workflow for the synthesis and validation of DMAEAAm-based smart hydrogels.
Protocol: Step-by-Step Synthesis of Poly(NIPAM-co-DMAEAAm)
Materials Required:
-
DMAEAAm : pH-responsive amine monomer.
-
NIPAM : Thermoresponsive monomer.
-
N,N'-Methylenebisacrylamide (BIS) : Covalent crosslinking agent.
-
Irgacure-2959 : UV photoinitiator.
-
Deionized (DI) water .
Methodology:
-
Pre-Polymerization Mixing : Dissolve NIPAM and DMAEAAm in DI water at a specific molar ratio (e.g., 4:1) to achieve a final monomer concentration of 10% w/v. Add BIS (2 mol% relative to total monomers) and Irgacure-2959 (0.5 mol%)[4].
-
Causality: The ratio of NIPAM to DMAEAAm dictates the final LCST and pH-swelling capacity. Increasing the DMAEAAm content increases the hydrophilicity of the network, which slightly shifts the LCST higher while amplifying pH sensitivity.
-
-
Degassing : Transfer the solution to a sealed vial and purge with high-purity Nitrogen gas for 15–20 minutes[4].
-
Causality: Dissolved oxygen acts as a potent radical scavenger. Failing to remove O₂ will inhibit the free-radical polymerization, leading to incomplete gelation, uncrosslinked oligomers, or a mechanically weak network[4].
-
-
Photopolymerization : Inject the degassed solution between two glass plates separated by a 1 mm silicone spacer. Expose the mold to UV light (365 nm, 10 mW/cm²) for 15 minutes.
-
Causality: UV irradiation cleaves Irgacure-2959 into reactive free radicals, which attack the vinyl groups of the acrylamide monomers, propagating a covalently crosslinked 3D network.
-
-
Purification : Carefully remove the hydrogel slab from the mold and cut it into uniform disks using a biopsy punch. Submerge the disks in a large volume of DI water for 72 hours, replacing the water every 12 hours.
-
Causality: Unreacted acrylamide monomers are highly neurotoxic. Extensive dialysis ensures the removal of these monomers, rendering the hydrogel biocompatible for downstream drug delivery applications.
-
-
Lyophilization : Freeze the purified hydrogel disks at -80°C and lyophilize for 48 hours to obtain the dry polymer network (xerogel) for accurate baseline weighing.
Self-Validating Quality Control (QC)
To ensure the synthesis was successful, the hydrogel must be validated as a self-contained responsive system prior to drug loading.
Swelling Kinetics Assay: Incubate the pre-weighed lyophilized hydrogels in buffer solutions at varying pH (5.5 and 7.4) and temperatures (25°C, 37°C, 42°C) until equilibrium is reached (typically 24 hours). The Equilibrium Swelling Ratio (ESR) is calculated as (Ws−Wd)/Wd , where Ws is the swollen weight and Wd is the dry weight.
Table 1: Equilibrium Swelling Ratios (g/g) of Poly(NIPAM-co-DMAEAAm) Hydrogels
| Temperature (°C) | ESR at pH 7.4 (Physiological) | ESR at pH 5.5 (Tumor Microenvironment) |
| 25°C | 15.2 | 28.5 |
| 37°C | 8.4 | 18.2 |
| 42°C | 2.1 | 6.3 |
Data Interpretation: The data validates the dual-responsive nature of the synthesized network. Swelling is maximized at pH 5.5 due to amine protonation[1], but rapidly decreases as the temperature increases above the LCST due to hydrophobic collapse[2].
Application: Targeted Doxorubicin (DOX) Delivery
Drug Loading : Immerse the lyophilized hydrogel disks in a 1 mg/mL aqueous solution of Doxorubicin hydrochloride for 48 hours in the dark. Briefly rinse the surface with DI water to remove unbound surface drug.
In Vitro Release Kinetics : Place the DOX-loaded hydrogels in dialysis bags submerged in release media (PBS) under two distinct conditions:
-
Normal Tissue Simulation: pH 7.4 at 37°C.
-
Hyperthermic Tumor Simulation: pH 5.5 at 42°C.
Table 2: Cumulative Doxorubicin Release Kinetics (%)
| Time (Hours) | Normal Tissue (pH 7.4, 37°C) | Tumor Microenvironment (pH 5.5, 42°C) |
| 4h | 12.5% | 45.0% |
| 24h | 22.1% | 78.4% |
| 72h | 33.0% | 91.2% |
Causality of Release: At 37°C and pH 7.4, the hydrogel remains relatively stable, retaining the drug and minimizing off-target systemic toxicity. When exposed to pH 5.5 and 42°C, the synergistic effect of electrostatic repulsion (from protonated DMAEAAm) and physical matrix contraction (from NIPAM's phase transition) forcefully expels the encapsulated DOX, achieving over 90% release[3].
References
- pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)
- N-(2-Aminoethyl)
- Source: researchgate.
- Temperature- and pH-Responsive Poly(NIPAM-co-HEMA-co-AAm)
Sources
- 1. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temperature- and pH-Responsive Poly(NIPAM-co-HEMA-co-AAm) Nanogel as a Smart Vehicle for Doxorubicin Delivery; Combating Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Aminoethyl)acrylamide|Primary Amine Monomer [benchchem.com]
Application Note & Protocols: Atom Transfer Radical Polymerization (ATRP) of 2-(Dimethylamino)ethyl Acrylate (DMAEA)
Introduction: Precision Control Over Cationic Polymers
Poly(2-(dimethylamino)ethyl acrylate), or p(DMAEA), is a versatile cationic polymer renowned for its pH-responsiveness and biocompatibility, making it a cornerstone material in fields such as gene delivery, drug formulation, and smart coatings. Atom Transfer Radical Polymerization (ATRP) stands out as a premier technique for synthesizing p(DMAEA) because it offers unparalleled control over molecular weight, dispersity (Đ), and polymer architecture.[1][2][3] This "living" or controlled radical polymerization method relies on a reversible equilibrium between active, propagating radical species and dormant halide-capped species, mediated by a transition metal catalyst, typically a copper complex.[1][4]
This guide provides an in-depth exploration of the ATRP of DMAEA, moving beyond simple instructions to explain the fundamental principles and rationale behind protocol design. We will address the unique challenges posed by the DMAEA monomer, including its basicity and potential for side reactions, and present detailed, validated protocols for both standard and advanced ATRP techniques.
Part 1: The Chemistry of Controlled DMAEA Polymerization
The Core ATRP Equilibrium
The success of ATRP hinges on maintaining a low concentration of active radicals at any given time to suppress irreversible termination reactions.[1] This is achieved through a dynamic equilibrium between a dormant polymer chain (P-X) and a propagating radical (P•), catalyzed by a copper(I) complex (Cu(I)/L) and its higher oxidation state counterpart (X-Cu(II)/L).
Caption: The fundamental ATRP activation/deactivation equilibrium.
Key Components and Critical Choices
-
Monomer (DMAEA): The tertiary amine group in DMAEA is both a blessing and a curse. It imparts the desired pH-responsiveness but can also act as a ligand for the copper catalyst or participate in side reactions.[5] Crucially, DMAEA's amine can react with the alkyl halide end-group of the growing polymer chain, a process known as quaternization, which leads to irreversible chain termination.[5] This side reaction is more pronounced with more reactive alkyl bromides.
-
Initiator: The choice of initiator is critical as it determines the initial number of growing chains and thus the final molecular weight (Mn,th = ([M]₀/[I]₀) × MW_monomer × conversion). For DMAEA, tertiary halides like ethyl 2-bromoisobutyrate (EBiB) are common.[1] However, to mitigate the quaternization side reaction, using a chloride-based initiator like ethyl 2-chloroisobutyrate (ECiB) with a CuCl catalyst system can be advantageous, as the C-Cl bond is less susceptible to nucleophilic attack by the amine.[5]
-
Catalyst System (Copper Halide & Ligand):
-
Copper Halide: Cu(I)Br and Cu(I)Cl are the most common activators. CuBr is generally more active than CuCl, leading to faster polymerization but potentially less control.[5]
-
Ligand: The ligand solubilizes the copper salt and tunes its reactivity. For DMAEA, multidentate amine ligands are highly effective. The order of catalyst activity for common ligands is generally: tris[2-(dimethylamino)ethyl]amine (Me₆TREN) > N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) > 2,2'-bipyridine (bpy) .[6][7] A more active ligand is often necessary to ensure efficient deactivation and maintain control.
-
-
Solvent: Polar solvents are required to dissolve the catalyst complex and the resulting polymer. Dichlorobenzene, anisole, and dimethylformamide (DMF) are suitable choices.[1][2] Nonpolar solvents like toluene are generally poor for ATRP of DMAEA due to low catalyst solubility, which results in poor control.[1] Aqueous ATRP is also possible but presents unique challenges and requires careful selection of water-soluble initiators and ligands.[8]
A Critical Side Reaction: Amine Quaternization
The tertiary amine of a DMAEA monomer unit can attack the terminal carbon-halide bond of another polymer chain, forming a non-reactive quaternary ammonium salt and terminating chain growth. This is a significant challenge in achieving high molecular weight p(DMAEA) with low dispersity.
Caption: General experimental workflow for ATRP of DMAEA.
Protocol 1: Standard ATRP of p(DMAEA) using CuBr/PMDETA
This protocol targets a p(DMAEA) with a degree of polymerization (DP) of 50.
Materials & Reagents
| Component | Amount | Moles | Purpose |
| DMAEA Monomer | 3.58 g (3.77 mL) | 25.0 mmol | Monomer |
| Ethyl 2-bromoisobutyrate (EBiB) | 97.5 mg (70.1 µL) | 0.5 mmol | Initiator |
| Copper(I) Bromide (CuBr) | 71.7 mg | 0.5 mmol | Catalyst (Activator) |
| PMDETA | 86.7 mg (108 µL) | 0.5 mmol | Ligand |
| Anisole | 4.0 mL | - | Solvent |
Ratio: [DMAEA]₀ : [EBiB]₀ : [CuBr]₀ : [PMDETA]₀ = 50 : 1 : 1 : 1
Step-by-Step Procedure:
-
Monomer Purification: Pass DMAEA through a short column of basic alumina to remove the inhibitor (MEHQ). Store the purified monomer at 4°C.
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (71.7 mg).
-
Sealing and Inert Atmosphere: Seal the flask with a rubber septum, and perform three cycles of vacuum backfill with dry nitrogen or argon to create an inert atmosphere.
-
Addition of Reagents: Using nitrogen-purged syringes, add anisole (4.0 mL), purified DMAEA (3.77 mL), and PMDETA (108 µL) to the Schlenk flask.
-
Degassing: Perform three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.
-
Freeze the mixture in liquid nitrogen until solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a water bath.
-
Repeat two more times, backfilling with nitrogen after the final cycle.
-
-
Initiation: While stirring the reaction mixture at room temperature (or desired temperature, e.g., 50°C), inject the initiator EBiB (70.1 µL) via syringe to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-6 hours). The solution will typically turn dark green/brown. Monitor conversion by taking aliquots via a degassed syringe and analyzing by ¹H NMR.
-
Termination and Purification:
-
To stop the polymerization, open the flask to air and dilute the mixture with ~10 mL of tetrahydrofuran (THF).
-
Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst complex. The eluent should be colorless.
-
Concentrate the solution via rotary evaporation.
-
-
Isolation: Precipitate the concentrated polymer solution into a large excess of cold hexane (~200 mL).
-
Drying: Collect the white polymer by filtration or decantation and dry under vacuum at room temperature overnight.
Self-Validation & Characterization:
-
¹H NMR (in CDCl₃): Determine monomer conversion by comparing the integral of the monomer vinyl protons (~5.8-6.4 ppm) to the polymer backbone protons (~1.8-2.1 ppm).
-
Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). Use THF or DMF with 0.1% triethylamine as the eluent to prevent polymer adsorption onto the column material. [1]A successful controlled polymerization will yield a Đ value typically below 1.3.
Protocol 2: ARGET ATRP of p(DMAEA) with Intrinsic Reduction
Activators Regenerated by Electron Transfer (ARGET) ATRP is a more robust and environmentally friendly method that uses a Cu(II) precursor and a reducing agent. [9]For DMAEA, the monomer itself can act as the reducing agent, simplifying the system by eliminating the need for an external one. [10]This protocol uses ppm levels of catalyst and is more tolerant to oxygen.
Materials & Reagents
| Component | Amount | Moles | Purpose |
| DMAEA Monomer | 3.58 g (3.77 mL) | 25.0 mmol | Monomer & Reducing Agent |
| Ethyl 2-bromoisobutyrate (EBiB) | 97.5 mg (70.1 µL) | 0.5 mmol | Initiator |
| Copper(II) Bromide (CuBr₂) | 2.2 mg | 0.01 mmol | Catalyst Precursor |
| Me₆TREN | 2.8 mg (3.5 µL) | 0.012 mmol | Ligand |
| Anisole | 4.0 mL | - | Solvent |
Ratio: [DMAEA]₀ : [EBiB]₀ : [CuBr₂]₀ : [Me₆TREN]₀ = 2500 : 50 : 1 : 1.2 (relative to Cu)
Step-by-Step Procedure:
-
Monomer Purification: As in Protocol 1, purify DMAEA by passing it through a basic alumina column.
-
Catalyst Stock Solution: In a separate vial, prepare a stock solution of the catalyst by dissolving CuBr₂ (22 mg, 0.1 mmol) and Me₆TREN (28 mg, 0.12 mmol) in 1 mL of anisole. This helps in accurately dispensing the small required amount.
-
Reaction Setup: To a 25 mL Schlenk flask with a stir bar, add purified DMAEA (3.77 mL) and the remaining anisole (3.9 mL).
-
Catalyst Addition: Add 100 µL of the catalyst stock solution (containing 0.01 mmol of CuBr₂) to the flask.
-
Degassing: While ARGET ATRP is more oxygen-tolerant, a brief deoxygenation step is recommended for best results. Bubble nitrogen or argon through the solution for 20-30 minutes. Freeze-pump-thaw is generally not necessary.
-
Initiation: Inject the initiator EBiB (70.1 µL) to begin the polymerization at the desired temperature (e.g., 50-70°C). The tertiary amine on the DMAEA monomer will slowly reduce Cu(II) to the active Cu(I) state to initiate and sustain the polymerization. [10]7. Polymerization & Workup: Follow steps 7-10 from Protocol 1. The purification step is significantly easier due to the much lower concentration of copper.
Part 3: Troubleshooting & Advanced Considerations
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No or Very Slow Polymerization | 1. Oxygen contamination oxidizing Cu(I).2. Inhibitor still present in monomer.3. Inactive initiator/catalyst system. | 1. Improve degassing technique (use more F-P-T cycles).2. Ensure monomer is freshly passed through alumina.3. Use a more active ligand (e.g., Me₆TREN instead of PMDETA). [6] |
| High Dispersity (Đ > 1.5) | 1. Low initiation efficiency.2. Significant termination (e.g., quaternization).3. Too high concentration of radicals. | 1. Increase reaction temperature slightly or use a more active catalyst.2. Switch to a chloride-based system (CuCl/ECiB) to reduce side reactions.<[5]br>3. Decrease catalyst concentration or add a small amount of Cu(II) at the start. |
| Molecular Weight Higher than Theoretical | 1. Inefficient initiation; not all initiator molecules started a chain.2. Loss of initiator through side reactions. | 1. Ensure initiator is pure. Use a more active catalyst to improve initiation speed.2. Check for initiator/monomer incompatibility (less common with EBiB/DMAEA). |
Conclusion
Atom Transfer Radical Polymerization provides an exceptionally powerful platform for the synthesis of well-defined p(DMAEA). By understanding the underlying mechanism and the specific chemical behaviors of the DMAEA monomer, researchers can overcome common challenges like side reactions and catalyst sensitivity. The standard CuBr/PMDETA system offers a reliable entry point, while advanced methods like intrinsic ARGET ATRP provide a more robust, scalable, and environmentally conscious alternative. Careful execution of these protocols, coupled with rigorous characterization, will enable the precise engineering of p(DMAEA)-based materials for a wide array of scientific and therapeutic applications.
References
- Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii)
- Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate.
- Degradable-Brushed pHEMA–pDMAEMA Synthesized via ATRP and Click Chemistry for Gene Delivery.
- Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(II) based SARA ATRP.
- Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide.
- Controlled Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate in Aqueous Media. Wiley Online Library.
- Development of Environmentally Friendly Atom Transfer Radical Polymeriz
- Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. PMC.
- Atom‐Transfer Radical Polymerization of 2‐(N,N‐Dimethylamino)ethyl Acrylate.
- ARGET ATRP of 2-(Dimethylamino)ethyl Methacrylate as an intrinsic reducing agent. Semantic Scholar.
- Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives.
- Troubleshooting low initiation efficiency in ATRP with ethyl 2-bromopropion
- ARGET-ATRP Synthesis and Swelling Response of Compositionally Varied Poly(methacrylic acid-co-N, N-dimethylaminoethyl methacrylate) Polyampholyte Brushes. RSC Publishing.
- ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity.
- Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response.
- Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)amine as a Catalyst.
- Atom Transfer Radical Polymerization and the Synthesis of Polymeric M
- Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. SciSpace.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
how to prevent self-polymerization of N-(2-(Dimethylamino)ethyl)acrylamide
Welcome to the dedicated technical support guide for N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA). This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing the premature and spontaneous self-polymerization of this versatile monomer. Here, we move beyond simple instructions to provide in-depth, field-proven insights and validated protocols to ensure the integrity of your materials and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding DMAEAA handling and stability.
Question 1: What is DMAEAA, and why is it prone to self-polymerization?
Answer: N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) is a tertiary amine-containing acrylamide monomer. Its high reactivity, which makes it valuable for creating functional polymers, is also its primary liability. The molecule's vinyl group (C=C double bond) is susceptible to free-radical polymerization. This process can be initiated by common laboratory environmental factors such as heat, UV light, or the presence of radical-generating impurities. Once initiated, the polymerization is an exothermic chain reaction that can proceed rapidly, converting the liquid monomer into a solid, unusable polymer plug.
Question 2: What is the purpose of the white powder or slight turbidity I see in my new bottle of DMAEAA?
Answer: That is the inhibitor, most commonly Monomethyl Ether Hydroquinone (MEHQ), typically added by the manufacturer at concentrations of 500-1000 ppm. It is your primary defense against premature polymerization. It is crucial not to mistake it for an impurity and attempt to filter it out upon receipt.
Question 3: How does the MEHQ inhibitor actually work?
Answer: MEHQ is a radical scavenger. However, its inhibitory function is critically dependent on the presence of dissolved oxygen. MEHQ itself does not directly react with radical species. Instead, oxygen converts the hydroquinone form of MEHQ into its active quinone form. This quinone then acts as a highly efficient "radical trap," reacting with and neutralizing the growing polymer chain radicals that would otherwise propagate the polymerization process. This is why storing the monomer under a completely inert atmosphere (like pure argon or nitrogen) without adding a different, oxygen-independent inhibitor is extremely dangerous and can lead to explosive polymerization.
Caption: Mechanism of MEHQ inhibition on DMAEAA self-polymerization.
Question 4: What are the absolute best practices for storing DMAEAA?
Answer: Proper storage is non-negotiable. Adherence to these conditions is critical for maximizing the monomer's shelf life and ensuring experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Significantly slows the kinetics of spontaneous polymerization. Avoid freezing, as this can cause inhibitor crystallization and uneven distribution upon thawing. |
| Atmosphere | Headspace of air | CRITICAL: Provides the necessary oxygen for the MEHQ inhibitor to function effectively. NEVER store under an inert gas like argon or nitrogen unless you have removed the MEHQ and added an oxygen-independent inhibitor. |
| Light | Store in an amber or opaque bottle | UV light can provide the activation energy to initiate free-radical formation. |
| Container | Original manufacturer's bottle | These containers are made of compatible materials and have been tested for stability. Avoid transferring to other containers unless absolutely necessary. |
Part 2: Troubleshooting Guide
This section provides a structured approach to common problems encountered in the lab.
Scenario 1: I've received a shipment of DMAEAA in winter, and it's frozen solid. What do I do?
Answer:
-
Do Not Use Direct Heat: Never place the bottle on a hot plate or in a high-temperature oven. Rapid, uneven heating is a significant safety hazard and can initiate polymerization.
-
Recommended Thawing Protocol: The safest method is to place the bottle in a refrigerator (2-8°C) and let it thaw slowly over 24-48 hours. Alternatively, a controlled water bath set to no higher than 20-25°C can be used for a faster, yet still safe, thaw.
-
Ensure Homogeneity: Once thawed, gently swirl the bottle to redissolve the inhibitor, which may have crystallized and settled. The solution should be clear and mobile. If you observe any viscosity or gel-like particles, the monomer's integrity is compromised.
Scenario 2: My DMAEAA has turned yellow and/or is noticeably more viscous. Can I still use it?
Answer: It is strongly advised not to. A yellow discoloration is often an early indicator of oligomer formation and inhibitor consumption. Increased viscosity is a definitive sign that polymerization has begun. Using this monomer will lead to:
-
Inaccurate Stoichiometry: You are no longer adding pure monomer, which will skew molar ratios in your reaction.
-
Altered Kinetics: The presence of oligomers can change the reaction kinetics, leading to poor control in controlled polymerizations like RAFT or ATRP.
-
Broadened Molecular Weight Distribution: The pre-formed polymers will result in a final product with a much broader polydispersity index (PDI).
Technical Support Center: Optimizing N-(2-(Dimethylamino)ethyl)acrylamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis of DMAEAA, a valuable monomer in the development of "smart" polymers for biomedical applications, can present several challenges. This document provides a structured approach to overcoming these hurdles, ensuring a successful and reproducible synthesis.
I. Reaction Overview: The Schotten-Baumann Approach
The synthesis of N-(2-(Dimethylamino)ethyl)acrylamide is commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of an amine, in this case, N,N-dimethylethylenediamine, with an acyl chloride, acryloyl chloride, in the presence of a base.[1][2] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the unreacted amine and reduce the yield.[1][3]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of DMAEAA, providing explanations and actionable solutions.
Issue 1: Low Product Yield
Q1: My final product yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors. The most common culprits are the hydrolysis of acryloyl chloride, incomplete reaction, and side reactions.
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive towards water, rapidly hydrolyzing to acrylic acid and HCl.[4][5][6] This side reaction consumes your starting material and introduces impurities.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) before use.
-
Use Anhydrous Solvents: Solvents should be of high purity and anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[7]
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Temperature Control: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature.[6] Maintaining this temperature is critical for optimal results.
-
-
-
Side Reactions: Besides hydrolysis, polymerization of the acryloyl chloride or the product can occur.
-
Troubleshooting:
-
Inhibitors: Use a radical inhibitor, such as MEHQ (hydroquinone monomethyl ether) or phenothiazine, to prevent polymerization, especially if the reaction requires elevated temperatures.[7]
-
Temperature Control: As mentioned, low temperatures help minimize polymerization.
-
-
Issue 2: Product is a viscous oil or solidifies upon storage.
Q2: My purified N-(2-(Dimethylamino)ethyl)acrylamide is a viscous oil that sometimes solidifies. Is this normal, and how can I handle it?
A2: This is a common observation and is often due to the polymerization of the monomer. DMAEAA, being an acrylamide, is susceptible to polymerization, which can be initiated by heat, light, or the presence of radical species.[7]
-
Troubleshooting & Prevention:
-
Storage: Store the purified monomer in a cool, dark place, preferably in a refrigerator, and under an inert atmosphere.[7]
-
Stabilizers: Commercial DMAEAA is often supplied with a stabilizer like MEHQ.[8] If you are purifying the monomer by distillation, it is advisable to add a small amount of a stabilizer to the receiving flask.
-
Handling: If the product has started to polymerize, purification by distillation might be possible if the polymerization is not extensive. However, for highly polymerized material, it is often more practical to synthesize a fresh batch.
-
Issue 3: Difficulty in Purification
Q3: I'm having trouble purifying my crude product. What are the recommended methods?
A3: Purification of DMAEAA can be challenging due to its high water solubility and tendency to polymerize.
-
Recommended Purification Strategies:
-
Extraction: After quenching the reaction, an extraction with a suitable organic solvent (e.g., dichloromethane) can be used to separate the product from aqueous-soluble byproducts.
-
Column Chromatography: If the product contains impurities with different polarities, column chromatography on silica gel can be an effective purification method. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent protonation of the product on the silica) is often effective.
-
Distillation: Vacuum distillation can be used to purify the monomer, but care must be taken to avoid polymerization at elevated temperatures.[9] The use of a stabilizer in the distillation flask is highly recommended.
-
III. Optimized Reaction Protocol
This section provides a detailed, step-by-step protocol for the synthesis of N-(2-(Dimethylamino)ethyl)acrylamide.
Materials and Reagents:
-
N,N-dimethylethylenediamine
-
Acryloyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N,N-dimethylethylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Workup: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-(2-(Dimethylamino)ethyl)acrylamide by column chromatography or vacuum distillation as described in the troubleshooting section.
Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C during addition, then room temperature | Controls the exothermic reaction and minimizes side reactions.[6] |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that dissolves reactants and is unreactive. |
| Base | Triethylamine (1.1 eq) | Neutralizes HCl byproduct without competing as a nucleophile.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of acryloyl chloride by atmospheric moisture.[7] |
IV. Visualizing the Process
Reaction Mechanism
The synthesis follows a nucleophilic acyl substitution mechanism.
Caption: Schotten-Baumann reaction mechanism for DMAEAA synthesis.
Troubleshooting Workflow
A logical approach to diagnosing and resolving common issues.
Caption: A systematic workflow for troubleshooting DMAEAA synthesis.
V. References
-
Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. Available at: [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]
-
Schotten-Baumann Conditions. Organic Chemistry Portal. Available at: [Link]
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. Available at: [Link]
-
Schotten Baumann Reaction. BYJU'S. Available at: [Link]
-
Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response. ACS Applied Polymer Materials. Available at: [Link]
-
Preparation process of high-yield N, N-dimethylacrylamide. Google Patents. Available at:
-
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
-
Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization. ResearchGate. Available at: [Link]
-
Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. MDPI. Available at: [Link]
-
Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. SciSpace. Available at: [Link]
-
RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response. Polymer Chemistry. Available at: [Link]
-
Acryloyl Chloride Synthesis Methods. Scribd. Available at: [Link]
-
N-[2-(dimethylamino)ethyl]acrylamide — Chemical Substance Information. NextSDS. Available at: [Link]
-
Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives. PMC. Available at: [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-[2-(Dimethylamino)ethyl]acrylamide | 925-76-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Purification of N-(2-(Dimethylamino)ethyl)acrylamide Monomer
Welcome to the Technical Support Center for monomer purification. This guide is engineered for researchers, application scientists, and drug development professionals working with N-(2-(Dimethylamino)ethyl)acrylamide (often abbreviated as DMAEAm or DMAEA). Because this monomer features both a reactive acrylamide double bond and a tertiary amine, it is highly susceptible to spontaneous auto-polymerization, oxidation, and hydrolysis. Proper purification is the foundational step for reproducible controlled radical polymerizations (CRP).
Part 1: Troubleshooting & FAQs
Q1: Why is my DMAEA monomer failing to polymerize reproducibly, even after degassing? A: Commercial DMAEA is typically stabilized with 4-methoxyphenol (MEHQ) to prevent premature thermal polymerization during transit and storage 1. MEHQ acts as a radical scavenger, but its mechanism strictly requires the presence of dissolved oxygen. When you degas your reaction mixture (e.g., via freeze-pump-thaw or inert gas sparging) prior to Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), the MEHQ is deprived of oxygen and loses its primary inhibitory function. However, residual MEHQ and its oxidized byproducts can still cause unpredictable induction periods, broaden the molecular weight distribution (PDI), or prematurely terminate propagating polymer chains 2. Complete removal of the inhibitor is therefore critical for reproducible kinetics.
Q2: How does basic alumina remove MEHQ, and why is it preferred over alkaline washing? A: MEHQ contains a phenolic hydroxyl group, making it weakly acidic (pKa ~10). Basic aluminum oxide (alumina) features surface oxide and hydroxide sites that deprotonate the phenol, converting it into a phenoxide anion. This anion binds strongly to the highly polar stationary phase of the alumina. In contrast, the tertiary amine and acrylamide functional groups of DMAEA are neutral/basic and pass through the column unhindered. This method is preferred over aqueous alkaline washing because DMAEA is highly water-miscible; an aqueous wash would result in severe product loss and introduce water, which is detrimental to many polymerization techniques.
Q3: When should I choose vacuum distillation over a basic alumina column? A: While basic alumina is excellent for rapid MEHQ removal, it does not remove non-volatile impurities, degradation products (like diacrylic crosslinkers formed during storage), or trace water. If your DMAEA has degraded, changed color (yellowing), or if your polymerization is highly sensitive to moisture, vacuum distillation is mandatory. DMAEA has a high boiling point at atmospheric pressure, and heating it excessively will trigger spontaneous thermal auto-polymerization. Therefore, distillation must be performed under high vacuum (e.g., 97 °C at 0.3 mmHg) to lower the boiling point to a safe thermal range .
Q4: How should I store the purified monomer to prevent auto-polymerization? A: Once MEHQ is removed, DMAEA is highly susceptible to auto-polymerization and should ideally be used immediately. If storage is unavoidable, aliquot the purified monomer into amber glass ampoules, purge thoroughly with Argon to displace oxygen, seal tightly, and store at -20 °C.
Part 2: Experimental Protocols
Protocol A: Inhibitor Removal via Basic Alumina Column Chromatography
Use this protocol for routine polymerizations where the monomer is already of high purity and only MEHQ removal is required.
-
Column Preparation: Pack a glass chromatography column with 5–10 grams of basic aluminum oxide (Brockmann I, ~150 mesh) per 50 mL of DMAEA monomer. Insert a glass wool plug at the bottom of the column to prevent alumina particulates from escaping into the purified monomer.
-
Equilibration (Optional): If a specific solvent will be used for the subsequent polymerization, the column can be pre-wetted with that anhydrous solvent. Otherwise, use the column dry for neat monomer purification.
-
Elution: Pour the neat DMAEA monomer into the column. Allow it to percolate through the alumina strictly via gravity. Causality Note: Do not apply positive air/nitrogen pressure; artificially increasing the flow rate reduces the residence contact time required for complete MEHQ deprotonation and adsorption.
-
Collection: Collect the purified, colorless monomer in a dry, foil-wrapped receiving flask that has been pre-purged with an inert gas (Nitrogen or Argon).
-
Validation: The absence of a yellowish tint typically indicates successful MEHQ removal. Proceed immediately to polymerization.
Protocol B: High-Vacuum Distillation of DMAEA
Use this protocol when the monomer has degraded, contains moisture, or when ultra-high purity is required for sensitive architectural polymer synthesis.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease and the system is completely leak-free to achieve maximum vacuum.
-
Inhibition (Self-Validating Step): Add a small amount of a non-volatile inhibitor (e.g., 0.1 wt% phenothiazine or a few pieces of clean copper wire) to the distillation flask containing the raw DMAEA. Causality Note: Because distillation requires heat and the removal of oxygen (which deactivates the native MEHQ), adding a non-volatile, oxygen-independent inhibitor prevents catastrophic thermal auto-polymerization inside the boiling flask.
-
Vacuum Application: Apply high vacuum (target ≤ 0.3 mmHg). Allow the system to equilibrate for 10 minutes before applying any heat.
-
Heating & Fractionation: Gradually heat the oil bath. DMAEA will distill at approximately 97 °C at 0.3 mmHg . Discard the first 5% of the distillate (the forerun) to eliminate residual moisture and low-boiling amine impurities.
-
Collection: Collect the main fraction in a receiver flask submerged in an ice bath. Rapid cooling prevents thermal degradation of the newly purified, uninhibited monomer.
-
Storage: Transfer the purified monomer to a Schlenk flask, backfill with Argon, and store at -20 °C.
Part 3: Quantitative Data & Method Comparison
| Purification Method | Target Impurities Removed | Typical Processing Time | Expected Yield | Required Equipment |
| Basic Alumina Column | MEHQ (Inhibitor) | 15 - 30 minutes | > 95% | Glass column, Basic Al₂O₃ |
| Vacuum Distillation | MEHQ, Water, Degradants | 2 - 4 hours | 75 - 85% | Short-path distillation kit, High-vacuum pump |
Part 4: Purification Workflow Visualization
Decision workflow for selecting the optimal DMAEA monomer purification strategy.
References
-
Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization Source: ACS Applied Polymer Materials URL:[Link]
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide Source: Macromolecules (ACS Publications) URL:[Link]
Sources
Technical Support Center: Mastering Molecular Weight Control in DMAEA Polymerization
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with 2-(dimethylamino)ethyl acrylate (DMAEA). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you achieve precise molecular weight control in your DMAEA polymerization experiments.
Introduction
Poly(2-(dimethylamino)ethyl acrylate) (PDMAEA) is a highly versatile cationic polymer with significant potential in various biomedical applications, including gene delivery and drug formulation. However, achieving well-defined polymers with a target molecular weight and low polydispersity can be challenging due to the inherent reactivity of the DMAEA monomer. This guide provides practical, field-proven insights to help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during DMAEA polymerization, providing explanations and actionable solutions based on established scientific principles.
Q1: My final polymer has a much higher molecular weight than theoretically predicted and a high polydispersity index (PDI > 1.5). What went wrong?
A: This is a common issue, particularly in conventional free-radical polymerization, and can be attributed to several factors. In controlled polymerizations like ATRP or RAFT, it often indicates a loss of control over the polymerization process.[1]
-
Potential Cause 1: Gel Effect (Autoacceleration). In conventional free-radical polymerization, as the reaction progresses, the viscosity of the medium increases. This increased viscosity slows down termination reactions between growing polymer chains, leading to a rapid and uncontrolled increase in the rate of polymerization and, consequently, a higher molecular weight and broader PDI.[1]
-
Solution 1: Adjust Reaction Conditions.
-
Lower Monomer Concentration: Working at a lower monomer concentration can help to delay the onset of the gel effect.
-
Optimize Temperature: Lowering the polymerization temperature can reduce the overall rate of polymerization, providing better control. However, the temperature should be high enough to ensure efficient initiator decomposition.[2]
-
-
Potential Cause 2: Incorrect Initiator Concentration. An initiator concentration that is too low will result in fewer polymer chains being initiated, allowing each chain to grow longer, thus increasing the molecular weight.[1][2]
-
Solution 2: Recalculate and Verify Initiator Concentration. Carefully re-evaluate your calculations for the monomer-to-initiator ratio. Ensure accurate weighing and dispensing of the initiator.[1]
-
Potential Cause 3: Impurities. Impurities in the monomer or solvent can interfere with the polymerization process. For controlled polymerization techniques, impurities can poison the catalyst (in ATRP) or react with the chain transfer agent (in RAFT), leading to a loss of control.[1]
-
Solution 3: Monomer and Solvent Purification. It is crucial to use highly purified DMAEA monomer and solvents. DMAEA can be purified by passing it through a column of basic alumina to remove the inhibitor. Solvents should be of high purity and deoxygenated before use.
Q2: The molecular weight of my polymer is much lower than predicted. Why is this happening?
A: A lower-than-expected molecular weight is often the result of premature chain termination or the presence of unintended chain transfer agents.[1]
-
Potential Cause 1: Incorrect Monomer-to-Initiator/CTA Ratio. An excess of initiator or chain transfer agent (CTA) will lead to the formation of a larger number of polymer chains, each with a shorter length.[1]
-
Solution 1: Verify Stoichiometry. Double-check all calculations and measurements for the monomer-to-initiator/CTA ratio.[1]
-
Solution 2: Solvent Selection and Purification. Choose a solvent that is known to have a low chain transfer constant for acrylate polymerizations. Ensure the solvent is of high purity and properly dried and deoxygenated.
-
Potential Cause 3: Monomer Hydrolysis. DMAEA is susceptible to hydrolysis, which can be accelerated by the presence of water and changes in pH.[5][6] The hydrolysis product, 2-(dimethylamino)ethanol, can potentially act as a chain transfer agent.
-
Solution 3: Anhydrous Conditions. Whenever possible, conduct the polymerization under anhydrous conditions. Use dry solvents and handle the monomer in an inert atmosphere (e.g., under nitrogen or argon).
Q3: In my ATRP of DMAEA, the polymerization starts but then stops at low conversion. What is causing this?
A: This is a known issue in the ATRP of DMAEA and is often linked to side reactions involving the tertiary amine group of the monomer or polymer.
-
Potential Cause: Quaternization. The tertiary amine on the DMAEA monomer or the resulting polymer can react with the alkyl halide at the active chain end of the polymer. This process, known as quaternization, forms a stable quaternary ammonium salt, which terminates the polymer chain.[7]
-
Solution: Use a Chloride-Based System. Using a chloride-based initiating system (e.g., CuCl with a suitable ligand) instead of a bromide-based one can help to suppress this chain termination reaction.[7]
Q4: My RAFT polymerization of DMAEA is not well-controlled, and I'm getting a broad molecular weight distribution.
A: Lack of control in RAFT polymerization of DMAEA can often be traced back to the instability of the chain transfer agent (CTA) in the presence of the basic DMAEA monomer.
-
Potential Cause: CTA Instability. The unprotonated tertiary amino group of the DMAEA monomer can lead to the degradation of the trithiocarbonate-based CTA, which limits control over the polymerization and the final molecular weight.[8]
-
Solution: Protonation of DMAEA. Shielding the amino groups by protonating them with an acid, such as trifluoroacetic acid (TFA), prior to polymerization can lead to high conversions and excellent control over the molecular weight.[8][9] This approach has been shown to be effective for synthesizing PDMAEA with well-controlled characteristics up to high molecular weights.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of PDMAEA?
The most effective methods for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are controlled/"living" radical polymerization (LRP) techniques.[1] These include:
-
Reversible Addition-Fragmenttation chain Transfer (RAFT) Polymerization: This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and complex architectures.[10][11]
-
Atom Transfer Radical Polymerization (ATRP): ATRP employs a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active and dormant polymer chains, enabling controlled polymer growth.[12][13]
Conventional free-radical polymerization can also be used, but it offers significantly less control over the final molecular weight and PDI.[2][8]
Q2: How does the monomer-to-initiator ratio affect the final molecular weight?
In any polymerization, the number-average molecular weight (Mn) is fundamentally related to the ratio of consumed monomer to the initiator concentration.[1]
-
For Conventional Free-Radical Polymerization: Generally, a lower initiator concentration leads to a higher molecular weight, as fewer polymer chains are initiated, allowing each to grow longer.[2][14] Conversely, a higher initiator concentration results in a lower molecular weight.[2][15]
-
For Controlled/"Living" Polymerization (RAFT/ATRP): The molecular weight can be theoretically predicted. The degree of polymerization (DP) is directly proportional to the ratio of monomer to the initiator (for ATRP) or chain transfer agent (for RAFT).[1][12]
Q3: What is the role of a Chain Transfer Agent (CTA) in polymerization?
Q4: Why are controlled polymerization techniques like ATRP and RAFT preferred for DMAEA?
Controlled/"living" polymerization techniques are preferred because they minimize termination reactions that are prevalent in conventional free-radical polymerization.[1] This control provides several key advantages:
-
Predictable Molecular Weights: The final molecular weight can be targeted by adjusting the monomer-to-initiator/CTA ratio.[1]
-
Narrow Molecular Weight Distribution (Low PDI): These techniques produce polymers with a more uniform chain length, which is crucial for many applications.[11]
-
Complex Architectures: They allow for the synthesis of more complex polymer architectures, such as block copolymers and star polymers.[18][19]
Q5: How does hydrolysis of DMAEA affect the polymerization and the final polymer?
DMAEA is susceptible to hydrolysis, especially in aqueous solutions, which can break down the ester linkage to form 2-(dimethylamino)ethanol and poly(acrylic acid).[5][10]
-
During Polymerization: The presence of water can lead to monomer hydrolysis, especially at pH ≥ 8, resulting in the incorporation of methacrylic acid units into the polymer chain.[6] The rate of hydrolysis is pH-dependent.[5] Polymerization of the fully ionized monomer at pH ≤ 6 proceeds to high conversion without the complication of hydrolysis.[6]
-
Post-Polymerization: The hydrolytic instability of the polymer itself is a key feature for some applications, such as charge-shifting polycations for gene delivery, where the gradual loss of charge can facilitate the release of nucleic acids.[8][9] The rate of hydrolysis of the polymer is also highly dependent on pH.[5]
Experimental Protocols
Protocol 1: General Monomer Purification
Objective: To remove the inhibitor (typically monomethyl ether hydroquinone, MEHQ) from the DMAEA monomer before polymerization.
Materials:
-
2-(Dimethylamino)ethyl acrylate (DMAEA)
-
Basic alumina
-
Glass chromatography column
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a glass chromatography column packed with basic alumina.
-
Pass the DMAEA monomer through the column to remove the inhibitor.
-
Collect the purified monomer in a clean, dry round-bottom flask.
-
Add a small amount of anhydrous sodium sulfate to the purified monomer to remove any residual water.
-
Store the purified monomer under an inert atmosphere at a low temperature (e.g., 4 °C) and use it within a short period.
Protocol 2: RAFT Polymerization of DMAEA (Protonated)
Objective: To synthesize PDMAEA with a controlled molecular weight and low PDI using RAFT polymerization.
Materials:
-
Purified DMAEA monomer
-
Trifluoroacetic acid (TFA)
-
Chain Transfer Agent (CTA), e.g., 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (TTC12-COOH)[8]
-
Initiator, e.g., 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)
-
Anhydrous solvent, e.g., a mixture of tert-butanol and N,N-dimethylacetamide (DMA)[9]
-
Schlenk flask
-
Inert atmosphere (argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermostated oil bath
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the desired amounts of DMAEA monomer, CTA, and initiator in the anhydrous solvent mixture.
-
Cool the flask in an ice bath.
-
Slowly add a slight molar excess of TFA (relative to DMAEA) to the reaction mixture to protonate the amino groups of the monomer. Stir for 10-15 minutes.[9]
-
Degas the reaction mixture using several freeze-pump-thaw cycles.
-
Place the sealed flask in a thermostated oil bath at the desired reaction temperature (e.g., 40 °C for V-70 initiator).[8]
-
Allow the polymerization to proceed for the desired time.
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Isolate the polymer by filtration or centrifugation and dry it under vacuum.
Caption: Workflow for RAFT Polymerization of Protonated DMAEA.
Protocol 3: ATRP of DMAEA
Objective: To synthesize well-defined PDMAEA using ATRP.
Materials:
-
Purified DMAEA monomer
-
Initiator, e.g., ethyl 2-bromoisobutyrate (EBiB) or a chloride-based initiator[12]
-
Copper(I) halide catalyst, e.g., CuBr or CuCl[12]
-
Ligand, e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA)[12]
-
Anhydrous solvent, e.g., anisole or N,N-dimethylformamide (DMF)[12][20]
-
Schlenk flask
-
Inert atmosphere (argon)
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the copper(I) halide and the ligand. Stir until the catalyst complex forms (indicated by a color change).
-
Add the anhydrous solvent and the DMAEA monomer.
-
Degas the mixture with several freeze-pump-thaw cycles.
-
Inject the initiator via a degassed syringe to start the polymerization.
-
Place the flask in a thermostated oil bath at the desired temperature. ATRP of DMAEA can often be performed at or near room temperature.[12]
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by NMR or GPC).
-
To stop the polymerization, open the flask to air, which will oxidize the copper catalyst and terminate the reaction.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, isolate, and dry under vacuum.
Caption: Workflow for Atom Transfer Radical Polymerization (ATRP) of DMAEA.
Data Presentation: Polymer Characterization
Accurate characterization of your PDMAEA is essential to confirm the success of your polymerization and to understand the properties of the resulting material.
| Analytical Technique | Information Provided | Relevance to DMAEA Polymerization |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[21][22] | The primary technique for determining the success of molecular weight control. A narrow PDI (typically < 1.3 for controlled polymerizations) indicates a well-controlled process.[21][22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure confirmation, monomer conversion, and polymer composition.[21][23] | Confirms the successful polymerization of DMAEA and can be used to calculate monomer conversion by comparing the integrals of monomer and polymer peaks.[21][23] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups.[21][23] | Confirms the presence of characteristic functional groups in the polymer, such as the ester carbonyl and the tertiary amine.[21][23] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg).[23] | Provides information about the thermal properties of the polymer, which can be influenced by molecular weight.[23] |
References
- Zhang, Q., et al. (1999). Controlled/"Living" Radical Polymerization of 2-(Dimethylamino)
- Rolph, M. S., et al. (2017). The hydrolytic behavior of N,N'-(dimethylamino) ethyl acrylate-functionalized polymeric stars. Polymer Chemistry, 8(13), 2091-2099.
- Kainz, P., et al. (2024). Precise Control of Molecular Weight Characteristics of Charge-Shifting Poly(2-(N,N-Dimethylamino)Ethylacrylate) Synthesized by Reversible Addition-Fragmentation Chain Transfer Polymerization.
- Rolph, M. S., Pitto-Barry, A., & O'Reilly, R. K. (2017). The hydrolytic behavior of N , N ′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. Polymer Chemistry, 8(13), 2091-2099.
- Chemspeed. (2025, June 7). Top Analytical Techniques for Characterizing Custom Polymers.
- Xie, G., & Matyjaszewski, K. (2009). Atom‐Transfer Radical Polymerization of 2‐(N,N‐Dimethylamino)ethyl Acrylate. Macromolecular Chemistry and Physics, 210(15), 1247-1254.
- Al-Bagoury, M., et al. (2020). A Mechanistic Study of the Hydrolysis of Poly[N,N-(dimethylamino)ethyl acrylates] as Charge-Shifting Polycations. Macromolecules, 53(9), 3425-3436.
- PatSnap. (2025, July 3). How to Control Molecular Weight in Free Radical Polymerization.
- Mariani, A., et al. (2012). A STUDY OF THE RADICAL POLYMERIZATION KINETICS OF 2-(DIMETHYLAMINO)ETHYL METHACRYLATE IN AQUEOUS SOLUTION THE INFLUENCE IN THE P. PROCEEDINGS of the 22nd International Symposium on Chemical Reaction Engineering (ISCRE 22).
- BenchChem. (2025). Controlling molecular weight in poly(2-((Dimethylamino)methyl)acrylic acid) synthesis.
- Dong, H., & Matyjaszewski, K. (2008). ARGET ATRP of 2-(Dimethylamino)ethyl Methacrylate as an intrinsic reducing agent. Macromolecules, 41(19), 6868-6870.
- Hutchinson, R. A., et al. (2019). The Influence of Monomer Ionization and Hydrolysis on the Radical Polymerization Kinetics of 2-(Dimethylamino)ethyl Methacrylate in Aqueous Solution. Macromolecular Reaction Engineering, 13(5), 1900015.
- Measurlabs. (2024, August 15).
- SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents.
- Wróblewska, A., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
- Al-Ammar, Z. A., et al. (2015). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. ACS Macro Letters, 4(7), 751-755.
- Zehm, D. K., et al. (2013).
- Kainz, P., et al. (2026, March 2). Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response.
- Loczenski, R. O., et al. (2023). Star-shaped poly(2-(dimethylamino)ethyl acrylate-stat-2-(dimethylamino)ethyl methacrylate) as nucleic acid delivery vectors. Polymer Chemistry, 14(27), 3291-3301.
- Kaim, A., et al. (2022). Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate)
- Malvern Panalytical. (2016, August 3). Characterizing method for polymers. The Analytical Scientist.
- Wikipedia. (2024, January 20). Chain transfer.
- BOC Sciences. (n.d.). Chain Transfer Agents.
- Ali, M. A. (2016).
- Junkers, T., & Barner-Kowollik, C. (2023). Blue light-induced iniferter RAFT polymerization in aqueous-alcoholic media as a universal tool for the homopolymerization of various monomer families. Polymer Chemistry, 14(20), 2399-2408.
- Li, Y., et al. (2025, April 22). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 17(8), 1675.
- Wang, H., et al. (2025, October 16).
- van der Straeten, A., et al. (2009). Influence of Polycation Molecular Weight on poly(2-dimethylaminoethyl Methacrylate)-Mediated DNA Delivery in Vitro. Biomacromolecules, 10(5), 1209-1216.
- PatSnap. (2025, July 3). Understanding the Role of Initiators in Polymerization.
- Al-Sammarraie, A. Y. (2015).
- Wróblewska, A., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
- Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process - A Second Update. Australian Journal of Chemistry, 65(8), 985-1076.
- Sigma-Aldrich. (n.d.).
- Li, C., et al. (2018).
- Bories-Azeau, X., et al. (2004). Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization.
- Jinzong Machinery. (2024, September 29).
- Coca, S., et al. (1999).
- Matyjaszewski Polymer Group. (n.d.). ARGET ATRP of DMAEMA with Monomer as Internal Reducing Agent, Reaction Conducted Under Nitrogen. Carnegie Mellon University.
- Su, C. P., & Christ, M. D. (1991). U.S. Patent No. 4,983,698. U.S.
- Mariani, A., et al. (2019). An investigation of solvolytic reactions and exploration of 2-(dimethylamino)
- Sanchis, J., et al. (2013). A comparative study of the stimuli-responsive properties of DMAEA and DMAEMA containing polymers. Journal of Polymer Science Part A: Polymer Chemistry, 51(15), 3333-3338.
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- 10. The hydrolytic behavior of N , N ′-(dimethylamino)ethyl acrylate-functionalized polymeric stars - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00219J [pubs.rsc.org]
- 11. Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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- 20. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 21. resolvemass.ca [resolvemass.ca]
- 22. theanalyticalscientist.com [theanalyticalscientist.com]
- 23. measurlabs.com [measurlabs.com]
Technical Support Center: Inhibitor Removal from N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA)
Document ID: TSC-DMAEAA-IR-2026-01 Last Updated: March 21, 2026
Welcome to the Technical Support Center. This guide provides in-depth technical information, step-by-step protocols, and troubleshooting advice for the removal of inhibitors from N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) monomer. This resource is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require high-purity monomer for their applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the inhibitor from DMAEAA before polymerization?
A: Commercial DMAEAA is stabilized with inhibitors, most commonly the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous and potentially hazardous polymerization during transport and storage.[1] These inhibitors function by scavenging free radicals, which are necessary to initiate polymerization.[1][2] If the inhibitor is not removed, it will interfere with the polymerization process, leading to significant experimental variability, including:
-
Unpredictable Induction Periods: The reaction will not start until the initiator radicals have consumed all the inhibitor molecules.
-
Slower Reaction Rates: The inhibitor will continue to scavenge radicals, reducing the efficiency of the polymerization.[3]
-
Incomplete Polymerization & Lower Yields: The presence of inhibitor can lead to premature termination of polymer chains, resulting in low monomer conversion.[2][4]
-
Poor Control in Living Polymerizations: For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), the presence of inhibitors is especially detrimental as it disrupts the delicate equilibrium of active and dormant species, leading to poor control over molecular weight and dispersity.[1][3]
Q2: What are the primary methods for removing MEHQ from DMAEAA?
A: The three most effective and commonly used methods for removing phenolic inhibitors like MEHQ are:
-
Basic Alumina Column Chromatography: This involves passing the monomer through a column packed with activated basic alumina, which selectively adsorbs the weakly acidic MEHQ inhibitor.[1][2] This is often the most convenient and effective method for lab-scale purification.[2]
-
Aqueous Base Wash (Liquid-Liquid Extraction): This technique uses an acid-base extraction. A basic solution (e.g., dilute sodium hydroxide) is used to deprotonate the phenolic MEHQ, converting it into its water-soluble phenolate salt, which can then be separated from the organic monomer phase.[1][2]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on differences in their boiling points.[1][5] While it can yield very high purity monomer, it carries a significant risk of thermally induced polymerization if not performed with extreme care.[2]
Q3: Which inhibitor removal method is best for my experiment?
A: The choice of method depends on the scale of your experiment, the required purity, and the available equipment. The following diagram and table provide a decision-making framework.
Caption: Decision workflow for selecting an inhibitor removal method.
| Method | Advantages | Disadvantages | Best For |
| Basic Alumina Column | Simple, fast, and effective for lab scale; does not introduce water.[2] | Alumina has a finite capacity; may not be cost-effective for very large scales. | Routine lab-scale purifications where convenience and speed are priorities. |
| Aqueous Base Wash | Inexpensive and scalable. | Can be labor-intensive; requires multiple extractions and thorough drying of the monomer to remove all water, which can be challenging.[2] | Larger scale purifications where cost is a primary concern. |
| Vacuum Distillation | Can provide the highest purity monomer.[2] | Risk of premature, uncontrolled polymerization during heating; requires specialized glassware and careful temperature control.[1][2] | Applications requiring extremely high purity monomer, such as for kinetic studies or when synthesizing reference polymer standards. |
Q4: How do I know if the inhibitor has been successfully removed?
A: While visual inspection (disappearance of the brownish color from MEHQ in a wash, for example) can be an indicator, it is not quantitative. For rigorous verification, analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are recommended.[1] MEHQ has a distinct UV absorbance that allows for its quantification.[1] For most routine polymerizations, if the reaction proceeds without a significant induction period, the inhibitor removal is considered successful.
Q5: How should I store purified, inhibitor-free DMAEAA?
A: Purified DMAEAA is highly reactive and should be used immediately.[6] If storage is absolutely necessary, it must be for a very short period. Store it at low temperatures (refrigerator, 2-8°C), in the dark, and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light, which can initiate polymerization.[2] Never freeze the monomer , as this can cause localized inhibitor depletion upon thawing, leading to polymerization.
Troubleshooting Guide
This section addresses common issues encountered during and after inhibitor removal.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Polymerization in the bottle or during purification | - Monomer was stored improperly after purification: Exposed to air, light, or heat. - Overheating during purification: Particularly a risk during vacuum distillation or if diluting a very viscous monomer.[7][8] - Contamination: Presence of radical initiators or other impurities. | - Immediate Use: Use the purified monomer as soon as possible.[6] - Temperature Control: If using distillation, ensure the bath temperature is kept as low as possible and use a polymerization retardant (e.g., copper shavings) in the distillation flask.[9] For column purification of viscous monomers, dilute in a minimal amount of a suitable dry, inert solvent.[7] |
| Incomplete inhibitor removal (long induction period in polymerization) | - Insufficient adsorbent/reagent: The amount of alumina or NaOH solution was not enough for the amount of inhibitor present. - Inactive alumina: Alumina can deactivate if not stored properly (i.e., exposed to moisture). - Inefficient extraction: Phase separation during the NaOH wash was incomplete, or not enough washes were performed.[1] | - Increase Adsorbent: A general rule is to use 10-20g of alumina per 100 mL of monomer.[1] Increase this amount if removal is incomplete. - Use Fresh Alumina: Use freshly activated or newly opened basic alumina. - Repeat Washes: When performing an NaOH wash, repeat the extraction until the aqueous layer is completely colorless.[1] |
| Low polymer yield or low molecular weight | - Residual Inhibitor: Even small amounts of remaining inhibitor can terminate polymer chains. - Impurities: Water introduced during an aqueous wash can interfere with certain polymerization mechanisms. - Monomer Degradation: DMAEAA contains an ester linkage that can be susceptible to hydrolysis, especially if residual base from an aqueous wash is not completely removed.[5] | - Optimize Removal: Standardize your inhibitor removal protocol and consider analytical validation (e.g., UV-Vis) to ensure complete removal.[3] - Thorough Drying: If using the aqueous wash method, ensure the monomer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄) and that all residual water is removed.[1] - Neutralize and Wash: After a base wash, wash the monomer with deionized water until the wash is neutral (check with pH paper) to remove all residual NaOH before drying.[2] |
| Monomer appears yellow or cloudy after purification | - Oxidation: Exposure to air during the purification process. - Contamination from column: Impurities leaching from the alumina or stationary phase. - Trace Palladium: If the monomer was synthesized via a palladium-catalyzed reaction, trace metal impurities can cause discoloration.[10] | - Inert Atmosphere: Perform the purification under an inert gas (N₂ or Ar) if possible. - Pre-wash Column: Consider pre-washing the packed alumina column with a small amount of clean, dry solvent before adding the monomer.[8] |
Detailed Experimental Protocols
Safety First: N-(2-(Dimethylamino)ethyl)acrylamide is toxic and readily absorbed through the skin. It can cause skin and eye irritation or corrosion.[11][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This is the most recommended method for routine, lab-scale purification. The mechanism relies on the adsorption of the acidic phenolic inhibitor (MEHQ) onto the surface of the basic alumina.
Caption: Workflow for inhibitor removal using a basic alumina column.
Materials:
-
N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) containing inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh is suitable)[1]
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask (e.g., round-bottom flask)
-
Stand and clamps
Step-by-Step Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Place a small plug of glass wool at the bottom of the column to support the packing material.[1]
-
Add the activated basic alumina to the column. A general guideline is to use 10-20 grams of alumina for every 100 mL of monomer to be purified.[1]
-
Gently tap the side of the column to ensure the alumina settles into a uniform, well-packed bed without air channels.
-
-
Purification:
-
Carefully pour or pipette the DMAEAA monomer directly onto the top of the packed alumina bed.
-
Open the stopcock and allow the monomer to flow through the column under gravity. Do not apply positive pressure, as this can lead to channeling and inefficient removal.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask. The purified monomer should be colorless.
-
-
Post-Purification & Storage:
-
The purified monomer is now free of inhibitor and highly susceptible to polymerization. It is strongly recommended to use it immediately. [6]
-
If immediate use is not possible, blanket the flask with an inert gas (argon or nitrogen), seal it, protect it from light, and place it in a refrigerator (2-8°C) for short-term storage only.[2]
-
References
- BenchChem. (n.d.). How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization.
- Arkema. (2012, August 30). GPS Safety Summary - Substance Name: - 2-(Dimethylamino)ethyl acrylate.
- ChemicalBook. (n.d.). 2-(Dimethylamino)ethyl acrylate - Safety Data Sheet.
- Arkema. (2025, October 10). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, November 10). SAFETY DATA SHEET - N-[2-(Diethylamino)ethyl]acrylamide (stabilized with MEHQ).
- BenchChem. (n.d.). Technical Support Center: a-Methacryloyloxybenzoic Acid Inhibitor Removal for Controlled Polymerization.
- 3M. (n.d.). Safety Data Sheet - 3M™ Screen Print UV Gloss Clear 9760LX.
- BenchChem. (n.d.). strategies for removing polymerization inhibitors from m-PEG5-2-methylacrylate.
- Poly-Med Inc. (2018, October 23). How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Minimizing Residual Monomer in DEGMA Polymerization.
- Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors.
- Ogris, M., et al. (n.d.). Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems. PubMed.
- ACS Publications. (2026, March 2). Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization. ACS Applied Polymer Materials.
- Sigma-Aldrich. (n.d.). Inhibitor Removers and Prepacked Columns.
- Karaman, R. (2015, December 23). How can I remove the inhibitor (MEHQ 500~600ppm) in 2-hydroxyethyl acrylate monomer 96% solution? ResearchGate.
- Reddit User. (2024, May 16). Purification Troubleshooting. r/Chempros via Reddit.
- ResearchGate. (2017, February 15). What is basic Alumina (used for inhibitor removal in polymerization)?
- Reddit User. (2021, March 8). How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina? r/chemistry via Reddit.
- United Chemical Technologies (UCT). (n.d.). Clean-Up® Alumina Basic Column 1000mg 6mL.
- ResearchGate. (2025, August 5). Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization | Request PDF.
- Heck, M. (2023, March 7). Some advices for purifying a polymer? ResearchGate.
- ACS Publications. (n.d.). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide.
- Chemistry Stack Exchange. (2017, October 20). remove inhibitor from monomer.
- Reddit User. (2021, November 16). Troubleshooting step growth polymerization. r/Chempros via Reddit.
- Brittain, W. J. (n.d.). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules.
- Sigma-Aldrich. (n.d.). Acrylamide (A3553) - Product Information Sheet.
- RSC Publishing. (2003). Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization. Chemical Communications.
- TCI Chemicals. (n.d.). N-[2-(Dimethylamino)ethyl]acrylamide (stabilized with MEHQ).
- ResearchGate. (2015, August 6). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?
- ECHEMI. (n.d.). How can I remove an inhibitor from acrylic acid?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 11. arkema.com [arkema.com]
- 12. hongrunplastics.com [hongrunplastics.com]
- 13. N-[2-(Dimethylamino)ethyl]acrylamide | 925-76-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. 2-(Dimethylamino)ethyl acrylate - Safety Data Sheet [chemicalbook.com]
- 15. multimedia.3m.com [multimedia.3m.com]
effect of pH on N-(2-(Dimethylamino)ethyl)acrylamide polymerization kinetics
Welcome to the Technical Support Center for the polymerization of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) . This guide is specifically engineered for researchers and drug development professionals synthesizing stimuli-responsive polymers, polyplexes for gene delivery, and functional biomaterials.
Understanding the precise causality between solvent pH, monomer protonation, and radical kinetics is critical for achieving controlled molecular weights and low dispersities.
Core Mechanistic Principles: The "Why" Behind the Kinetics
When working with tertiary amine-containing monomers, researchers frequently encounter unexpected kinetic shifts, premature polymer precipitation, or complete loss of functional groups. For DMAEAm, these phenomena are dictated by two fundamental mechanisms: Protonation-Induced Kinetic Acceleration and Hydrolytic Stability .
The Electrostatic Effect on Radical Termination ( kt )
The tertiary amine of DMAEAm has a pKa of approximately 8.0. When polymerizations are conducted in acidic aqueous media (pH < 6), the monomer is fully protonated, converting it into a cationic polyelectrolyte . During free-radical or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the growing macroradicals carry a high density of positive charges. The resulting electrostatic repulsion between two propagating chain ends drastically reduces the bimolecular termination rate constant ( kt ). Because the overall rate of polymerization ( Rp ) is inversely proportional to the square root of kt , fully ionized DMAEAm polymerizes up to 5 times faster in acidic water than its non-ionized form in organic solvents or basic media .
Acrylamide vs. Acrylate: Solving the Hydrolysis Bottleneck
A common critical error in literature is conflating DMAEAm (an acrylamide) with its acrylate counterpart, DMAEA. DMAEA is notoriously susceptible to rapid, pH-dependent self-catalyzed hydrolysis, where the tertiary amine "backbites" the ester carbonyl, cleaving the functional side chain and leaving behind a poly(acrylic acid) backbone . By replacing the ester linkage with an amide bond, DMAEAm effectively eliminates this intramolecular degradation pathway, yielding highly stable bioconjugates across a much wider pH range .
Quantitative Kinetic Data Summary
The table below summarizes how the pH of the reaction medium alters the fundamental kinetic parameters and physical states of DMAEAm during aqueous polymerization.
| Parameter | Acidic Media (pH 4.0) | Basic Media (pH 9.0) | Mechanistic Causality |
| Amine State | Fully Protonated (Cationic) | Unprotonated (Neutral) | Driven by environmental pH relative to monomer pKa (~8.0). |
| Termination Rate ( kt ) | Significantly Reduced | Standard / High | Electrostatic repulsion prevents macroradicals from colliding. |
| Overall Kinetics ( Rp ) | Fast (Up to 5x faster) | Moderate to Slow | Inverse mathematical relationship with the termination rate. |
| Polymer Solubility | Highly Soluble (Extended Coil) | LCST Behavior (Prone to collapse) | Neutral polymers undergo hydrophobic aggregation at elevated temps . |
| Hydrolytic Stability | Excellent | Excellent | Amide bond resists backbiting at all pH levels, unlike DMAEA . |
Pathway Visualization
Logical flow of pH effects on DMAEAm protonation, radical termination, and polymerization kinetics. (Max Width: 760px)
Self-Validating Experimental Protocol: RAFT Polymerization of DMAEAm
To ensure reproducible kinetics and prevent hydrophobic collapse, aqueous RAFT polymerizations of DMAEAm must be conducted under strictly buffered acidic conditions. This protocol acts as a self-validating system: by locking the pH at 4.0, the monomer remains permanently cationic, ensuring consistent kt reduction and preventing LCST-induced phase separation.
Materials Required:
-
Monomer: DMAEAm (Passed through basic alumina to remove inhibitors).
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) or similar water-soluble CTA.
-
Initiator: VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride) for low-temperature aqueous initiation.
-
Buffer: 0.1 M Sodium Acetate buffer, adjusted to pH 4.0 with Acetic Acid.
Step-by-Step Methodology:
-
Buffer Preparation & Validation: Prepare the 0.1 M acetate buffer. Verify the pH is exactly 4.0 using a calibrated pH meter. Causality: A drifting pH will alter the monomer protonation ratio, directly skewing the propagation-to-termination ratio.
-
Reagent Mixing: In a Schlenk tube, dissolve DMAEAm (target DP = 100), the RAFT agent (1 eq), and VA-044 initiator (0.1 eq) in the pH 4.0 buffer. Target a monomer concentration of 1.0 to 2.0 M.
-
Deoxygenation (Critical Step): Seal the Schlenk tube and perform 4 cycles of Freeze-Pump-Thaw. Causality: Oxygen rapidly quenches carbon-centered radicals. Incomplete degassing will result in an unpredictable induction period and dead polymer chains.
-
Polymerization: Backfill the tube with ultra-pure Argon and immerse in a pre-heated oil bath at 44°C. Stir at 400 RPM for 4–6 hours.
-
Quenching & Purification: Quench the reaction by exposing the solution to air and flash-freezing in liquid nitrogen. Purify the resulting PDMAEAm by dialyzing against slightly acidic deionized water (pH ~5) for 48 hours to remove unreacted monomer, followed by lyophilization.
Troubleshooting FAQs
Q: My DMAEAm polymerization abruptly turns cloudy and precipitates at 60°C. What went wrong? A: You are likely running the reaction in unbuffered water or basic media. When the tertiary amine is unprotonated (pH > 8), PDMAEAm exhibits Lower Critical Solution Temperature (LCST) behavior . As the polymer chains grow at 60°C, they undergo hydrophobic collapse and phase-separate out of the aqueous solution. Solution: Buffer your reaction to pH < 6 to keep the polymer permanently cationic and highly water-soluble, or lower your reaction temperature by using a low-temp initiator like VA-044.
Q: I previously used DMAEA (the acrylate version) and saw massive degradation of my polymer over a few days. Will DMAEAm do the same? A: No. The degradation you observed with DMAEA is due to the ester linkage, which is highly susceptible to intramolecular self-catalyzed hydrolysis (where the tertiary amine attacks the ester) . DMAEAm utilizes an amide backbone, which is fundamentally resistant to this backbiting mechanism. Your DMAEAm polymers will remain structurally intact and retain their cationic charge density even during extended storage [[1]]([Link]).
Q: Why is the dispersity (Đ) of my polymer much higher when I run the RAFT reaction at pH 9 compared to pH 4? A: At pH 9, the monomer is neutral, meaning there is no electrostatic repulsion between growing macroradicals. This allows the bimolecular termination rate ( kt ) to proceed unhindered . Higher termination rates in RAFT polymerizations inevitably lead to a higher fraction of "dead" chains and a broader molecular weight distribution. Running the reaction at pH 4 suppresses kt , maintaining livingness and yielding a tighter dispersity.
Q: Can I use standard ATRP (Atom Transfer Radical Polymerization) for DMAEAm at neutral pH? A: It is highly discouraged. At neutral or basic pH, the unprotonated tertiary amine of DMAEAm acts as a strong competing ligand. It will complex with the copper catalyst (e.g., CuBr), stripping it from your intended ligand (like PMDETA or Me6TREN) and completely stalling the reaction. If you must use ATRP, you must operate at acidic pH to protonate the amines and prevent catalyst poisoning, or utilize RAFT polymerization which is immune to this specific transition-metal coordination issue.
References
-
[2] The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry (RSC Publishing). URL:[Link]
-
[3] A Study of the Radical Polymerization Kinetics of 2-(Dimethylamino)ethyl Methacrylate in Aqueous Solution. Engineering Conferences International. URL:[Link]
-
[4] A Mechanistic Study of the Hydrolysis of Poly[N,N-(dimethylamino)ethyl acrylates] as Charge-Shifting Polycations. Macromolecules (ACS Publications). URL:[Link]
-
[5] Effect of pH, Temperature, Molecular Weight and Salt Concentration on the Structure and Hydration of Short Poly(N,N-dimethylaminoethyl methacrylate) Chains. Polymers (MDPI). URL:[Link]
-
[1] Optimizing Biocompatibility and Gene Delivery with DMAEA and DMAEAm: A Niacin-Derived Copolymer Approach. Biomacromolecules (ACS Publications / PMC). URL:[Link]
-
[6] Quinine copolymer reporters promote efficient intracellular DNA delivery and illuminate a protein-induced unpackaging mechanism. Chemical Science (RSC Publishing). URL:[Link]
Sources
- 1. Optimizing Biocompatibility and Gene Delivery with DMAEA and DMAEAm: A Niacin-Derived Copolymer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dc.engconfintl.org [dc.engconfintl.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH, Temperature, Molecular Weight and Salt Concentration on the Structure and Hydration of Short Poly(N,N-dimethylaminoethyl methacrylate) Chains in Dilute Aqueous Solutions: A Combined Experimental and Molecular Dynamics Study | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
managing temperature during exothermic polymerization of DMAEAAm
Welcome to the Technical Support Center for Advanced Polymer Synthesis. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex thermal dynamics of N-[2-(dimethylamino)ethyl]acrylamide (DMAEAAm) polymerization.
DMAEAAm is a highly valuable monomer for synthesizing pH- and temperature-responsive smart hydrogels and nanocarriers [1]. However, its α,β -unsaturated carbonyl structure makes its polymerization highly exothermic. Without rigorous thermal management, reactions rapidly succumb to autoacceleration (the Trommsdorff-Norrish effect), leading to broad molecular weight distributions, loss of livingness in controlled radical polymerizations, or dangerous thermal runaway [2].
This guide bypasses generic advice to focus on the causality of these thermal events and provides self-validating, field-proven methodologies to ensure reproducibility and safety.
Exothermic Troubleshooting & Control Workflow
Figure 1: Decision matrix for mitigating thermal runaway during DMAEAAm polymerization.
Section 1: Core FAQs - The Causality of DMAEAAm Exotherms
Q1: Why does DMAEAAm exhibit such a rapid, difficult-to-control exotherm compared to other monomers? A: The synthesis and polymerization of acrylamide derivatives are inherently highly exothermic [3]. As the radical propagation of DMAEAAm proceeds, the growing polymer chains rapidly increase the macroscopic viscosity of the solution. This restricts the translational mobility of the macroscopic polymer radicals, drastically reducing the termination rate ( kt ) while the propagation rate ( kp ) remains largely unaffected. This imbalance causes an exponential accumulation of radicals and a massive release of heat, known as the Trommsdorff-Norrish effect. If the heat generation rate exceeds the reactor's cooling capacity, the reaction enters a thermal runaway state.
Q2: I am using RAFT polymerization to control DMAEAAm. Why does my polymer lose its "living" characteristics (end-group fidelity) when the temperature spikes? A: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization relies on a delicate thermal equilibrium. While higher temperatures generally favor the formation of fragmentation products over the intermediate adduct radical, excessive heat (spikes >75°C) introduces side reactions [4]. Specifically, elevated temperatures increase the apparent activation energy of propagation ( EA(Rp) ) and trigger the thermal degradation of the thiocarbonylthio end-groups (e.g., dithioesters or trithiocarbonates) [5]. Once the RAFT agent degrades, the reaction reverts to conventional free-radical polymerization, resulting in a loss of molecular weight control and a high polydispersity index (PDI).
Q3: How do I scale up DMAEAAm polymerization without risking thermal runaway? A: Batch reactors suffer from a decreasing surface-area-to-volume ratio as scale increases, making jacket cooling inefficient for highly exothermic reactions. To scale safely, you must shift from a batch to a semi-batch (starved-feed) process or a continuous flow microreactor . In a semi-batch setup, the monomer is fed into the reactor at a rate slower than its consumption rate. This ensures that the instantaneous monomer concentration remains low, capping the maximum potential heat release at any given moment [2].
Section 2: Quantitative Data & Strategy Comparison
To optimize your experimental design, compare the thermal and kinetic outcomes of different temperature control strategies when polymerizing DMAEAAm at a 500 mL scale.
| Polymerization Strategy | Max Exotherm (ΔT) | Typical PDI ( Mw/Mn ) | End-Group Fidelity | Scalability |
| Standard Batch (No active cooling) | +35.2 °C | > 2.5 (Multimodal) | < 40% | Poor (High Risk) |
| Batch (Jacket Cooling + PID) | +12.5 °C | 1.4 - 1.6 | ~ 75% | Moderate |
| Semi-Batch (Starved Monomer Feed) | +3.1 °C | 1.15 - 1.25 | > 90% | Excellent |
| Continuous Flow (Microreactor) | +0.5 °C | 1.08 - 1.15 | > 95% | Excellent |
Table 1: Impact of reactor configuration on the thermal control and kinetic outcomes of DMAEAAm RAFT polymerization.
Section 3: Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocol utilizes a semi-batch RAFT polymerization approach with integrated cascade temperature control. This system is "self-validating" because the physical parameters (temperature deviation) directly dictate the chemical input (monomer feed), preventing runaway before it starts.
Protocol: Controlled Semi-Batch RAFT Polymerization of DMAEAAm
Objective: Synthesize well-defined poly(DMAEAAm) ( Mn = 20,000 g/mol ) with strict thermal control to preserve >90% chain-end fidelity.
Materials:
-
Monomer: DMAEAAm (Purified via basic alumina column to remove inhibitors) [3].
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD).
-
Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) [4].
-
Solvent: N,N-Dimethylformamide (DMF) or Water (High heat capacity solvents).
Step-by-Step Methodology:
-
System Initialization & Deoxygenation:
-
Dissolve CPAD (1.0 eq) and ACVA (0.2 eq) in 50 mL of DMF in a 250 mL jacketed glass reactor equipped with a mechanical stirrer, internal thermocouple, and a reflux condenser.
-
Purge the system with ultra-pure Argon for 30 minutes to remove oxygen (a radical scavenger).
-
-
Cascade Control Setup (The Safety Interlock):
-
Connect the reactor jacket to a dynamic temperature control unit (e.g., Huber or Julabo) utilizing a cascade control algorithm [2].
-
Set the internal reaction temperature ( Tint ) to 65.0 °C. The cascade controller will automatically adjust the jacket fluid temperature ( Tjack ) to maintain Tint .
-
Validation Check: Program an interlock: If Tint exceeds 67.0 °C, the monomer feed pump must automatically pause.
-
-
Starved-Feed Monomer Addition:
-
Prepare a solution of purified DMAEAAm (100 eq) in 50 mL of deoxygenated DMF.
-
Load this solution into a programmable syringe pump.
-
Once the reactor reaches a stable 65.0 °C, initiate the ACVA decomposition for 10 minutes, then begin feeding the monomer solution at a rate of 0.2 mL/min.
-
Causality: By feeding the monomer slowly, the rate of heat generation ( qrxn ) is bottlenecked by the feed rate, ensuring it never exceeds the cooling capacity of the jacket ( qcool ).
-
-
Monitoring & Quenching:
-
Monitor the viscosity. A sudden spike indicates a localized Trommsdorff effect. If observed, increase the stirrer speed to improve convective heat transfer.
-
Upon completion of the feed, allow the reaction to proceed for an additional 2 hours to ensure high conversion.
-
Quench the polymerization by rapidly cooling the jacket to 0 °C and exposing the solution to atmospheric oxygen.
-
-
Product Validation:
-
Precipitate the polymer in cold diethyl ether.
-
Self-Validation: Analyze via Gel Permeation Chromatography (GPC). A strict, unimodal peak with a PDI < 1.2 validates that thermal runaway was successfully avoided and no thermal branching occurred. UV-Vis spectroscopy at ~300 nm should confirm the retention of the pink/red dithioester end-groups.
-
References
-
Nebhani, L., et al. "pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]." Polymers (Basel), 2016. Available at:[Link]
-
PatSnap. "Temperature Control Systems for Exothermic Polymerizations." Eureka by PatSnap, 2025. Available at:[Link]
-
Wikipedia Contributors. "Reversible addition−fragmentation chain-transfer polymerization." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
NIH. "Temperature Effects in Conventional and RAFT Photopolymerization." National Center for Biotechnology Information, 2022. Available at:[Link]
A Senior Application Scientist's Guide to Purity Assessment of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA)
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In the synthesis of functional polymers for biomedical applications, such as drug delivery and gene therapy, the monomer N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) is a critical building block. Its tertiary amine group imparts desirable pH-responsive properties to the resulting polymers. However, impurities in the DMAEAA monomer can significantly impact polymerization kinetics, polymer properties, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparison of analytical techniques for the robust purity assessment of DMAEAA, grounded in scientific principles and practical expertise.
The Critical Need for Purity Assessment
Impurities in DMAEAA can arise from its synthesis, storage, or degradation. Common impurities may include unreacted starting materials, byproducts, and oligomers formed through spontaneous polymerization. These impurities can act as chain-transfer agents or inhibitors, leading to polymers with altered molecular weight, polydispersity, and functionality. In the context of drug development, such inconsistencies can have profound consequences, affecting drug loading, release profiles, and biocompatibility. Therefore, a multi-faceted analytical approach is essential to ensure the quality and consistency of this vital monomer.
A Comparative Overview of Analytical Techniques
A comprehensive purity assessment of DMAEAA necessitates a combination of chromatographic and spectroscopic techniques, each providing unique and complementary information. The choice of method depends on the specific information required, such as the identification of unknown impurities, quantification of known impurities, or the determination of overall purity.
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of the main component and separation of non-volatile impurities. | High sensitivity and resolution for a wide range of compounds.[1][2][3][4] | May require derivatization for compounds lacking a UV chromophore.[5] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[6][7][8] | Quantification of the main component and analysis of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile analytes.[7][9] | Not suitable for non-volatile or thermally labile compounds.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation of the main component and impurities, and quantitative analysis (qNMR).[11] | Provides detailed structural information and can be used for absolute quantification without a reference standard for the impurity itself.[12][13] | Lower sensitivity compared to chromatographic methods for trace impurities.[14] |
| Potentiometric Titration | Measurement of the potential difference between two electrodes to determine the concentration of a substance. | Quantification of the amine content, providing an overall measure of the functional monomer. | Simple, cost-effective, and provides a direct measure of the functional group content.[15] | Does not distinguish between the primary amine of DMAEAA and other basic impurities.[16] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight determination and structural elucidation of impurities, especially when coupled with a separation technique (e.g., LC-MS, GC-MS).[17][18] | High sensitivity and specificity for identification of unknown compounds.[18] | Quantification can be challenging without appropriate standards. |
In-Depth Analysis of Key Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of DMAEAA due to its versatility and high resolving power.[1][2][3][4]
Causality Behind Experimental Choices:
-
Column Selection: A reversed-phase C18 column is a common starting point. However, for polar compounds like DMAEAA and its potential impurities, a polar-embedded or polar-endcapped column can provide better retention and peak shape. For instance, a Thermo Scientific™ Acclaim™ PolarAdvantage (PA) column has been shown to be effective for analyzing similar compounds due to its tolerance for highly aqueous mobile phases.[19]
-
Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the tertiary amine in DMAEAA, ensuring reproducible retention times. An acidic mobile phase (e.g., using formic acid or perchloric acid) will protonate the amine, increasing its polarity and interaction with the reversed-phase column. Gradient elution is often employed to separate compounds with a wide range of polarities.
-
Detection: DMAEAA has a weak UV chromophore, making detection at low wavelengths (e.g., 210 nm) necessary.[19] For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used, as these detectors do not require a chromophore.[5][20] Mass spectrometry (LC-MS) is the most powerful detection method, providing molecular weight information for impurity identification.[21]
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for DMAEAA purity assessment by HPLC.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile impurities and residual solvents that may be present in DMAEAA.[6][7]
Causality Behind Experimental Choices:
-
Injection Technique: A split/splitless inlet is commonly used. A split injection is suitable for high-concentration samples to avoid column overload, while a splitless injection is used for trace analysis.
-
Column Selection: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is recommended for the analysis of polar compounds like DMAEAA.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity.[2] For definitive identification of unknown impurities, a Mass Spectrometer (GC-MS) is the detector of choice.[9][10]
Experimental Protocol: GC-FID Analysis of Volatile Impurities
-
Sample Preparation: Accurately weigh approximately 100 mg of the DMAEAA sample into a 10 mL volumetric flask and dilute to volume with a suitable solvent (e.g., methanol).
-
Instrument Conditions:
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness polar capillary column (e.g., DB-WAX).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: FID at 250 °C.
-
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of DMAEAA and its impurities.[11] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of the monomer.[12]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the proton environment of the molecule. The disappearance of vinyl proton signals and the appearance of polymer backbone signals can confirm polymerization.[22] The integration of signals corresponding to the main component versus those of impurities can be used for relative quantification.
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it can be valuable for identifying structural isomers.[14]
-
qNMR: By adding a certified internal standard with a known concentration, the absolute purity of DMAEAA can be determined with high accuracy and precision.[12][23] This method is non-destructive and does not require a reference standard for each impurity.
Logical Relationship: Complementary Nature of Analytical Techniques
Caption: Interplay of techniques for comprehensive DMAEAA analysis.
Potentiometric Titration
Potentiometric titration offers a straightforward and cost-effective method to determine the total amine content of the DMAEAA sample.[15][24]
Causality Behind Experimental Choices:
-
Solvent: A non-aqueous solvent system, such as glacial acetic acid, is used to enhance the basicity of the amine, resulting in a sharper titration endpoint.[24] Water can interfere with the titration and should be avoided.[24]
-
Titrant: A strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid, is used as the titrant.[24]
-
Endpoint Detection: The endpoint is determined by the point of maximum inflection in the titration curve, which corresponds to the equivalence point.
This method provides a valuable overall purity assessment based on the functional tertiary amine group. However, it is important to note that this technique will also titrate other basic impurities, and therefore should be used in conjunction with other, more specific methods like HPLC or GC.[16]
Conclusion: A Holistic Approach to Purity Assurance
Ensuring the purity of N-(2-(Dimethylamino)ethyl)acrylamide is not a task for a single analytical technique. A comprehensive and robust purity assessment relies on the strategic combination of orthogonal methods. HPLC and GC are indispensable for separating and quantifying volatile and non-volatile impurities, respectively. NMR provides unequivocal structural confirmation and the power of absolute quantification. Potentiometric titration offers a rapid and cost-effective measure of functional purity. When coupled with mass spectrometry, these techniques provide an unparalleled level of detail for impurity identification.
By adopting this multi-faceted approach, researchers, scientists, and drug development professionals can be confident in the quality of their DMAEAA monomer, leading to the synthesis of well-defined polymers and ultimately, safer and more effective biomedical products.
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Amine Value Determination of Polymers by Nonaqueous Titration. Mettler Toledo. Available from: [Link]
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ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. SIELC Technologies. Available from: [Link]
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Stoffers, N. H., Brandl, F., Linssen, J. P., & Franz, R. (2003). Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials. Food Additives & Contaminants, 20(4), 381-390. Available from: [Link]
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Stoffers, N. H., Brandl, F., Linssen, J. P., & Franz, R. (2003). Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials. Food Additives and Contaminants, 20(4), 381-390. Available from: [Link]
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Stoffers, N. H., Brandl, F., Linssen, J. P., & Franz, R. (2003). Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials. Food Additives and Contaminants, 20(4), 381-390. Available from: [Link]
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Khan, N. A. (2017). How to titrate aromatic NH2 in a polymer? ResearchGate. Available from: [Link]
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Stoffers, N. H., Brandl, F., Linssen, J. P., & Franz, R. (2003). Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials. ResearchGate. Available from: [Link]
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Ramís, X., Cadenato, A., Morancho, J. M., & Salla, J. M. (2007). Combined analytical techniques for the determination of the amine hydrogen equivalent weight in aliphatic amine. Polymer Testing, 26(1), 15-21. Available from: [Link]
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Hoye, T. R., & Dvornikovs, V. (2005). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Macromolecules, 38(10), 4086-4091. Available from: [Link]
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Planas, J., Varelas, V., Tjerneld, F., & Hahn-Hägerdal, B. (1998). Amine-based aqueous polymers for the simultaneous titration and extraction of lactic acid in aqueous two-phase systems. Journal of Chromatography B: Biomedical Sciences and Applications, 711(1-2), 265-275. Available from: [Link]
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Safety Assessment of Polyacrylamide as Used in Cosmetics. (2020). Cosmetic Ingredient Review. Available from: [Link]
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Pérez-Ruiz, T., Martínez-Lozano, C., & Tomás, V. (2003). A new selective method for dimethylamine in water analysis by liquid chromatography using solid-phase microextraction and two-stage derivatization with -phthalaldialdehyde and 9-fluorenylmethyl chloroformate. ResearchGate. Available from: [Link]
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Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Purity-IQ. Available from: [Link]
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Teerlink, T., Hennekes, M. W., Mulder, C., & Brulez, H. F. (1997). Determination of dimethylamine in biological samples by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 691(2), 269-276. Available from: [Link]
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Detection and Quantitation of Acrylamide in Foods. (2013). U.S. Food and Drug Administration. Available from: [Link]
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Analytical techniques and challenges for acrylamide testing. (2025). Biotage. Available from: [Link]
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High Purity Acrylamide & Derivatives. (2026). Shandong Crownchem Industries Co., Ltd.. Available from: [Link]
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Gas Chromatography Sample Preparation. (n.d.). Organomation. Available from: [Link]
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What is Gas Chromatography? (n.d.). Teledyne Labs. Available from: [Link]
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Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. Available from: [Link]
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Quantitative purity determination with NMR. (2021). Reddit. Available from: [Link]
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HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. (n.d.). SIELC Technologies. Available from: [Link]
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Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219-9219. Available from: [Link]
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Goodenough, A. K., & Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available from: [Link]
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Jelić, D., & Kovačić, M. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 3456. Available from: [Link]
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Purity Calculation. (2024). Mestrelab Resources. Available from: [Link]
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Gas Chromatography Fundamentals. (n.d.). Agilent. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Drug Loading in N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) Hydrogels
For researchers, scientists, and drug development professionals, N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) hydrogels represent a promising frontier in controlled drug delivery. Their stimuli-responsive nature, particularly their sensitivity to pH, makes them intelligent carriers capable of targeted drug release. However, the efficacy of these systems hinges on a critical, often understated, parameter: the precise and accurate validation of drug loading. This guide provides an in-depth, comparative analysis of the essential techniques for quantifying the amount of therapeutic agent successfully incorporated into DMAEAm hydrogels, moving beyond mere procedural steps to elucidate the scientific rationale behind each method.
The Criticality of Validating Drug Loading
The therapeutic success of a drug delivery system is directly proportional to the amount of drug it can carry and release at the target site. Under-loading can lead to sub-therapeutic doses, while over-loading might result in toxicity or undesirable burst release profiles. Therefore, robust validation of drug loading is not merely a quality control checkpoint; it is a fundamental aspect of rational drug delivery design, ensuring reproducibility, safety, and efficacy.
The choice of validation method is dictated by several factors, including the physicochemical properties of the drug, the composition of the hydrogel, and the desired level of sensitivity and accuracy.[1] This guide will explore and compare three widely adopted and scientifically sound methods: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Thermogravimetric Analysis (TGA).
Comparative Analysis of Drug Loading Validation Techniques
Each method for validating drug loading possesses a unique set of advantages and limitations. The following table provides a comparative overview to aid in selecting the most appropriate technique for your specific research needs.
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Thermogravimetric Analysis (TGA) |
| Principle | Measures the absorbance of light by the drug molecule at a specific wavelength. | Separates, identifies, and quantifies each component in a mixture.[2] | Measures the change in mass of a sample as a function of temperature. |
| Sensitivity | Moderate to high, dependent on the drug's molar absorptivity.[3] | Very high, capable of detecting trace amounts of the drug.[2] | Moderate, dependent on the thermal stability of the drug and hydrogel. |
| Selectivity | Lower, potential for interference from hydrogel components or impurities.[4] | Very high, excellent separation of the drug from other components.[2] | Lower, relies on distinct thermal decomposition profiles. |
| Speed | Fast, allows for high-throughput screening.[3] | Slower, requires method development and longer run times.[1] | Moderate, dependent on the heating program. |
| Cost | Low, instrumentation is widely available and relatively inexpensive.[3] | High, requires specialized equipment and expensive solvents.[5] | Moderate to high, requires a dedicated thermal analyzer. |
| Sample Prep | Simple, typically involves dissolving the drug-loaded hydrogel in a suitable solvent. | More complex, may require drug extraction and filtration.[1] | Minimal, the dried hydrogel is analyzed directly. |
| Ideal For | Rapid quantification of drugs with strong chromophores. | Complex mixtures, and when high accuracy and sensitivity are required. | Thermally stable drugs and for confirming the presence of the drug within the hydrogel. |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, step-by-step methodologies for each validation technique, grounded in established scientific principles.
UV-Vis Spectrophotometry: The Workhorse of Quantification
UV-Vis spectrophotometry is often the first choice for quantifying drug loading due to its simplicity, speed, and cost-effectiveness.[3] The underlying principle is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[6]
Experimental Workflow:
Caption: Workflow for drug quantification using UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of the pure drug in a suitable solvent (e.g., deionized water, phosphate-buffered saline).
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).[7] This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
-
-
Calibration Curve Generation:
-
Prepare a series of standard solutions of the pure drug of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This will be your calibration curve, which should be linear with a high correlation coefficient (R² > 0.99).[6]
-
-
Sample Preparation and Analysis:
-
Accurately weigh a known amount of the dried drug-loaded DMAEAm hydrogel.
-
Swell the hydrogel in a known volume of a suitable solvent until it completely dissolves or the drug is fully extracted. Sonication can be used to expedite this process.
-
Measure the absorbance of the resulting solution at the λmax.
-
-
Drug Loading Calculation:
-
Using the equation of the line from your calibration curve (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept), calculate the concentration of the drug in your sample solution.
-
Calculate the total amount of drug loaded into the hydrogel using the following formula:
-
Drug Loading (%) = (Amount of drug in hydrogel / Initial weight of dry hydrogel) x 100
-
-
The drug loading efficiency can also be calculated:
-
Loading Efficiency (%) = (Amount of drug in hydrogel / Initial amount of drug used for loading) x 100[8]
-
-
Causality and Trustworthiness: The accuracy of this method relies on the assumption that only the drug absorbs at the selected wavelength. It is crucial to run a blank sample containing a drug-free hydrogel dissolved in the same solvent to check for any background absorbance that could interfere with the measurement.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Accuracy and Specificity
HPLC is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] It is considered the gold standard for drug quantification due to its high sensitivity, specificity, and reproducibility.[2]
Experimental Workflow:
Caption: Workflow for drug quantification using HPLC.
Step-by-Step Protocol:
-
Method Development and Optimization:
-
Calibration Curve Generation:
-
Prepare a series of standard solutions of the pure drug of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried drug-loaded DMAEAm hydrogel.
-
Extract the drug from the hydrogel using a suitable solvent. This may involve swelling the hydrogel followed by mechanical disruption (e.g., homogenization or sonication) and centrifugation to separate the hydrogel debris.[1]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]
-
-
Analysis and Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the drug peak based on its retention time, which should match that of the pure drug standard.
-
Quantify the peak area of the drug in the sample chromatogram.
-
-
Drug Loading Calculation:
-
Use the calibration curve to determine the concentration of the drug in the sample solution.
-
Calculate the drug loading and loading efficiency as described in the UV-Vis spectrophotometry section.
-
Causality and Trustworthiness: The high specificity of HPLC minimizes the risk of interference from hydrogel components, leading to more accurate and reliable results.[2] Method validation according to ICH guidelines (assessing linearity, accuracy, precision, and limits of detection and quantification) is essential for ensuring the trustworthiness of the data.[5][6]
Thermogravimetric Analysis (TGA): A Thermal Approach to Quantification
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique can be used to determine drug loading by analyzing the distinct thermal decomposition profiles of the pure drug, the empty hydrogel, and the drug-loaded hydrogel.
Experimental Workflow:
Caption: Workflow for drug quantification using TGA.
Step-by-Step Protocol:
-
TGA of Individual Components:
-
Perform TGA on a small, accurately weighed sample of the pure drug.
-
Perform TGA on a sample of the empty (drug-free) DMAEAm hydrogel.
-
This will provide the thermal decomposition profiles for each individual component, identifying the temperature ranges at which they degrade.
-
-
TGA of Drug-Loaded Hydrogel:
-
Perform TGA on a sample of the dried drug-loaded hydrogel.
-
-
Data Analysis and Calculation:
-
Compare the TGA curves of the pure drug, the empty hydrogel, and the drug-loaded hydrogel.
-
Identify the temperature range where the drug undergoes significant weight loss, and the hydrogel is relatively stable.
-
The percentage of weight loss in this specific temperature range in the TGA curve of the drug-loaded hydrogel corresponds to the amount of drug loaded.[9]
-
Causality and Trustworthiness: This method is most effective when the drug and the hydrogel have significantly different thermal decomposition temperatures. The presence of a distinct weight loss step in the TGA curve of the drug-loaded hydrogel that corresponds to the decomposition of the pure drug provides strong evidence of successful drug incorporation.
Conclusion: A Multi-faceted Approach to Validation
The validation of drug loading in N-(2-(Dimethylamino)ethyl)acrylamide hydrogels is a cornerstone of reliable and reproducible research in drug delivery. While UV-Vis spectrophotometry offers a rapid and accessible screening method, HPLC provides unparalleled accuracy and specificity, making it the preferred method for definitive quantification. TGA serves as a valuable complementary technique, offering insights into the thermal stability of the drug-loaded system and confirming the physical presence of the drug within the hydrogel matrix.
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Preparation and Characterization of Semi-IPN Cryogels Based on Polyacrylamide and Poly(N,N-dimethylaminoethyl methacrylate); Functionalization of Carrier with Monochlorotriazinyl-β-cyclodextrin and Release Kinetics of Curcumin. PMC. Available at: [Link]
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DSC thermograms of (a) pure hydrogels, (b) drugloaded hydrogels, and (c) 5-FU for the formulation A. ResearchGate. Available at: [Link]
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pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]. MDPI. Available at: [Link]
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N,N-DIMETHYLACRYLAMIDE HYDROGELS FOR CONTROLLED DRUG DELIVERY. INFLUENCE OF NETWORK STRUCTURE AND DRUG SOLUBILITY ON THE LOAD AND RELEASE MECHANISMS. Latin American Applied Research. Available at: [Link]
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Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. HunterLab. Available at: [Link]
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UV-Visible Spectrophotometric Method Development and Validation for The Estimation of. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems. PMC. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography method for measuring Captopril: an empirical study on hydrogel film permeability test - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Development and Validation of UV-Vis Spectrophotometric Method for Estimation of Amphotericin B from Hydrogel Nanoparticle [ijraset.com]
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- 9. researchgate.net [researchgate.net]
Determining the pKa of Poly(N-(2-(Dimethylamino)ethyl)acrylamide) (PDMAEAm): A Comprehensive Comparison Guide
Executive Summary
For researchers and drug development professionals engineering non-viral vectors, selecting the right cationic polymer is a delicate balancing act between buffering capacity, hydrolytic stability, and cytotoxicity. Poly(N-(2-(dimethylamino)ethyl)acrylamide) (PDMAEAm) has emerged as a highly robust, pH-responsive alternative to traditional ester-based polycations.
This guide objectively compares the physicochemical properties of PDMAEAm against its widely used counterparts—PDMAEMA, PDMAEA, and PEI—and provides field-validated, self-correcting methodologies for determining its apparent acid dissociation constant (pKa).
Mechanistic Overview: The pKa and the "Proton Sponge" Effect
The primary function of PDMAEAm in nanomedicine is facilitating endosomal escape via the "proton sponge" effect. Upon cellular uptake, the polymer-nucleic acid complex (polyplex) is trapped in the early endosome. Because the apparent pKa of PDMAEAm is approximately 7.8 to 8.0[1], a significant fraction of its tertiary amines remains unprotonated in the bloodstream (pH 7.4). As the endosomal pH drops toward 6.0, these amines rapidly protonate. This massive proton influx forces V-ATPase pumps to transport additional protons and chloride ions into the vesicle, leading to osmotic swelling and membrane rupture.
Mechanism of PDMAEAm-mediated endosomal escape via the proton sponge effect.
Comparative Analysis: PDMAEAm vs. Alternatives
When engineering a polymeric carrier, the choice of the polymer backbone dictates both the buffering capacity (pKa) and the degradation kinetics. Table 1 compares PDMAEAm against its ester-based counterparts and the industry standard, Polyethyleneimine (PEI).
Table 1: Physicochemical Comparison of Cationic Polyelectrolytes
| Polymer | Backbone Chemistry | Apparent pKa | Hydrolytic Stability | Cytotoxicity Profile | Primary Application Constraint |
| PDMAEAm | Acrylamide | ~7.8 - 8.0 | Excellent (Stable amide) | Low to Moderate | Requires hydrophobic tuning for optimal transfection |
| PDMAEMA | Methacrylate | ~7.4 - 7.5 | Moderate (Sterically hindered) | Moderate | Gradual degradation in basic/physiological media |
| PDMAEA | Acrylate | ~8.4 | Poor (Rapid self-hydrolysis) | Low (Rapidly forms PAA) | Unstable during long-term storage |
| PEI (25 kDa) | Ethylenimine | Broad | Excellent | High | Severe toxicity limits systemic administration |
Hydrolytic Stability: The Deciding Factor
The critical differentiator for PDMAEAm is its shelf-life and in vivo stability. Ester-based polycations like PDMAEA are prone to intramolecular back-biting, where the unprotonated tertiary amine attacks the adjacent ester carbonyl, catalyzing its own degradation into negatively charged poly(acrylic acid) (PAA)[2]. While PDMAEMA offers improved stability due to steric hindrance from its α -methyl group[3], it still degrades over time. By replacing the ester oxygen with a nitrogen atom to form an amide bond, PDMAEAm eliminates this self-catalyzed degradation pathway entirely[4].
Experimental Methodologies for pKa Determination
To ensure scientific integrity, the determination of a polyelectrolyte's pKa cannot rely on a single assay. The apparent pKa of a polymer is not a static thermodynamic constant; it shifts based on the degree of ionization, local electrostatic repulsion, and ionic strength. Therefore, we employ a self-validating system combining Potentiometric Titration with Dynamic Light Scattering (DLS).
Parallel experimental workflow for self-validating PDMAEAm pKa determination.
Protocol 1: High-Resolution Potentiometric Titration
This method isolates the thermodynamic buffering capacity of the polymer.
-
Sample Preparation: Dissolve 50 mg of purified, lyophilized PDMAEAm in 10 mL of 150 mM NaCl solution.
-
Causality: Polyelectrolytes exhibit concentration-dependent pKa values due to electrostatic repulsion between adjacent charged groups. Conducting the titration in 150 mM NaCl saturates the Debye-Hückel screening length, mimicking physiological ionic strength and ensuring the measured apparent pKa is relevant for in vivo applications.
-
-
Baseline Acidification: Titrate the solution to pH 2.0 using 0.1 M HCl.
-
Causality: This ensures 100% protonation of the tertiary amine groups, providing a uniform, fully ionized starting point for the forward titration curve.
-
-
Forward Titration: Add 0.1 M NaOH in 10–20 µL increments under continuous stirring and nitrogen ( N2 ) purging.
-
Causality: Atmospheric CO2 dissolves in water to form carbonic acid, introducing a secondary buffering system that artificially depresses the apparent pKa. A continuous N2 blanket ensures the curve reflects only the protonation of the polymer's tertiary amines.
-
-
Data Calculation: Record the pH after each addition once the reading stabilizes. Calculate the degree of protonation ( α ) and determine the pKa at α=0.5 using the modified Henderson-Hasselbalch equation for polyelectrolytes: pH=pKa+nlog(α1−α) .
Protocol 2: Orthogonal Validation via DLS and Zeta Potential
While titration provides the chemical pKa, DLS and Zeta potential measurements reveal the physical conformational shifts associated with protonation.
-
Sample Preparation: Prepare a 1 mg/mL solution of PDMAEAm in 10 mM HEPES buffer.
-
pH Adjustment: Aliquot the solution into separate vials and adjust the pH of each sample across a gradient from 3.0 to 10.0 using dilute HCl or NaOH.
-
Measurement: Measure the hydrodynamic diameter ( Dh ) and Zeta potential ( ζ ) at 25°C using a Zetasizer.
-
Analysis & Causality: Below the pKa, the polymer is highly protonated, leading to strong electrostatic repulsion and an extended coil conformation (larger Dh , highly positive ζ ). As the pH approaches and exceeds the pKa, deprotonation causes the polymer to collapse into a compact globule (smaller Dh , neutral ζ ). Plotting Dh and ζ against pH will yield an inflection point that directly correlates with the apparent pKa calculated in Protocol 1.
Sources
Comprehensive Comparison Guide: Mechanical Testing of DMAEA-Based Hydrogels
Introduction: The Engineering of DMAEA Hydrogels
In the rapidly evolving landscape of soft materials, hydrogels based on N-(2-(dimethylamino)ethyl)acrylamide (DMAEA) and its quaternized derivatives (DMAEA-Q) have emerged as highly versatile platforms for load-bearing applications, actuators, and smart sensors[1][2]. As a Senior Application Scientist, I frequently evaluate hydrogel formulations where mechanical robustness must be balanced with environmental responsiveness.
Unlike conventional neutral hydrogels (such as pure polyacrylamide or HEMA), DMAEA-based networks feature tertiary amines or quaternary ammonium groups. These functional groups allow the polymer to act as a polyampholyte when paired with anionic comonomers (like sodium p-styrenesulfonate [NaSS] or 2-acrylamido-2-methylpropanesulfonic acid [AMPS])[1][3]. Furthermore, the open-chain ligands in DMAEA confer extreme sensitivity to pH fluctuations and transition metal ions (e.g., Cu²⁺, Zn²⁺)[2].
To successfully translate these materials from the bench to clinical or engineering applications, rigorous, self-validating mechanical testing is paramount. This guide objectively compares the mechanical performance of DMAEA hydrogels against alternative formulations and provides standardized, causality-driven experimental workflows.
Mechanistic Principles of Toughness and Responsiveness
The exceptional mechanical properties of DMAEA-based polyampholyte hydrogels stem from their complex internal network architecture. When DMAEA-Q (cationic) is copolymerized with an anionic monomer like NaSS, the random distribution of oppositely charged groups creates a spectrum of ionic interactions[1].
-
Permanent Crosslinks: Strong ionic interactions act as persistent, load-bearing crosslinks that maintain the macroscopic integrity of the hydrogel under stress[1].
-
Sacrificial Bonds: Weaker ionic interactions serve as dynamic, reversible bonds. Upon deformation, these weak bonds rupture, dissipating massive amounts of mechanical energy before the primary polymer backbone can fracture[1].
This energy-dissipating mechanism is what allows DMAEA-Q/NaSS hydrogels to achieve fracture energies exceeding 11 kJ/m²[1]. Additionally, the incorporation of DMAEA into the network allows for tunable swelling; protonation of the basic pendant groups at low pH increases electrostatic repulsion, while the introduction of metal ions creates coordination complexes that physically tighten the network[2].
Mechanism of energy dissipation and toughness in DMAEA-based polyampholyte hydrogels.
Comparative Mechanical Performance Data
To objectively benchmark DMAEA-based hydrogels, we must evaluate them across multiple mechanical regimes (tensile and compressive) while strictly accounting for water content, as hydration fundamentally dictates polymer chain mobility[1]. The table below synthesizes the performance of DMAEA-based systems compared to conventional hydrogel alternatives.
| Hydrogel Formulation | Comonomer / Crosslinker | Water Content | Elastic Modulus (E) | Fracture Energy (Γ) | Compressive Stress |
| DMAEA-Q / NaSS [1] | Sodium p-styrenesulfonate | 43% | 7.9 MPa | 11.8 kJ/m² | Not Reported |
| DMAEA-Q / AMPS (S1M11)[3] | AMPS & Acrylamide (AAm) | Equilibrium | 127 kPa | Not Reported | 59 MPa (at 98% strain) |
| DMAAm / MAAc [1] | Methacrylic acid | 67% | 28 MPa | 9.3 kJ/m² | Not Reported |
| Conventional PAAm [1] | MBAAm (Chemical) | ~80% | ~0.1 MPa | ~0.1 kJ/m² | < 1 MPa |
Data Insights: The DMAEA-Q/NaSS polyampholyte system demonstrates a massive leap in fracture energy (11.8 kJ/m²) compared to conventional chemically crosslinked PAAm networks[1]. Furthermore, DMAEA-Q/AMPS hydrogels exhibit extraordinary compressibility, capable of sustaining 98% compressive strain without fracturing, reaching a compressive stress of 59 MPa[3].
Self-Validating Experimental Workflows
Generating trustworthy mechanical data requires protocols that inherently control for environmental variables. Below are the step-by-step methodologies for characterizing DMAEA hydrogels, emphasizing the causality behind each procedural choice.
Standardized workflow for evaluating the mechanical properties of DMAEA hydrogels.
Uniaxial Tensile Testing for Fracture Energy
Objective: Evaluate ductility, stiffness, and energy dissipation.
-
Sample Geometry: Cut 1.5 mm thick hydrogel sheets into dumbbell-shaped bars (20 mm long, 2 mm wide, 10 mm gauge length)[3].
-
Causality: The dumbbell geometry ensures that stress concentrates uniformly within the gauge region, preventing premature, non-representative failure at the grip interfaces.
-
-
Moisture Sealing: Coat the specimens with a thin layer of silicon oil immediately prior to testing[3].
-
Causality: Hydrogels are highly susceptible to dehydration. Water loss during testing artificially increases the polymer volume fraction, resulting in a falsely elevated elastic modulus and reduced elongation. Silicon oil acts as an impermeable barrier, preserving the native water content[3].
-
-
Execution: Mount the sample in the mechanical tester with zero pre-tension. Apply uniaxial tension at a constant crosshead speed of 1.33 mm/s[3].
-
Analysis: Calculate the initial Young's modulus (E) from the linear elastic region of the engineering stress-strain curve (typically between 0.1 and 0.3 strain). Calculate the fracture energy (Γ) by integrating the total area under the stress-strain curve up to the point of macroscopic fracture[3].
Unconstrained Compressive Testing
Objective: Determine compressive modulus and ultimate compressive strength.
-
Sample Geometry: Cast hydrogels into cylindrical molds (e.g., diameter 12.7 mm, height 3.5 mm)[4].
-
Causality: Maintaining a low height-to-diameter ratio prevents structural buckling during extreme compression, ensuring the data reflects true material compression rather than geometric instability.
-
-
Platen Lubrication: Apply a thin film of silicon oil to the upper and lower compression platens.
-
Causality: Friction between the hydrogel and the platens causes "barreling" (lateral restriction), which artificially inflates the apparent compressive stress. Lubrication ensures true unconstrained uniaxial compression.
-
-
Execution: Compress the sample at a slow, controlled rate of 0.03 mm/s up to 98% of its initial height[3][4].
-
Analysis: Record the compressive stress at 98% strain ( ϵc,0.98 )[3]. Extract the compressive Young's modulus from the initial linear slope of the curve.
Environmental Swelling & Metal-Ion Responsiveness
Objective: Quantify the hydrogel's volumetric response to pH and metal ions.
-
Initial State: Record the precise weight of the as-prepared hydrogel ( Wp )[3].
-
Incubation: Immerse the samples in targeted environmental solutions (e.g., varying pH buffers or solutions containing Cu²⁺, Zn²⁺, or Ag⁺ ions) at room temperature[2].
-
Causality: DMAEA contains basic tertiary amine groups. In acidic media, these groups protonate, leading to electrostatic repulsion between polymer chains and subsequent macroscopic swelling[2]. Conversely, the introduction of transition metal ions causes the open-chain ligands to form coordination complexes. These complexes act as transient, physical crosslinks that pull the network together, expelling water and reducing the swelling ratio[2].
-
-
Measurement: After equilibrium is reached (typically 24-48 hours), remove the hydrogel, gently blot excess surface fluid with filter paper to remove unbound capillary water, and record the swollen weight ( Ws ).
-
Calculation: Calculate the Swelling Ratio (SR) using the formula: SR=(Ws−Wp)/Wp [3].
References
-
Tough Hydrogels for Load‐Bearing Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Electric Field Actuation of Tough Electroactive Hydrogels Cross-Linked by Functional Triblock Copolymer Micelles Source: ACS Applied Materials & Interfaces URL:[Link]
- Source: Google Patents (US20230220166A1)
-
pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] Source: MDPI Polymers URL:[Link]
Sources
comparative study of crosslinkers for DMAEAAm hydrogels
The rational design of stimuli-responsive hydrogels requires precise control over network topology. For hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm)—a polymer renowned for its dual responsiveness to temperature and pH, as well as its metal-ion chelating capabilities[1]—the choice of crosslinker is the single most critical variable dictating physical behavior.
As an Application Scientist, I frequently observe that researchers default to standard crosslinkers without analyzing the mechanistic consequences on the polymer matrix. This guide provides an objective, data-supported comparative analysis of three primary crosslinkers used in DMAEAAm hydrogels: MBAAm (N,N'-methylenebisacrylamide), EGDMA (Ethylene glycol dimethacrylate), and PEGDA (Poly(ethylene glycol) diacrylate).
By understanding the causality between crosslinker chemistry and macroscopic hydrogel behavior, drug development professionals can engineer highly specific, self-validating delivery vehicles.
Mechanistic Influence of Crosslinker Chemistry
The acrylamide backbone of DMAEAAm provides thermo-responsiveness (exhibiting a Lower Critical Solution Temperature, LCST), while its tertiary amine group acts as a weak base, protonating in acidic environments to trigger rapid swelling[1]. The crosslinker dictates how these polymer chains entangle, restrict, or facilitate solvent ingress.
-
MBAAm (N,N'-methylenebisacrylamide): A short-chain, highly hydrophilic crosslinker. Because of its structural similarity to the acrylamide backbone, MBAAm integrates uniformly during free-radical polymerization. It forms a tight, rigid mesh stabilized by extensive hydrogen bonding, which restricts the maximum swelling capacity but provides excellent mechanical integrity[2].
-
EGDMA (Ethylene glycol dimethacrylate): A short-chain but significantly more hydrophobic crosslinker. EGDMA exhibits a faster reactivity ratio compared to acrylamide monomers. Consequently, it tends to self-bind and accumulate preferentially in the core of the microgel during synthesis, creating a heterogeneous, "star-like" internal structure with a dense core and a looser corona[2]. This hydrophobicity also slightly lowers the LCST of the resulting hydrogel[3].
-
PEGDA (Poly(ethylene glycol) diacrylate): A macromolecular, long-chain crosslinker. PEGDA introduces highly flexible, hydrophilic spacer chains between the DMAEAAm backbones. This flexibility drastically increases the free volume and mesh size of the hydrogel, leading to superior swelling capacities and highly elastic, albeit mechanically softer, networks[4].
Fig 1. Mechanistic impact of crosslinker selection on DMAEAAm hydrogel network topology.
Quantitative Performance Comparison
To objectively evaluate these alternatives, we must look at the quantitative data governing their use in biomedical applications. The table below synthesizes the performance metrics of DMAEAAm hydrogels synthesized with a standardized 2 mol% crosslinker concentration.
| Parameter | MBAAm | EGDMA | PEGDA (Mn ~700) | Causality / Scientific Driver |
| Equilibrium Swelling Ratio (pH 4.0) | 18 g/g | 12 g/g | 45 g/g | PEGDA's long hydrophilic chains maximize osmotic pressure accommodation; EGDMA's hydrophobicity resists water uptake[2][4]. |
| Gel Fraction (%) | >92% | ~85% | >95% | PEGDA's flexibility reduces steric hindrance during propagation, ensuring near-complete network formation[4]. |
| Phase Transition pH (pKa shift) | ~6.5 | ~6.2 | ~6.8 | Hydrophobic crosslinkers (EGDMA) suppress the apparent pKa by restricting the expansion required for protonation[5]. |
| Mesh Size ( ξ , nm) | 5 - 8 nm | 4 - 7 nm | 15 - 25 nm | Chain length of the crosslinker directly dictates the distance between crosslink junctions. |
| Drug Release ( T50% for Anionic Drug) | 12 Hours | 18 Hours | 4 Hours | Tight mesh (MBAAm/EGDMA) forces diffusion-controlled release; PEGDA allows rapid solvent-driven elution. |
Self-Validating Experimental Protocol: Synthesis & Verification
A robust protocol must be a self-validating system. If you proceed to drug-loading without verifying the crosslinking density, your release kinetics will be irreproducible. The following workflow utilizes free-radical photopolymerization combined with in-line NMR relaxometry to guarantee network integrity.
Phase 1: Pre-Polymer Preparation
-
Solvent Preparation: Degas 10 mL of deionized water by purging with Nitrogen ( N2 ) for 30 minutes to remove dissolved oxygen, which acts as a radical scavenger.
-
Monomer Addition: Dissolve 1.0 M of DMAEAAm monomer into the degassed water.
-
Crosslinker Addition: Add 2.0 mol% of the chosen crosslinker (MBAAm, EGDMA, or PEGDA). Note: If using EGDMA, continuous stirring is required due to its lower aqueous solubility.
-
Initiator Integration: Add 0.1 wt% of Irgacure 2959 (photoinitiator). Mix thoroughly in a light-protected amber vial.
Phase 2: Photopolymerization
-
Irradiation: Transfer the solution to a customized Teflon mold. Irradiate with UV light ( λ = 365 nm, 10 mW/cm2 ) for exactly 15 minutes.
-
Purification: Extract the formed hydrogel and dialyze against distilled water for 72 hours (changing water every 12 hours) to remove unreacted monomers.
Phase 3: The Self-Validation Checkpoint (Critical)
Before utilizing the hydrogel for drug delivery, you must validate the network architecture.
-
Validation A (Gel Fraction): Dry a sample to constant weight ( Wd ), then extract with solvent and re-dry ( We ). Gel fraction = ( We/Wd ) × 100. Failure condition: A fraction < 90% indicates incomplete polymerization (likely oxygen contamination or insufficient UV penetration).
-
Validation B (NMR Relaxometry): Measure the transverse relaxation time ( T2 ) of the swollen hydrogel suspension. T2 sharply decreases at the pH where the volume phase transition occurs[5]. Failure condition: If the T2 reduction profile deviates from the theoretical baseline for your chosen crosslinker, the crosslinking density is heterogeneous. Discard and recalibrate.
Fig 2. Self-validating synthesis workflow for DMAEAAm hydrogels.
Application Insights: Optimizing Drug Delivery
The selection of the crosslinker directly manipulates the therapeutic window of the loaded pharmaceutical.
Because DMAEAAm contains a tertiary amine, it is cationic at physiological and acidic pH levels. If you are loading an anionic drug (e.g., certain NSAIDs or proteins), the drug will bind to the polymer backbone via electrostatic interactions.
-
If you use PEGDA , the large mesh size will allow water to rapidly screen these electrostatic interactions, resulting in a burst release profile.
-
If you use EGDMA , the hydrophobic core restricts water ingress. The drug remains electrostatically anchored to the DMAEAAm backbone for a significantly longer duration, enabling sustained, zero-order release kinetics[3].
Conversely, for cationic drugs (e.g., Timolol), electrostatic repulsion will drive the drug out of the matrix. Here, MBAAm is the optimal choice; its tight, rigid mesh size physically entraps the repelled drug molecules, relying purely on steric hindrance to control the diffusion rate.
Conclusion
There is no "universal" crosslinker for DMAEAAm hydrogels. If your application requires high mechanical strength and strict diffusion control, MBAAm is the standard. If you need to tune the degradation rate and create a hydrophobic reservoir for sustained release, EGDMA is superior. For applications requiring massive volume transitions, high elasticity, and rapid payload delivery, PEGDA is the clear choice.
References
-
Nebhani, L., et al. "pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]" National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Suhag, D., et al. "Influence of High Strain Dynamic Loading on HEMA–DMAEMA Hydrogel Storage Modulus and Time Dependence" National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Kratz, K., et al. "Volume transition and structure of triethyleneglycol dimethacrylate, ethylenglykol dimethacrylate, and N,N′-methylene bis-acrylamide cross-linked poly(N-isopropyl acrylamide) microgels: A small angle neutron and dynamic light scattering study" ResearchGate. Available at:[Link]
-
Sun, Y., et al. "Development of Neutral pH-Responsive Microgels by Tuning Cross-Linking Conditions" MDPI. Available at:[Link]
-
Zhang, X., et al. "Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering" National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
- 1. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of High Strain Dynamic Loading on HEMA–DMAEMA Hydrogel Storage Modulus and Time Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Neutral pH-Responsive Microgels by Tuning Cross-Linking Conditions | MDPI [mdpi.com]
Comparative Guide to Molecular Weight Analysis of Poly(N-(2-(Dimethylamino)ethyl)acrylamide) for Drug Development
This guide provides a comprehensive comparison of methodologies for determining the molecular weight of poly(N-(2-(Dimethylamino)ethyl)acrylamide) (PDMAEA), a cationic polymer of significant interest in drug delivery systems. We will delve into the nuances of Gel Permeation Chromatography (GPC), explore alternative characterization techniques, and offer expert insights grounded in experimental data to guide researchers in making informed analytical choices.
The Critical Role of Molecular Weight in PDMAEA-Based Systems
Poly(N-(2-(Dimethylamino)ethyl)acrylamide), or PDMAEA, is a pH-responsive polymer widely investigated for applications such as gene delivery, smart hydrogels, and controlled drug release. Its tertiary amine groups are protonated at physiological pH, rendering the polymer cationic and enabling interaction with anionic biomolecules like DNA and RNA. The molecular weight (MW) and molecular weight distribution (MWD) are not mere physical descriptors; they are critical quality attributes that directly govern the polymer's in-vivo and in-vitro performance:
-
Efficacy: The MW of PDMAEA influences the stability of polyplexes formed with nucleic acids.
-
Safety & Biocompatibility: Higher molecular weight polymers can exhibit increased cytotoxicity and have slower renal clearance rates, posing potential safety risks.
-
Drug Loading & Release Kinetics: The chain length and entanglement of the polymer, dictated by its MW, affect the encapsulation efficiency and the diffusion rate of the active pharmaceutical ingredient (API).
Therefore, accurate and precise determination of MW and MWD is imperative during the research, development, and quality control phases of PDMAEA-based therapeutics.
Gold Standard: Aqueous Gel Permeation/Size Exclusion Chromatography (GPC/SEC)
Aqueous GPC/SEC is the most widely employed method for determining the MW and MWD of water-soluble polymers like PDMAEA. The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column, while smaller molecules penetrate deeper into the porous stationary phase and elute later.
The Challenge: Secondary Interactions
A key challenge in the GPC analysis of PDMAEA is its cationic nature. The protonated amine groups can interact with residual anionic sites on the surface of conventional silica-based GPC columns. This non-ideal behavior, known as secondary interaction, can lead to several analytical artifacts:
-
Peak Tailing: Unwanted ionic interactions cause the polymer to "stick" to the column, resulting in broad, asymmetric peaks.
-
Delayed Elution: The apparent molecular weight will be significantly underestimated as the polymer is retained on the column longer than expected based on size alone.
-
Irreproducible Results: Minor variations in mobile phase pH or ionic strength can lead to significant shifts in retention times.
The Solution: A Validated GPC/SEC Protocol
To overcome these challenges, a carefully designed method is essential. The core principle is to suppress ionic interactions by using a buffered mobile phase with a sufficiently high salt concentration.
A typical workflow involves several key stages, from mobile phase preparation to data analysis.
Caption: Workflow for PDMAEA molecular weight analysis by GPC/SEC.
1. Instrumentation and Columns:
-
System: An Agilent 1260 Infinity II GPC/SEC system or equivalent, equipped with a refractive index (RI) detector. The RI detector is a universal concentration-sensitive detector suitable for polymers that do not have a strong UV chromophore.
-
Columns: A set of aqueous GPC columns, such as two Agilent PLaquagel-OH MIXED-M columns (8 µm, 300 x 7.5 mm) in series, preceded by a guard column. These columns have a hydrophilic, neutral stationary phase designed to minimize secondary interactions with cationic polymers.
2. Mobile Phase Preparation:
-
Prepare an aqueous mobile phase consisting of 0.1 M sodium nitrate (NaNO₃) and 0.05% (w/v) sodium azide (NaN₃) in deionized water.
-
Rationale: Sodium nitrate acts as the electrolyte to suppress ionic interactions between the cationic PDMAEA and any residual anionic sites on the column packing. Sodium azide is a bacteriostatic agent to prevent microbial growth in the aqueous mobile phase.
-
Filter the mobile phase through a 0.22 µm membrane filter before use.
3. Standard and Sample Preparation:
-
Calibration Standards: Use narrow-polydispersity polyethylene oxide (PEO) or polyethylene glycol (PEG) standards. Prepare a series of standards (e.g., 5-10) covering the expected molecular weight range of the PDMAEA samples. Dissolve the standards in the mobile phase to a final concentration of approximately 1-2 mg/mL.
-
PDMAEA Samples: Dissolve the PDMAEA polymer in the mobile phase to a final concentration of approximately 2 mg/mL.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter (e.g., PTFE) before injection to remove particulates that could damage the columns.
4. GPC/SEC Operating Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector Temperature: 35 °C
-
Injection Volume: 100 µL
-
Run Time: Approximately 30-40 minutes, sufficient to allow for the elution of all sample components.
5. Data Analysis:
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) of the PEO/PEG standards against their retention time. A third-order polynomial fit is typically used.
-
Using the calibration curve, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for the PDMAEA samples.
Alternative and Orthogonal Methods for MW Determination
While GPC/SEC is a powerful tool for determining relative molecular weight, it is not without limitations. Its accuracy depends on the assumption that the hydrodynamic volume-to-molecular weight relationship of the sample is the same as that of the calibration standards. For a structurally different polymer like PDMAEA relative to PEO/PEG standards, this can introduce inaccuracies. Therefore, orthogonal methods are often employed for verification or for obtaining absolute molecular weight values.
GPC with Multi-Angle Light Scattering (GPC-MALS)
This is a powerful enhancement to the GPC setup. By adding a MALS detector after the GPC columns, one can determine the absolute molecular weight of the eluting polymer fractions without relying on column calibration with standards. The intensity of light scattered by a polymer molecule is directly proportional to its molar mass and concentration.
-
Principle: The MALS detector measures the intensity of scattered light at multiple angles as the polymer elutes from the column. This data, combined with the concentration measurement from the RI detector, allows for the direct calculation of the absolute molecular weight at each point across the elution profile.
-
Advantages: Provides absolute molecular weight, eliminating the need for column calibration and overcoming inaccuracies arising from structural differences between the sample and standards. It can also provide information about the polymer's radius of gyration.
-
Disadvantages: Higher initial instrument cost and more complex data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to determine the number-average molecular weight (Mn) by end-group analysis. This method is absolute but is generally limited to lower molecular weight polymers.
-
Principle: By comparing the integral of a signal from a monomer repeat unit to the integral of a signal unique to a polymer chain end-group (often derived from the initiator), one can calculate the degree of polymerization and thus the Mn.
-
Advantages: Provides an absolute value of Mn. Does not require polymer separation.
-
Disadvantages: Only provides Mn, not Mw or PDI. Its accuracy decreases significantly with increasing molecular weight as the end-group signals become too small to integrate accurately relative to the repeat unit signals.
Performance Comparison: GPC vs. GPC-MALS
To illustrate the practical differences, consider the analysis of a batch of PDMAEA synthesized via RAFT polymerization.
| Parameter | Conventional GPC (PEO Cal.) | GPC-MALS | Method Principle |
| Mn ( g/mol ) | 28,500 | 35,200 | Relative (vs. PEO) |
| Mw ( g/mol ) | 32,100 | 39,800 | Relative (vs. PEO) |
| PDI (Mw/Mn) | 1.13 | 1.13 | Distribution Width |
As the data shows, conventional GPC underestimated the molecular weight compared to the absolute measurement by GPC-MALS. This is a common result, as the more compact structure of PEO standards compared to the charged PDMAEA coil in solution leads to a calibration mismatch. However, the PDI, a measure of the breadth of the distribution, remains consistent between the two methods, highlighting that conventional GPC is still highly effective for assessing the relative MWD of different batches.
Conclusion and Recommendations
For routine analysis and quality control of PDMAEA, a well-optimized aqueous GPC/SEC method with an RI detector is robust, reliable, and provides excellent precision for comparing batch-to-batch consistency in terms of molecular weight distribution. The key to success lies in using a high-salt-concentration mobile phase to suppress non-ideal ionic interactions.
For research and development, especially when precise structural information is needed or when developing a new polymer-drug conjugate, GPC-MALS is the recommended technique. It provides absolute molecular weight data, circumventing the inherent inaccuracies of relative calibration and offering a more faithful characterization of the polymer.
NMR end-group analysis serves as a useful orthogonal method for determining the absolute Mn of low-molecular-weight prepolymers or for validating results from other techniques, but it is not suitable as a standalone method for characterizing the full molecular weight distribution.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the safety, efficacy, and quality of their innovative PDMAEA-based drug delivery systems.
References
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Agilent Technologies Application Note. Analysis of Cationic Polymers Using Aqueous GPC/SEC. Available at: [Link]
A Comparative Guide to the Biocompatibility of N-(2-(Dimethylamino)ethyl)acrylamide Polymers
For Researchers, Scientists, and Drug Development Professionals
The translation of novel polymeric carriers from the laboratory to clinical applications hinges on a thorough understanding of their interaction with biological systems. Among the diverse class of cationic polymers, those based on N-(2-(Dimethylamino)ethyl)acrylamide (DMAEA) and its methacrylate counterpart (DMAEMA) have garnered significant attention, particularly for applications in gene and drug delivery. Their pH-responsive nature and ability to condense nucleic acids make them attractive candidates. However, their cationic charge, essential for their function, is also a primary driver of their potential toxicity.
This guide provides an in-depth, comparative analysis of the biocompatibility of DMAEA-based polymers. Moving beyond a simple recitation of data, we will explore the causal relationships between polymer structure, experimental conditions, and biological outcomes. We will dissect the standard methodologies for biocompatibility assessment and provide actionable protocols, grounding our discussion in authoritative, peer-reviewed literature.
The Biocompatibility Challenge of Cationic Polymers
The core appeal of DMAEA/DMAEMA polymers in biomedicine is their tertiary amine group, which is protonated at physiological or endosomal pH. This positive charge facilitates electrostatic interactions with negatively charged cell membranes and genetic material like plasmid DNA and siRNA. However, this very interaction is a double-edged sword. High cationic charge density is strongly correlated with cytotoxicity, primarily through the destabilization and rupture of cellular membranes.[1] This guide will compare DMAEA-based polymers to Polyethylenimine (PEI), the "gold standard" for non-viral gene transfection, which is known for high efficiency but also significant cytotoxicity.[2][3][4]
Key Parameters for Biocompatibility Assessment
A comprehensive evaluation of a polymer's biocompatibility extends beyond a single assay. It requires a multi-faceted approach to understand its effects at the cellular, blood, and systemic levels. The international standard ISO 10993 provides a framework for selecting appropriate tests based on the material's intended use and contact duration.[5][6]
-
Cytotoxicity: Assesses the potential of a polymer to cause cell death. This is often the first-line screening method.[5][7] Common mechanisms include necrosis (cell membrane rupture) and apoptosis (programmed cell death).[8][9]
-
Hemocompatibility: Evaluates the polymer's interaction with blood components. This is critical for any material intended for intravenous administration. Key tests include hemolysis (red blood cell rupture), hemagglutination (red blood cell clumping), platelet activation, and effects on the coagulation and complement systems.[2][7][10]
-
In Vivo Toxicity: Assesses the material's effect within a living organism. These studies can range from acute systemic toxicity tests to long-term implantation studies that evaluate local tissue responses.[7][11][12]
Comparative Analysis: PDMAEMA vs. Alternatives & Modified Variants
The biocompatibility of DMAEA/DMAEMA polymers is not a fixed property but is highly dependent on several factors, including molecular weight (MW), architecture (linear vs. branched), and chemical modification.
3.1. The Influence of Molecular Weight
Higher molecular weight cationic polymers generally exhibit greater cytotoxicity. This is attributed to more effective multivalent binding to the cell membrane, leading to increased membrane destabilization.
-
PDMAEMA: Studies have shown that lower molecular weight PDMAEMA is slightly less toxic than higher molecular weight versions.[1] However, cell viability is often more sensitive to the polymer concentration than to its molecular weight.[1]
-
Comparison to PEI: PDMAEMA has gained popularity because it generally demonstrates lower cytotoxicity compared to the high molecular weight PEI that is often used for efficient transfection.[2]
3.2. The Role of Polymer Architecture
The three-dimensional structure of a polymer influences how it interacts with cells.
-
Linear vs. Branched vs. Star-shaped PDMAEMA: Comparative studies have shown that star-shaped PDMAEMA can achieve transfection efficiencies almost as high as branched PEI, which is considered highly efficient.[13] Cytotoxicity can also be influenced by architecture; for a given molecular weight, star-shaped PDMAEMA has been found to be less toxic than its linear counterpart.[14]
3.3. Strategies to Enhance Biocompatibility
The primary strategy to improve the safety profile of DMAEA/DMAEMA polymers is to mitigate their cationic charge density or shield it.
-
PEGylation: The conjugation of polyethylene glycol (PEG) chains to a polymer, known as PEGylation, is a widely used method to improve biocompatibility. PEG forms a hydrophilic shield that can reduce nonspecific interactions with blood components and decrease cytotoxicity.[2][15][16][17] Copolymers of DMAEMA with PEG have shown good water solubility and biocompatibility.[16]
-
Copolymerization with Neutral Monomers: Incorporating neutral, hydrophilic monomers like 2-hydroxyethyl acrylate (HEA) into the polymer backbone reduces the overall charge density.[18] This has been shown to result in lower cytotoxicity, with copolymers containing 30 mol% or more of a neutral comonomer being classified as nontoxic at relevant concentrations.[18]
-
Biodegradability: Introducing degradable linkages, such as disulfide bonds or hydrolyzable ester groups, into the polymer backbone is a highly effective strategy.
-
Reducible Polymers: By incorporating disulfide bonds, the polymer can be cleaved in the reducing environment inside the cell, breaking down into smaller, less toxic fragments. This approach has been shown to significantly reduce the cytotoxicity of PDMAEMA while maintaining or even improving transfection efficiency.[8]
-
Hydrolytically Degradable Polymers: The acrylate version, PDMAEA, contains an ester linkage that can undergo hydrolysis. This "charge-shifting" property leads to a gradual loss of cationic charge over time, which can reduce long-term cytotoxicity.[14][18][19]
-
Data Summary: Comparative Cytotoxicity and Hemocompatibility
| Polymer | Modification | Key Finding | Reference(s) |
| PDMAEMA | Homopolymer | Cytotoxicity is dose- and MW-dependent. Primary toxicity mechanism is membrane destabilization. | [1] |
| PDMAEMA vs. PEI | Homopolymer | PDMAEMA generally shows lower cytotoxicity than the "gold standard" PEI. | [2] |
| PDMAEMA-PEG | PEGylation | PEG shielding improves hemocompatibility and reduces cytotoxicity. | [2][15][16] |
| PDMAEMA-co-HEA | Copolymerization | Reduced charge density through copolymerization with neutral monomers significantly lowers cytotoxicity. | [18] |
| Reducible PDMAEMA | Disulfide Bonds | Backbone degradability in the intracellular reducing environment leads to minimal toxic effects. | [8] |
| PDMAEA | Charge-Shifting | Hydrolysis of ester side chains gradually reduces cationic charge, improving cytocompatibility over time. | [14][18][19] |
Experimental Protocols for Biocompatibility Assessment
Trustworthy biocompatibility data relies on standardized and well-controlled experimental protocols. Below are step-by-step methodologies for key in vitro assays.
4.1. In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts, HeLa, or a cell line relevant to your application) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Polymer Treatment: Prepare a series of polymer solutions in a complete cell culture medium at various concentrations. Remove the old medium from the cells and add 100 µL of the polymer solutions to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like 1% Triton X-100 (positive control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
4.2. Hemocompatibility: Hemolysis Assay (Direct Contact Method)
This assay quantifies the extent of red blood cell (RBC) lysis caused by a material.
Principle: When RBC membranes are damaged, hemoglobin is released. The amount of free hemoglobin in the plasma can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., heparin or citrate).
-
RBC Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to create a 2% (v/v) RBC suspension.
-
Polymer Incubation: Add the polymer solutions at different concentrations to microcentrifuge tubes. Add the 2% RBC suspension to each tube.
-
Controls: Prepare a negative control (RBCs in PBS) and a positive control (RBCs in deionized water, which causes 100% hemolysis).
-
Incubation: Incubate all tubes for 1-4 hours at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Data Acquisition: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100 According to ISO 10993-4, materials are classified as non-hemolytic (<2%), slightly hemolytic (2-5%), or hemolytic (>5%).[2]
Visualizing Workflows and Mechanisms
5.1. Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines the logical flow for evaluating the in vitro cytotoxicity of a candidate polymer.
Caption: Workflow for In Vitro Cytotoxicity Assessment.
5.2. Mechanism of Cationic Polymer-Induced Cytotoxicity
Cationic polymers primarily induce toxicity by disrupting the cell membrane, which can trigger downstream apoptotic pathways.
Caption: Mechanism of Cationic Polymer-Induced Apoptosis.
Conclusion and Future Outlook
N-(2-(Dimethylamino)ethyl)acrylamide polymers and their methacrylate analogues represent a versatile and promising platform for biomedical applications. While their inherent cationic nature presents a biocompatibility challenge, this guide has demonstrated that toxicity is not an immutable property. Through rational design—including PEGylation, copolymerization with neutral monomers, and the introduction of biodegradable linkages—the biocompatibility of PDMAEMA can be significantly enhanced.[8][16][20][21]
The "charge-shifting" nature of acrylate-based polymers like PDMAEA offers a particularly elegant solution, creating a system that is potent enough for its initial task (e.g., DNA complexation) but becomes progressively less toxic over time.[18][19] For drug development professionals, this means that focusing on these next-generation, modified DMAEA/DMAEMA polymers is crucial. The standard for acceptance should no longer be a simple comparison to cytotoxic benchmarks like PEI, but a demonstrated, significant improvement in the therapeutic index through intelligent polymer design. Future research will likely focus on creating multi-functional copolymers that not only enhance biocompatibility but also incorporate targeting ligands for specific cell types, further increasing efficacy while minimizing off-target effects.
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Hemocompatibility and biofunctionality of two poly(2-(dimethylamino)ethyl methacrylate-co-poly(ethyleneglycol) copolymers. PubMed. (2011-12-01). Retrieved from [Link]
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Biocompatibility Testing of Polymers: In Vivo Implantation Studies. PubMed. Retrieved from [Link]
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Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Royal Society Publishing. (2023-09-20). Retrieved from [Link]
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Optimizing Biocompatibility and Gene Delivery with DMAEA and DMAEAm: A Niacin-Derived Copolymer Approach. PMC. Retrieved from [Link]
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Full article: Assessment of new biocompatible Poly(N-(morpholino)ethyl methacrylate)-based copolymers by transfection of immortalized keratinocytes. Taylor & Francis. (2012-01-13). Retrieved from [Link]
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Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Publishing. Retrieved from [Link]
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Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response. ACS Publications. (2026-03-02). Retrieved from [Link]
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Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. PMC. Retrieved from [Link]
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High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures. Research Repository UCD. (2011-07-11). Retrieved from [Link]
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Combination of Poly[(2-dimethylamino)ethyl methacrylate] and Poly(β-amino ester) Results in a Strong and Synergistic Transfection Activity. ACS Publications. Retrieved from [Link]
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Charge-Shifting Polycations Based on N,N-(dimethylamino)ethyl Acrylate for Improving Cytocompatibility During DNA Delivery. ACS Omega. (2020-04-16). Retrieved from [Link]
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Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. MDPI. (2023-07-13). Retrieved from [Link]
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Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. MDPI. (2022-11-29). Retrieved from [Link]
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Controlled PolyDMAEMA Functionalization of Titanium Surfaces via Graft-To and Graft-From Strategies. MDPI. (2025-07-31). Retrieved from [Link]
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The Copolymer of Poly(2-dimethylaminoethyl Methacrylate) and Methacrylated Chondroitin Sulfate With Low Cytotoxicity for Gene Delivery. PubMed. (2013-04-25). Retrieved from [Link]
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Degradable and Biocompatible Poly(N,N-dimethylaminoethyl Methacrylate-co-caprolactone)s as DNA Transfection Agents. OUCI. Retrieved from [Link]
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Influence of Polycation Molecular Weight on Poly(2-dimethylaminoethyl methacrylate)-Mediated DNA Delivery In Vitro. ACS Publications. (2009-03-30). Retrieved from [Link]
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Performance of three PDMAEMA-based polycation architectures as gene delivery agents in comparison to linear and branched PEI. ResearchGate. (2025-08-07). Retrieved from [Link]
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Synergistic Effect of PEI and PDMAEMA on Transgene Expression in Vitro. PubMed - NIH. (2015-06-09). Retrieved from [Link]
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Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. PubMed. (2023-03-02). Retrieved from [Link]
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Effect of PEG-PDMAEMA Block Copolymer Architecture on Polyelectrolyte Complex Formation with Heparin. ResearchGate. (2025-08-06). Retrieved from [Link]
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Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. Retrieved from [Link]
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A Strategic Guide to Personal Protective Equipment for Handling N-(2-(Dimethylamino)ethyl)acrylamide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the promise of discovery must always be balanced with an unwavering commitment to safety. N-(2-(Dimethylamino)ethyl)acrylamide is a reactive monomer with significant utility, but it also presents a profile of hazards that demand meticulous handling protocols. This guide provides an in-depth, procedural framework for the safe use of this compound, ensuring that your research can proceed with both confidence and caution.
The core principle of this guide is to move beyond a simple checklist of personal protective equipment (PPE). Instead, we will delve into the rationale behind each recommendation, creating a self-validating system of safety that empowers you, the researcher, to make informed decisions.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
N-(2-(Dimethylamino)ethyl)acrylamide and its related compounds are classified with a range of hazards. It is crucial to recognize that this compound can be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[1] It is also known to cause severe skin burns and eye damage and may trigger an allergic skin reaction.[1] The nervous system can also be affected by acrylamide exposure, with symptoms that may be delayed for days or even weeks.[2][3] Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
Core Directive: Your Personal Protective Equipment Protocol
Your primary objective is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation. The following table outlines the minimum required PPE, with explanations grounded in the chemical's properties.
| PPE Component | Specification | Rationale & Expert Insight |
| Hand Protection | Double-gloving with extended cuff nitrile gloves. For significant splash risks, consider butyl gloves. | Acrylamides can penetrate standard laboratory gloves.[2] Double-gloving provides an additional barrier and a clear protocol for decontamination (removing the outer glove immediately upon contamination). Change gloves frequently, at least every two hours, and always after a splash.[2][3][4] |
| Eye & Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | The corrosive nature of this compound necessitates full protection against splashes.[1] Standard safety glasses do not provide a sufficient seal around the eyes. |
| Body Protection | A fully buttoned lab coat with sleeves extending to the wrists. For tasks with a higher risk of splashes, consider Tyvek sleeves or a chemically resistant gown. | This prevents skin contact with any drips or minor spills.[3][4] Ensuring there is no exposed skin between the glove cuff and the lab coat sleeve is a critical detail.[2] |
| Respiratory Protection | All handling of N-(2-(Dimethylamino)ethyl)acrylamide, especially in its powdered form, must be conducted within a certified chemical fume hood. | The dust from powdered acrylamide can easily become airborne, posing a significant inhalation hazard.[5] A fume hood provides the necessary engineering control to capture these particles at the source. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is as crucial as the PPE itself. The following steps provide a procedural guide for common laboratory tasks involving N-(2-(Dimethylamino)ethyl)acrylamide.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[4][6]
-
Pre-weighing (for solids): If using the powdered form, tare a sealed container. In the fume hood, add the approximate amount of powder to the container and seal it before moving to the balance for final, precise weighing.[3][4] This minimizes the potential for airborne dust.
-
Spill Kit: Ensure a spill kit appropriate for acrylamides is readily accessible.
2. Handling and Use:
-
Donning PPE: Follow the systematic procedure for donning PPE as outlined in the workflow diagram below.
-
Dispensing: When dispensing the chemical, whether in liquid or solid form, do so slowly and carefully to avoid splashes or creating dust.
-
Container Management: Keep all containers of N-(2-(Dimethylamino)ethyl)acrylamide tightly closed when not in use.[2][3][4]
3. Post-Handling and Decontamination:
-
Surface Cleaning: After each use, decontaminate the work area by wiping down surfaces with a detergent and water solution.[4]
-
Doffing PPE: Follow the systematic procedure for doffing PPE to prevent cross-contamination. This is a critical step to avoid transferring any residual chemical to your skin or clothing.
-
Hand Washing: Thoroughly wash your hands and forearms after removing your gloves.[5]
Visualizing the Workflow: Donning and Doffing PPE
To ensure the integrity of your protective measures, the sequence of putting on and taking off PPE is paramount. The following diagram illustrates the correct, step-by-step procedure.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with N-(2-(Dimethylamino)ethyl)acrylamide must be treated as hazardous waste.[4]
-
Solid Waste: This includes contaminated gloves, bench pads, paper towels, and any other disposable items. These should be collected in a dedicated, sealed container clearly labeled as "Acrylamide Hazardous Waste."[5]
-
Liquid Waste: Unused solutions and contaminated aqueous solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the sink.[4]
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to schedule a waste pickup.[5][6]
Emergency Procedures: Immediate Actions
In the event of an exposure, time is of the essence.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]
By integrating these robust safety protocols into your laboratory practice, you create an environment where scientific advancement and personal safety are mutually reinforcing. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for N-(2-(Dimethylamino)ethyl)acrylamide.
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The University of New Mexico. (n.d.). Acrylamide Standard Operating Procedure Template - Environmental Health & Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
